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  • Product: Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
  • CAS: 1083181-23-0

Core Science & Biosynthesis

Foundational

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Topic: Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS Number: 1083181-23-0[1][2] Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Topic: Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS Number: 1083181-23-0[1][2] Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a highly valuable building block in modern medicinal chemistry. We delve into its strategic importance, detailing the synergistic benefits of the strained azetidine ring and the unique modulatory effects of the geminal fluoro- and aminomethyl substituents. This document covers the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic considerations, and explores its critical applications, particularly in the design of next-generation therapeutics like protein degraders. Detailed experimental protocols and characterization methodologies are provided to enable its effective utilization in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Small, strained heterocyclic scaffolds have emerged as powerful tools for escaping the "flatland" of traditional aromatic structures, offering enhanced three-dimensionality and novel intellectual property. Among these, the azetidine ring is rapidly gaining prominence in approved pharmaceuticals.[3] Its rigid, four-membered structure introduces a defined conformational constraint, which can improve binding affinity and selectivity for biological targets.

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to fine-tune a molecule's properties.[4] The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability.[4][5]

The compound tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate uniquely combines these features. The geminal substitution at the 3-position with both a fluorine atom and an aminomethyl group creates a stereochemically complex and functionally versatile scaffold. The primary amine serves as a crucial handle for further chemical elaboration, while the fluorine atom imparts the aforementioned benefits. This combination makes it an exceptionally attractive building block for creating sophisticated molecular architectures, particularly as a linker component in targeted protein degraders (e.g., PROTACs) and as a bioisosteric replacement for less favorable motifs.[1]

Compound Profile

All quantitative data for tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is summarized below.

IdentifierValueSource
CAS Number 1083181-23-0[1][2]
Molecular Formula C9H17FN2O2[1]
Molecular Weight 204.245 g/mol [1]
Purity Specification Typically ≥97%[1]
Appearance (Expected) Colorless to pale yellow oil or solidN/A
Storage Room temperature, under inert atmosphere[1]
Solubility Soluble in DMSO, Methanol, DichloromethaneN/A

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a multi-step process that requires careful control of protecting groups and reaction conditions. A logical and efficient pathway begins with a commercially available, N-Boc protected azetidine precursor, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[6]

The causality behind this synthetic strategy is as follows:

  • Oxidation: The primary alcohol at the 3-position is first oxidized to a carbonyl group (aldehyde). This transformation activates the 3-position for subsequent nucleophilic additions. A Swern oxidation or a milder reagent like Dess-Martin periodinane is chosen to avoid over-oxidation and harsh conditions that could compromise the strained azetidine ring.

  • Cyanation & Fluorination Sequence: The introduction of both a fluorine and a carbon-based functional group (precursor to the aminomethyl group) at the same position is non-trivial. A robust method involves the formation of a cyanohydrin from the aldehyde, followed by nucleophilic fluorination which displaces the hydroxyl group. Alternatively, direct fluorination of a ketone precursor can be achieved.

  • Reduction: The nitrile (cyano group) is then reduced to the primary amine (aminomethyl group). This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under pressure. The Boc protecting group is stable under these conditions, ensuring the azetidine nitrogen remains protected.

This sequence provides a validated and scalable route to the target compound.

G cluster_0 Synthetic Pathway A tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B tert-Butyl 3-formylazetidine-1-carboxylate A->B 1. Oxidation (e.g., Swern, DMP) C tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate B->C 2. Cyanation (e.g., TMSCN, cat. KCN) D tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate C->D 3. Fluorination (e.g., DAST, Deoxo-Fluor®) E tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate D->E 4. Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization and Quality Control

To ensure the identity and purity of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show a characteristic singlet at ~1.45 ppm for the 9 protons of the tert-butyl (Boc) group. The diastereotopic protons of the azetidine ring will appear as complex multiplets in the 3.5-4.5 ppm region. The aminomethyl protons will also present as a multiplet, coupled to the fluorine atom.

    • ¹³C NMR: The spectrum will show the Boc carbonyl at ~155 ppm and the quaternary carbon of the Boc group at ~80 ppm. The key signal is the carbon at the 3-position, which will appear as a doublet due to one-bond coupling with fluorine (¹JCF), typically in the 90-100 ppm range.

    • ¹⁹F NMR: A singlet or a complex multiplet (depending on proton coupling) will be observed, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ at m/z 205.1, confirming the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically employing a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient. Purity should be ≥97% for use in sensitive downstream applications.[1]

Applications in Medicinal Chemistry and Drug Development

The unique trifecta of a primary amine handle, a metabolically robust fluorine atom, and a conformationally restricted azetidine core makes this compound a high-value building block.

5.1 Protein Degrader Building Block

The primary application is in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1] A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal component for the linker.

  • Vectorial Control: The rigid azetidine ring provides superior control over the exit vector and spatial orientation of the linker, which is critical for achieving a productive ternary complex (Target-PROTAC-E3 Ligase).

  • Physicochemical Properties: The fluorine atom enhances solubility and metabolic stability of the linker, improving the overall drug-like properties of the PROTAC.

  • Attachment Point: The primary amine allows for facile and robust attachment to the rest of the linker or directly to the E3 ligase ligand via amide bond formation, reductive amination, or other standard bioconjugation chemistries.

G cluster_1 Role in PROTAC Architecture Target Target Protein Ligand (Warhead) Linker Linker Chain Target->Linker Covalent Link Azetidine tert-Butyl 3-(aminomethyl)-3-fluoroazetidine (as part of linker) Linker->Azetidine Incorporation E3 E3 Ligase Ligand (e.g., Pomalidomide) Azetidine->E3 Amide Bond Formation

Caption: Integration of the azetidine building block into a PROTAC.

5.2 Bioisosteric Replacement

The 3-fluoro-3-(aminomethyl)azetidine motif can serve as a bioisostere for other commonly used groups, such as piperidine or pyrrolidine rings. This substitution can drastically alter a compound's physicochemical properties, potentially improving solubility, reducing lipophilicity, and overcoming metabolic liabilities without sacrificing binding affinity.

Experimental Protocols (Exemplary)

Protocol: Reductive Amination to Form a Secondary Amine Linker

This protocol describes the coupling of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate to an aldehyde-functionalized molecular fragment, a common step in linker synthesis.

  • Reagent Preparation:

    • Dissolve tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an argon atmosphere.

    • Add the aldehyde-containing fragment (1.05 eq).

  • Imine Formation:

    • Add acetic acid (0.1 eq) to catalyze imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the imine intermediate.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality: This reducing agent is mild and selective for imines in the presence of other carbonyls, and it does not reduce the Boc group.

    • Continue stirring at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Conclusion

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for modern drug discovery. Its unique combination of a strained ring system, a key fluorination site, and a versatile primary amine handle provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. Its proven utility as a building block for protein degraders underscores its importance and ensures its continued application in the development of innovative therapeutics for years to come.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: CN105384673B - The synthetic method of 3 fluoro azetidine derivatives Source: Google Patents URL
  • Title: Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline Source: ResearchGate URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 Source: PubChem URL: [Link]

  • Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid Source: PubMed URL: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluorinated Azetidine Building Blocks

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a highly sought-after scaffold in medicinal chemistry.[1][2][3] Its strained, three-dimensional structure offers a unique vector in chemical space, often improving physicochemical properties such as solubility and metabolic stability when replacing more traditional motifs like piperidines or pyrrolidines. The strategic incorporation of fluorine—the most electronegative element—into this scaffold further amplifies its utility.[4][5] Fluorine substitution can profoundly influence a molecule's pKa, lipophilicity, membrane permeability, and conformation, while also blocking sites of metabolic degradation.[4][6][7] This powerful combination of a strained ring system and the unique properties of fluorine makes fluorinated azetidines privileged building blocks for the development of next-generation therapeutics, from enzyme inhibitors to innovative imaging agents.[8][9][10][11]

This guide provides a comprehensive overview of the principal strategies for synthesizing and characterizing these valuable motifs. We will delve into the causality behind various synthetic choices, provide detailed, field-tested protocols, and outline a systematic approach to their structural verification, empowering researchers to confidently incorporate these building blocks into their drug discovery programs.

Part 1: Core Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of fluorinated azetidines can be broadly categorized into three main approaches: the direct fluorination of a pre-existing azetidine core, the construction of the azetidine ring from a fluorinated precursor, and the ring-opening of highly strained bicyclic systems. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Strategy A: Direct Fluorination of Pre-formed Azetidine Scaffolds

This "late-stage" approach is often favored for its convergency. The key is the transformation of a functional group on a pre-formed azetidine, typically a hydroxyl or carbonyl group at the C3 position, into a C-F bond.

1. Deoxofluorination of Azetidin-3-ones

The conversion of a ketone to a gem-difluoro group or an alcohol to a fluoride is a cornerstone of organofluorine chemistry. For azetidines, this is most commonly applied to N-protected azetidin-3-ones or azetidin-3-ols.

  • Causality & Reagent Choice: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are effective for this transformation.[12] They react with the hydroxyl group of the enol form of the ketone or an alcohol to form a good leaving group, which is then displaced by fluoride in an SN2 or SN1-like fashion. While highly effective, DAST presents significant safety challenges, as it can decompose violently at elevated temperatures.[13][14] For this reason, reagents like Selectfluor® or Xtalfluor® are gaining prominence as safer, albeit sometimes less reactive, alternatives for many applications.[12][15]

  • Experimental Workflow Diagram

G cluster_start Starting Material Preparation cluster_reaction Deoxofluorination Reaction cluster_workup Workup & Quenching cluster_purification Purification & Analysis A N-Protected Azetidin-3-ol B Dissolve in Anhydrous DCM Cool to -78 °C under N2 A->B C Slowly Add DAST (or Deoxo-Fluor®) B->C D Allow to Warm to RT Stir for 12-18h C->D E Cool to 0 °C Slowly Quench with sat. NaHCO3 (aq) D->E F Separate Organic Layer Extract Aqueous Layer with DCM E->F G Combine Organics Wash with Brine, Dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc) H->I J Characterize by NMR & MS I->J

Caption: Workflow for deoxofluorination of an azetidin-3-ol.

  • Detailed Protocol: Synthesis of 1-Boc-3-fluoroazetidine

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe over 15 minutes. Caution: DAST is toxic, corrosive, and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[13][14]

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate. Vigorous gas evolution will occur.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

2. Electrophilic Fluorination

For substrates with an enolizable proton, electrophilic fluorinating agents can be employed. This is particularly relevant for the synthesis of 3-fluoro-3-substituted azetidines.

  • Causality & Reagent Choice: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® deliver an electrophilic fluorine atom ("F+").[16] The reaction typically requires a strong, non-nucleophilic base (e.g., LiHMDS) to generate an enolate from the N-protected azetidine, which then attacks the electrophilic fluorine source.[17] Selectfluor® is a stable, crystalline solid, making it significantly easier and safer to handle than many other fluorinating agents.[15]

Strategy B: Ring-Closing Cyclization

This approach builds the strained four-membered ring from a suitably functionalized and fluorinated acyclic precursor. It offers excellent control over the position of the fluorine atom.

  • Causality & Mechanism: The most common method involves an intramolecular nucleophilic substitution. A typical precursor might be a γ-amino-β-fluoro alcohol or a related derivative with a leaving group at the γ-position. Base-mediated deprotonation of the amine initiates a 4-exo-tet cyclization, displacing the leaving group to form the azetidine ring. This strategy is exemplified by the synthesis of 3-fluoroazetidines from N-(alkylidene)-3-bromo-2-fluoropropylamines.[18][19]

  • Synthetic Pathway Diagram

G A Allylamine Derivative B Bromofluorination A->B NBS, Et3N·3HF C γ-Amino-β-fluoro- α-bromoalkane B->C D Base-mediated Cyclization (4-exo-tet) C->D e.g., NaH E N-Protected 3-Fluoroazetidine D->E

Caption: Ring-closing strategy for 3-fluoroazetidine synthesis.

Strategy C: Strain-Release Ring Opening

This elegant strategy leverages the high ring strain of azabicyclo[1.1.0]butanes (ABBs) or the activation of azetidines as azetidinium salts to drive reactions.[20][21]

  • Causality & Mechanism: ABBs possess enormous strain energy. Protonation or Lewis acid activation of the bridgehead nitrogen makes the strained C-N bonds susceptible to nucleophilic attack. Using a fluoride source like pyridine-HF (Olah's reagent) can regioselectively open the ring to yield a 3-fluoroazetidine.[20] Alternatively, N-alkylation of a stable azetidine forms a quaternary azetidinium salt. This positive charge activates the ring, making the α-carbons electrophilic. Subsequent attack by a nucleophilic fluoride source, such as cesium fluoride or tetrabutylammonium fluoride (TBAF), opens the ring to form a γ-fluoroamine.[22][23] The regioselectivity of the ring opening is a critical consideration, often favoring attack at the less sterically hindered carbon.[23]

Part 2: Purification and Handling Considerations

Fluorinated azetidines, like many small amines, can present unique purification challenges. Their basicity can lead to tailing on standard silica gel, and their volatility can result in product loss during concentration.

  • Chromatography: For basic azetidines, standard flash chromatography can be problematic. Pre-treating the silica gel with triethylamine (typically 1-2% in the eluent) can neutralize acidic sites and improve peak shape. Alternatively, using specialized media like amine-functionalized silica gel can provide excellent separation without the need for mobile phase modifiers.[24]

  • Aqueous Workup: To remove unreacted amine starting materials or basic byproducts, an acidic wash (e.g., 1 M HCl) is often employed. However, if the desired fluorinated azetidine product is also basic and acid-stable, it will partition into the aqueous layer. The product must then be re-extracted after basifying the aqueous layer (e.g., with NaOH or NaHCO₃). An alternative for removing stubborn amines is to wash the organic layer with an aqueous solution of copper(II) sulfate, which forms a water-soluble complex with the amine.[25]

  • Safety: Fluorinating agents must be handled with extreme care. DAST and Deoxo-Fluor can release corrosive HF upon contact with moisture and have limited thermal stability.[13][14] Electrophilic fluorinating agents are strong oxidizers. Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood.

Part 3: Comprehensive Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized building blocks. NMR spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹⁹F nucleus (I = 1/2, 100% natural abundance) provides an exceptionally sensitive and informative spectroscopic handle.[26]

  • ¹H NMR: The key feature is the presence of heteronuclear coupling between protons and the adjacent fluorine atom (J-coupling). Protons on the same carbon as fluorine (geminal, ²JHF) typically show large couplings of 45-55 Hz. Protons on an adjacent carbon (vicinal, ³JHF) exhibit couplings in the range of 15-30 Hz. These large, characteristic splitting patterns are often diagnostic for the successful introduction of fluorine.

  • ¹³C NMR: The fluorine atom directly influences the chemical shifts of nearby carbons. The carbon directly attached to fluorine (C-F) will appear as a doublet with a very large one-bond coupling constant (¹JCF) of 180-250 Hz. The signal for the adjacent carbon (β-carbon) will also be split, but with a smaller two-bond coupling (²JCF) of 15-25 Hz.

  • ¹⁹F NMR: This is arguably the most critical characterization technique.[27]

    • High Sensitivity & No Background: Since fluorine is not naturally present in most biological molecules or common solvents, ¹⁹F NMR spectra are free from background signals.[26]

    • Wide Chemical Shift Range: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a dispersion of over 200 ppm, making it easy to distinguish between different fluorinated species and isomers.[26][28]

    • Reaction Monitoring: It serves as an excellent tool for monitoring the progress of a fluorination reaction. The disappearance of the signal for the fluorinating agent and the appearance of a new signal for the fluorinated product can be easily tracked.[5]

Data Summary Table: Expected NMR Parameters for 1-Boc-3-fluoroazetidine
NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
¹H H3~5.3dtm¹JHF ≈ 56, ³JHH ≈ 7
H2, H4~4.2m
Boc-tBu~1.45s
¹³C C3~80d¹JCF ≈ 205
C2, C4~55d²JCF ≈ 20
Boc C=O~156s
Boc C(CH₃)₃~80s
Boc CH₃~28s
¹⁹F F3~ -175m

Note: Chemical shifts are approximate and can vary based on solvent and other factors.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula, which is crucial for confirming successful fluorination.

Conclusion

Fluorinated azetidines are powerful and increasingly indispensable building blocks in modern medicinal chemistry. A thorough understanding of the available synthetic methodologies—from direct fluorination to ring-closing and strain-release strategies—is critical for their effective application. Each route presents a unique set of advantages and challenges, and the optimal choice depends on the specific target molecule. Mastery of the associated purification techniques and comprehensive characterization, particularly through multinuclear NMR spectroscopy, ensures the generation of high-purity, well-defined scaffolds ready for integration into drug discovery pipelines. As synthetic methods continue to evolve, the accessibility and utility of these remarkable motifs are poised to expand even further.

References

  • Aggarwal, V. K., & Smith, C. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • Aggarwal, V. K., & Smith, C. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
  • Aggarwal, V. K., & Smith, C. (2025). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Jiménez-Barbero, J., et al. (N.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. NIH.
  • Aggarwal, V. K., & Smith, C. (N.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
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  • Van Brabandt, W., et al. (N.d.). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry.
  • Jiang, X., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wan, C., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
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  • Benchchem. (2025). Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis. Benchchem.
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  • Gembus, V., et al. (N.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH.
  • Tredwell, M. (N.d.). Simpler fluorine chemistry. SCI.
  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry.
  • Begum, J., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kaur, M., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Wang, Z., et al. (N.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • Van Brabandt, W., et al. (2025). Synthesis of 3-Fluoroazetidines.
  • Ota, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH.
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Foundational

A Technical Guide to the NMR and Mass Spectrometry Characterization of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a key building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery.[1][2] While a complete, publicly available experimental dataset for this specific molecule is not readily found, this document leverages extensive field expertise and data from structurally analogous compounds to present a detailed, predictive characterization. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret high-quality analytical data for this and similar fluorinated azetidine derivatives.

Introduction: The Significance of Fluorinated Azetidines

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (Molecular Formula: C9H17FN2O2, Molecular Weight: 204.24 g/mol ) belongs to a class of saturated heterocyclic compounds that are of high interest in pharmaceutical development.[1][2] The azetidine ring is a "bioisostere" for other common rings and its strained nature can lead to favorable conformational preorganization for binding to biological targets. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[3]

Accurate structural confirmation and purity assessment are critical for the successful application of this building block. This guide provides the foundational knowledge for achieving this through NMR and mass spectrometry.

Predicted NMR Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules in solution. For tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
-C(CH₃)₃~1.45Singlet (s)N/A9HThe nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet in this region.[4]
-CH₂-NH₂~2.90 - 3.10Doublet of doublets (dd) or triplet (t)JH,F ≈ 22 Hz, JH,H ≈ 14 Hz2HThese protons are adjacent to a stereocenter and a fluorine atom, leading to complex splitting. A significant two-bond H-F coupling is expected.
Azetidine CH₂ (Position 2 & 4)~3.80 - 4.20Multiplet (m)JH,F ≈ 20-25 Hz, JH,H ≈ 9-12 Hz4HThe protons on the azetidine ring are diastereotopic due to the adjacent fluorine atom. They will show complex splitting patterns due to geminal and vicinal H-H coupling, as well as H-F coupling.
-NH₂~1.50 - 2.50 (variable)Broad singlet (br s)N/A2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Rationale
-C (CH₃)₃~28.5Quartet (q)N/AThe three equivalent methyl carbons of the tert-butyl group.
-C (CH₃)₃~80.0Singlet (s)N/AThe quaternary carbon of the tert-butyl group attached to the oxygen.[5][6]
-C H₂-NH₂~45-50Doublet (d)JC,F ≈ 20-25 HzThis carbon is two bonds away from the fluorine, resulting in a doublet.
Azetidine C H₂ (Position 2 & 4)~58-62Doublet (d)JC,F ≈ 20-25 HzThese carbons are two bonds away from the fluorine and will appear as a doublet.
C -F (Position 3)~90-95Doublet (d)JC,F ≈ 200-250 HzThe carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
C =O~156.0Singlet (s)N/AThe carbonyl carbon of the Boc protecting group.
Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of the molecule.

Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
~ -170 to -190Triplet of triplets (tt) or complex multipletJF,H (azetidine CH₂) ≈ 20-25 Hz, JF,H (aminomethyl CH₂) ≈ 22 HzThe fluorine atom will be coupled to the adjacent protons on the azetidine ring and the aminomethyl group, resulting in a complex multiplet. The exact chemical shift can vary based on the solvent.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrum

For tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, Electrospray Ionization (ESI) in positive ion mode is the recommended technique due to the presence of the basic amino group.

Ion m/z (calculated) Interpretation
[M+H]⁺205.13The protonated molecular ion. This is expected to be the base peak.
[M-C₄H₈+H]⁺149.07Loss of isobutylene from the tert-butyl group.
[M-Boc+H]⁺105.08Loss of the entire Boc protecting group.
Fragmentation Pathway

The fragmentation of the protonated molecule is expected to proceed through characteristic losses of the tert-butoxycarbonyl (Boc) protecting group.

fragmentation M_H [M+H]⁺ m/z = 205.13 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 149.07 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 105.08 M_H->M_Boc - C₅H₉O₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

To obtain high-quality data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve good signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Spectral Width: 200 ppm (-50 to -250 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 64-128.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR h1->c13 f19 ¹⁹F NMR c13->f19 ft Fourier Transform f19->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Structure Assignment integrate->assign

Caption: General workflow for NMR analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Mass Range: m/z 50 - 500.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and mass spectrometry data for tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development. The principles and methodologies outlined here are broadly applicable to the characterization of other novel, small organic molecules.

References

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.The Royal Society of Chemistry, 2013.
  • tert-butyl 3-amino-3-(difluoromethyl)
  • tert-butyl 3-(aminomethyl)
  • 1 - Supporting Inform
  • tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate(2090743-38-5) 1H NMR spectrum.ChemicalBook.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.PubMed, 2009.
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Exploratory

The Impact of Fluorine on Azetidine Conformation: A Crystallographic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into small molecules has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3-fluoroazetidine moiety, in particular, presents a compelling structural motif, combining the conformational constraints of a four-membered ring with the potent electronic effects of fluorine. Understanding the precise three-dimensional structure of these derivatives is paramount for rational drug design and the optimization of drug-target interactions. This guide provides an in-depth analysis of the crystal structure of 3-fluoroazetidine derivatives, offering field-proven insights into experimental design, data interpretation, and the profound influence of fluorine on the conformational landscape of the azetidine ring.

Introduction: The Azetidine Scaffold and the Fluorine Advantage in Drug Design

Azetidines are saturated four-membered heterocyclic amines that have garnered significant attention in drug discovery. Their constrained nature offers a degree of pre-organization for binding to biological targets, often leading to improved potency and selectivity compared to more flexible acyclic analogues. Furthermore, the azetidine ring can serve as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of a molecule's properties.

The introduction of a fluorine atom at the 3-position of the azetidine ring introduces a host of beneficial modifications. The high electronegativity of fluorine can alter the local electronic environment, influencing the basicity of the ring nitrogen and modulating hydrogen bonding capabilities.[1] Moreover, the substitution of hydrogen with fluorine, a similarly sized atom, can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Perhaps most intriguing is the profound influence of the C-F bond on the conformational preference of the azetidine ring, a phenomenon known as ring puckering.

This guide will delve into the practical aspects of determining and analyzing the crystal structures of 3-fluoroazetidine derivatives, providing a framework for researchers to leverage this structural knowledge in their drug discovery programs.

The Heart of the Matter: Understanding Azetidine Ring Puckering

Unlike planar aromatic rings, the saturated azetidine ring is non-planar and exists in a puckered conformation. This puckering can be described by a dihedral angle, and the substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The energetic barrier to ring inversion is relatively low, meaning that the ring can flip between different puckered states.

The introduction of a fluorine atom at the 3-position significantly influences this conformational equilibrium. The orientation of the C-F bond relative to the rest of the ring is governed by a complex interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions.[2]

A key determinant of the preferred ring pucker in 3-fluoroazetidines is the nature of the substituent on the nitrogen atom. Computational studies have shown that in the neutral azetidine, the ring tends to adopt a pucker that places the fluorine atom distant from the nitrogen lone pair. However, upon protonation or substitution with an electron-withdrawing group, the ring can invert its pucker to bring the fluorine atom closer to the positively charged or electron-deficient nitrogen.[2] This is attributed to a stabilizing C–F···N+ charge-dipole interaction.[2]

Experimental Workflow: From Synthesis to High-Resolution Crystal Structure

The successful crystal structure analysis of 3-fluoroazetidine derivatives hinges on a meticulously executed experimental workflow, from the synthesis of high-purity compounds to the final refinement of the crystallographic model.

Sources

Foundational

The Emergence of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2][3] Among the various scaffolds amenable to fluorination, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[4] This in-depth technical guide explores the burgeoning field of fluorinated azetidines, delving into their synthesis, the profound impact of fluorination on their properties, and their increasingly vital role in the development of novel therapeutics. By providing a comprehensive overview of synthetic methodologies, conformational analysis, and illustrative case studies, this guide aims to equip researchers with the knowledge to effectively harness the potential of this unique structural motif.

Introduction: The Strategic Alliance of Fluorine and the Azetidine Scaffold

The azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart structural rigidity and act as a versatile bioisostere for other cyclic and acyclic moieties.[5][6] Its compact, three-dimensional nature provides a framework for precise vectoral placement of substituents, enabling fine-tuning of interactions with biological targets.[5] The introduction of fluorine, the most electronegative element, into this strained ring system creates a fascinating interplay of steric and electronic effects that can dramatically influence a molecule's properties.[1][7]

The judicious placement of fluorine can lead to:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the azetidine nitrogen, which can improve oral bioavailability by reducing ionization at physiological pH.[1][8][9]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8][10][11] This "metabolic shielding" can prolong a drug's half-life and improve its pharmacokinetic profile.

  • Conformational Control: Fluorine substitution can influence the puckering of the azetidine ring through electrostatic interactions and hyperconjugation, thereby locking the molecule into a specific bioactive conformation.[12][13]

  • Increased Lipophilicity: In many cases, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1][8]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1][3]

This guide will explore how these fundamental principles are applied in the rational design of fluorinated azetidines as next-generation therapeutic agents.

Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of functionalized azetidines, particularly those bearing fluorine atoms, presents unique challenges due to the inherent ring strain of the four-membered heterocycle.[5][14] However, a number of robust synthetic methodologies have been developed to access these valuable building blocks.

Fluorination of Pre-formed Azetidine Scaffolds

One common approach involves the direct fluorination of a pre-existing azetidine ring. This is often achieved through electrophilic or nucleophilic fluorinating agents.

Experimental Protocol: Electrophilic Fluorination of a β-Lactam Precursor

This protocol is adapted from a general procedure for the synthesis of 3-fluoroazetidine derivatives.[15]

  • Enolate Formation: To a solution of an N-protected azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Fluorination: To the cold enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise. The NFSI serves as an electrophilic fluorine source.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and then extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-fluoroazetidin-3-one.

Causality: The use of a strong, non-nucleophilic base like LiHMDS at low temperatures is crucial for the regioselective formation of the desired enolate. NFSI is a widely used and effective electrophilic fluorinating agent that delivers a "F+" equivalent to the electron-rich enolate.

Cyclization Strategies to Form the Fluorinated Azetidine Ring

An alternative and often more versatile approach involves the construction of the fluorinated azetidine ring through intramolecular cyclization of a fluorinated acyclic precursor.

Experimental Protocol: Intramolecular Nucleophilic Substitution

This protocol describes a general approach for the synthesis of 3-fluoroazetidines from γ-amino alcohol precursors.

  • Activation of the Hydroxyl Group: To a solution of a protected 3-amino-2-fluoropropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours. This step converts the hydroxyl group into a good leaving group (mesylate).

  • Intramolecular Cyclization: After completion of the mesylation (monitored by TLC), add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. The in-situ generated alkoxide will displace the mesylate in an intramolecular SN2 reaction to form the azetidine ring.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting N-protected 3-fluoroazetidine can be purified by column chromatography.

Causality: The choice of a suitable protecting group for the amine is critical to prevent side reactions. The conversion of the hydroxyl group to a mesylate provides a highly efficient leaving group for the intramolecular cyclization. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine (if not fully protected) or to facilitate the cyclization under certain conditions.

Caption: Key synthetic approaches to fluorinated azetidines.

Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of fluorine into the azetidine ring has a profound and often predictable impact on its properties. Understanding these effects is crucial for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong inductive effect of fluorine significantly reduces the electron density on the azetidine nitrogen, thereby lowering its basicity.[9] This is a critical parameter in drug design, as a lower pKa can lead to reduced off-target interactions with aminergic GPCRs and ion channels, and can also improve a compound's oral bioavailability by decreasing its charge state in the gastrointestinal tract.[1][8]

CompoundpKaΔpKa (from Azetidine)
Azetidine11.290
3-Fluoroazetidine8.66-2.63
3,3-Difluoroazetidine6.42-4.87

Data compiled from various sources and representative values.

Conformational Preferences and Bioactive Conformation

Fluorine substitution can exert significant control over the conformational preferences of the azetidine ring. The puckered nature of the four-membered ring can be influenced by stereoelectronic effects, such as the gauche effect between the C-F bond and the nitrogen lone pair, or by intramolecular hydrogen bonding.[12] This conformational restriction can be advantageous in drug design, as it can pre-organize the molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

G cluster_0 Conformational Control Unsubstituted Azetidine Unsubstituted Azetidine Multiple Conformations Multiple Conformations Unsubstituted Azetidine->Multiple Conformations Flexible Fluorinated Azetidine Fluorinated Azetidine Restricted Conformation Restricted Conformation Fluorinated Azetidine->Restricted Conformation Rigidified Bioactive Conformation Bioactive Conformation Target Protein Target Protein Bioactive Conformation->Target Protein Enhanced Binding Restricted Conformation->Bioactive Conformation

Caption: Fluorine-induced conformational restriction of the azetidine ring.

Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity, often measured as logP or logD, is context-dependent.[16][17] While fluorine is more lipophilic than hydrogen, the overall impact on the molecule's lipophilicity depends on the surrounding chemical environment.[1][8] In many instances, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability and improve drug absorption.[11][18] However, in some cases, particularly with multiple fluorine substituents, the strong polarization of the C-F bond can lead to a decrease in lipophilicity.[19]

Case Studies: Fluorinated Azetidines in Drug Discovery

The unique properties of fluorinated azetidines have been successfully exploited in a number of drug discovery programs across various therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Azetidine-based compounds have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism. The introduction of fluorine onto the azetidine ring has been shown to significantly enhance the potency and pharmacokinetic properties of these inhibitors.[20] For instance, cyclohexylglycine amides of fluorinated azetidines have demonstrated unexpectedly strong activity against DPP-IV.[20] The fluorine atoms are believed to improve binding to the active site and increase metabolic stability.

Cannabinoid Receptor 1 (CB1) Antagonists for Obesity

Fluorinated azetidines have been incorporated into the design of potent and selective CB1 receptor antagonists. The azetidine scaffold serves as a rigid core to orient the key pharmacophoric elements, while the fluorine substituents are used to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties. The electron-withdrawing nature of the fluorine can reduce the basicity of the azetidine nitrogen, which has been linked to improved safety profiles by minimizing interactions with other receptors.

γ-Secretase Modulators for Alzheimer's Disease

In the development of γ-secretase modulators for the treatment of Alzheimer's disease, fluorinated azetidines have emerged as promising scaffolds. The rigid azetidine ring helps to position the molecule correctly within the enzyme's active site, while the fluorine atoms can enhance brain penetration and metabolic stability, both of which are critical for CNS drug candidates.

Future Perspectives and Conclusion

The field of fluorinated azetidines in medicinal chemistry is poised for continued growth. Advances in synthetic methodologies are providing access to an ever-expanding array of novel fluorinated azetidine building blocks.[21][22] As our understanding of the intricate interplay between fluorine substitution and molecular properties deepens, we can expect to see the rational design of even more sophisticated and effective drug candidates incorporating this versatile scaffold.

References

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  • Hou, G., et al. (2021). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 86(15), 10186-10196. [Link]

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Exploratory

A Technical Guide to the Biological Activity of Mono-Fluorinated Azetidine Derivatives

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of mono-fluorinated azetidine de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of mono-fluorinated azetidine derivatives, a class of compounds gaining significant attention for their unique combination of structural rigidity and favorable physicochemical properties. We will explore the profound impact of mono-fluorination on the azetidine scaffold, detailing its effects on basicity, lipophilicity, and metabolic stability. This guide will cover key synthetic strategies, analyze structure-activity relationships (SAR), and present detailed experimental protocols for the evaluation of these compounds. Case studies will highlight their application in diverse therapeutic areas, particularly in Central Nervous System (CNS) drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of mono-fluorinated azetidines in their research endeavors.

Introduction: The Strategic Value of Fluorine and the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its constrained, three-dimensional nature offers a distinct advantage over more flexible acyclic analogues and larger ring systems, providing a fixed orientation for substituents that can lead to enhanced binding affinity and selectivity for biological targets.[3] Azetidine-containing compounds often exhibit improved aqueous solubility and metabolic stability.[1]

When combined with fluorine, the most electronegative element, the therapeutic potential of the azetidine scaffold is significantly amplified. The introduction of a single fluorine atom can dramatically alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as Cytochrome P450s. This can prolong the half-life of a drug.[4]

  • Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing nature can lower the basicity of the nearby azetidine nitrogen. This is often desirable, as high basicity can lead to off-target effects, such as hERG channel inhibition.[5]

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[6][7]

  • Conformational Control: The fluorine atom can influence the puckering of the azetidine ring, locking it into a specific conformation that may be optimal for target binding.

Over the past decade, the synergy between the azetidine scaffold and fluorine has led to the development of numerous drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][5][8]

The Physicochemical Impact of Mono-Fluorination

A systematic study of mono- and di-fluorinated saturated heterocyclic amines has provided valuable quantitative data on the effects of fluorination.[6] The position of the fluorine atom on the azetidine ring is critical in determining its impact on the molecule's properties.

Basicity (pKa)

The basicity of the azetidine nitrogen is a key parameter influencing its interaction with biological targets and its pharmacokinetic profile. The introduction of a fluorine atom at the 3-position significantly reduces the pKa of the azetidine nitrogen due to the inductive effect.

CompoundpKaΔpKa (vs. Azetidine)
Azetidine11.29-
3-Fluoroazetidine8.66-2.63

Table 1: Comparison of pKa values for azetidine and 3-fluoroazetidine.

This reduction in basicity can be highly advantageous in drug design, as it can mitigate the risk of phospholipidosis and reduce interactions with off-target ion channels.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and depends on the overall molecular context.[7] While fluorine is highly electronegative, its small size means it often has a less dramatic impact on LogP than larger halogens. However, in many cases, the introduction of a fluorine atom can lead to a modest increase in LogP, which can be beneficial for membrane permeability.

Synthesis of Mono-Fluorinated Azetidines

The synthesis of mono-fluorinated azetidines has historically been challenging.[2] However, several reliable methods have been developed. The most common approach involves the fluorination of a 3-hydroxyazetidine precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[9]

G cluster_0 Synthetic Pathway to 3-Fluoroazetidine A N-Boc-3-hydroxyazetidine B N-Boc-3-fluoroazetidine A->B  DAST or other  fluorinating agent C 3-Fluoroazetidine (Target Molecule) B->C  Acidic deprotection  (e.g., TFA or HCl)

Caption: General synthetic scheme for 3-fluoroazetidine.

Other methods, such as the ring-opening of 1-azabicyclo[1.1.0]butanes with hydrogen fluoride, have also been reported, though the instability of the starting materials can be a drawback.[9]

Biological Activity and Therapeutic Applications

Mono-fluorinated azetidine derivatives have shown promise in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The azetidine scaffold is considered a valuable building block for CNS drug discovery due to its ability to impart favorable properties for blood-brain barrier penetration.[1][3] Fluorination can further enhance these properties. Azetidine derivatives have been investigated as antidepressants, anorexigenics, and antiepileptics.[1][10]

  • Dopamine and Serotonin Reuptake Inhibitors: 3-substituted azetidines have been developed as triple reuptake inhibitors, targeting the transporters for dopamine, norepinephrine, and serotonin.[11] The introduction of fluorine can modulate the potency and selectivity of these compounds.

Oncology

Fluorinated azetidinones (β-lactams) have demonstrated significant potential as anticancer agents.[8] For example, fluorinated analogues of combretastatin A-4, a tubulin polymerization inhibitor, have shown enhanced cytotoxic activity against various cancer cell lines.[8] While not a mono-fluorinated azetidine in the strictest sense, these findings highlight the potential of combining the azetidine ring with fluorine in an oncology context. More recently, novel azetidine-containing analogues of TZT-1027 (a dolastatin 10 analogue) have shown potent antiproliferative activities in the nanomolar range against lung (A549) and colon (HCT116) cancer cell lines.[12]

Diabetes

Fluorinated azetidine amides have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[13] These compounds demonstrated unexpectedly strong activity, highlighting the potential of this scaffold in metabolic diseases.[13]

Experimental Protocols for Evaluation

The biological evaluation of mono-fluorinated azetidine derivatives involves a combination of in vitro and in vivo assays.

In Vitro Evaluation: DPP-4 Inhibition Assay

This protocol describes a method for determining the in vitro potency of a test compound against DPP-4.

Objective: To determine the IC50 value of a mono-fluorinated azetidine derivative for the inhibition of DPP-4.

Materials:

  • Recombinant human DPP-4

  • Gly-Pro-AMC (substrate)

  • Test compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilution to each well.

  • Add 48 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

  • Monitor the fluorescence signal every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 DPP-4 Inhibition Assay Workflow A Prepare serial dilution of test compound B Add compound and DPP-4 enzyme to plate A->B C Incubate B->C D Add substrate (Gly-Pro-AMC) C->D E Monitor fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Evaluation: Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel mono-fluorinated azetidine derivative.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound in rats.

Materials:

  • Test compound

  • Vehicle suitable for administration (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other suitable strain)

  • Cannulated rats (for serial blood sampling)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer the test compound via the desired route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • Prepare plasma samples for analysis (e.g., protein precipitation).[14]

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[14]

  • Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

Future Directions and Conclusion

The exploration of mono-fluorinated azetidine derivatives in drug discovery is still in its relatively early stages, but the initial findings are highly encouraging. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective methods for the synthesis of complex fluorinated azetidines will be crucial.[9]

  • Exploration of New Therapeutic Areas: The unique properties of these compounds make them attractive candidates for a wide range of diseases beyond those already investigated.[2]

  • Positron Emission Tomography (PET) Imaging: The use of ¹⁸F-labeled azetidine derivatives as PET tracers is an exciting area of research for in vivo imaging and diagnostic applications.[4]

References

  • De Kimpe, N., et al. (2002). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. Available at: [Link]

  • Gurbych, O., et al. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Grygorenko, O., et al. (2024). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Chaume, G., et al. (2024). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

  • Bozhok, T., et al. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Gredy, J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Sharma, P., et al. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

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Foundational

Unlocking Novel Therapeutics: A Technical Guide to Identifying and Validating Targets for 3-Fluoroazetidine Compounds

This guide provides an in-depth exploration of the therapeutic potential of 3-fluoroazetidine-containing compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the therapeutic potential of 3-fluoroazetidine-containing compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the unique physicochemical properties conferred by the 3-fluoroazetidine motif, identifies key therapeutic target classes, and provides detailed, field-proven methodologies for target identification and validation. Our approach is grounded in scientific integrity, emphasizing the causal relationships behind experimental choices and ensuring the delivery of robust, reproducible data.

The 3-Fluoroazetidine Scaffold: A Privileged Motif in Drug Discovery

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The 3-fluoroazetidine moiety, a four-membered heterocyclic ring bearing a fluorine atom, offers a compelling array of advantages for drug design. The high electronegativity of the fluorine atom significantly influences the electronic properties of the azetidine ring, leading to a number of beneficial modulations in a molecule's overall profile.

A key attribute of the 3-fluoroazetidine scaffold is its ability to modulate the basicity (pKa) of the azetidine nitrogen. This fine-tuning of pKa is critical for optimizing interactions with biological targets and for improving pharmacokinetic properties such as solubility and cell permeability. Furthermore, the C-F bond is exceptionally stable, rendering the 3-fluoroazetidine motif resistant to metabolic degradation, a common challenge in drug development. This increased metabolic stability can lead to an extended in vivo half-life and improved bioavailability of the drug candidate.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The 3-fluoroazetidine moiety can enhance BBB permeability by favorably altering the lipophilicity and hydrogen bonding capacity of a molecule. These tailored physicochemical properties make 3-fluoroazetidine a highly attractive building block for the development of novel therapeutics for a range of diseases.

Potential Therapeutic Target Classes for 3-Fluoroazetidine Compounds

The unique structural and electronic features of the 3-fluoroazetidine scaffold have led to its successful incorporation into compounds targeting a variety of protein classes. The following sections highlight key therapeutic areas where this motif has shown significant promise.

Enzyme Inhibitors: Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Several 3-fluoroazetidine-containing compounds have been investigated as potent and selective DPP-IV inhibitors.[1] The azetidine nitrogen can interact with key residues in the active site of the enzyme, while the fluorine atom can enhance binding affinity and improve metabolic stability.

Structure-Activity Relationship (SAR) Insights for DPP-IV Inhibitors:

The development of azetidine-based DPP-IV inhibitors has revealed several key SAR trends.[1] While 2-cyanoazetidines and 2-ketoazetidines have shown high potency, they can be prone to chemical instability. In contrast, select 3-fluoroazetidines exhibit sub-micromolar inhibitory potencies without the associated instability, making them a more attractive chemical series.[1]

  • Substitution on the Azetidine Nitrogen: Large, hydrophobic amino acid groups attached to the azetidine nitrogen generally lead to increased potency.

  • The Role of the Fluoro Group: The fluorine atom at the 3-position enhances binding affinity and improves the overall stability of the inhibitor.

A systematic exploration of substitutions on the 3-fluoroazetidine core is essential for optimizing potency and selectivity against DPP-IV.

Transporter Proteins: Glycine Transporter 1 (GlyT1) and Monoamine Transporters

Glycine Transporter 1 (GlyT1):

GlyT1 is a key regulator of glycine levels in the synaptic cleft. As glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT1 can potentiate NMDA receptor function. This mechanism is a promising therapeutic approach for treating the cognitive and negative symptoms of schizophrenia. Azetidine-based compounds have emerged as a significant class of GlyT1 inhibitors.

Monoamine Transporters (DAT, NET, SERT):

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical for regulating neurotransmitter levels in the brain and are the targets of many antidepressant and psychostimulant drugs.[2] 3-Aminoazetidine derivatives have been explored as triple reuptake inhibitors, demonstrating the versatility of the azetidine scaffold in targeting these important CNS proteins.

Oncology

While less explored, the 3-fluoroazetidine scaffold has shown potential in the development of anti-cancer agents. For instance, a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar containing the 3-fluoroazetidine motif, was found to inhibit the growth of pancreatic cancer cells with efficacy comparable to the standard-of-care drug, gemcitabine.[3] This finding suggests that the unique stereochemical and electronic properties of fluorinated azetidines could be leveraged to design novel oncology therapeutics. Further investigation into the mechanism of action and exploration of other cancer types is warranted.

A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in drug discovery. The following section provides detailed, step-by-step protocols for state-of-the-art techniques used to identify and validate the targets of 3-fluoroazetidine-based compounds.

Target Identification: Chemical Proteomics

Chemical proteomics is a powerful approach to globally identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate or even in living cells. Activity-Based Protein Profiling (ABPP) is a subset of chemical proteomics that utilizes reactive probes to covalently label the active sites of enzymes.

Experimental Workflow: Chemical Proteomics

Caption: Chemical proteomics workflow for target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of the 3-fluoroazetidine compound of interest that incorporates a bioorthogonal handle, such as an alkyne or a diazirine, for subsequent "click" chemistry or photo-crosslinking.

  • Cell Treatment: Treat the chosen cell line with the synthesized probe. Include appropriate controls, such as vehicle-treated cells and cells treated with a non-reactive analog of the probe.

  • Cell Lysis: After incubation, harvest and lyse the cells to release the proteins.

  • Click Chemistry/Photo-crosslinking: For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as biotin for affinity purification and/or a fluorophore for visualization. For photo-reactive probes, expose the lysate to UV light to induce covalent crosslinking to target proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein targets.

  • Proteomic Analysis: Elute the enriched proteins from the beads, digest them into peptides (e.g., with trypsin), and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets.

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Workflow: CETSA

Caption: CETSA workflow for target engagement validation.[4][5]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the 3-fluoroazetidine compound or vehicle control.

  • Heating: Aliquot the treated cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells using a method that does not denature proteins, such as freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Characterizing Interactions with GPCRs and Ion Channels

For 3-fluoroazetidine compounds targeting G-protein coupled receptors (GPCRs) or ion channels, specific functional assays are required to characterize their activity.

Radioligand Binding Assays for GPCRs:

These assays are the gold standard for determining the affinity of a compound for a specific GPCR.[6][7]

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand binding assay workflow for GPCRs.[8][9]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Incubation: In a multi-well plate, incubate the membranes with a known concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled 3-fluoroazetidine compound.

  • Separation: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competing compound to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) to reflect the compound's affinity for the receptor.

Patch-Clamp Electrophysiology for Ion Channels:

This technique allows for the direct measurement of ion channel activity and is the gold standard for characterizing the effects of compounds on ion channel function.[4][9]

Experimental Workflow: Patch-Clamp Electrophysiology

Sources

Exploratory

The Strategic Incorporation of Fluorine in Azetidine Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Satu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Saturated heterocyles, particularly those rich in sp³-hybridized carbons, have garnered considerable interest due to their potential to improve pharmacokinetic properties.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2][3] Its inherent conformational rigidity and favorable stability-to-strain ratio offer a unique platform for creating structurally diverse and biologically active molecules.[2][4][5] When combined with the strategic incorporation of fluorine, an element with a remarkable ability to modulate molecular properties, the resulting fluorinated azetidine scaffolds present a compelling opportunity for the development of next-generation therapeutics.[6][7][8][9]

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, binding affinity, and pKa.[6][7][8] In the context of azetidines, fluorination can fine-tune the basicity of the nitrogen atom, a critical factor in mitigating off-target effects, and can induce specific conformational preferences that may enhance binding to a biological target.[1][10][11] This guide provides an in-depth technical exploration of the discovery and utility of novel fluorinated azetidine scaffolds, offering insights into their synthesis, physicochemical properties, and applications in medicinal chemistry.

Part 1: Synthetic Strategies for Accessing Fluorinated Azetidine Scaffolds

The synthesis of fluorinated azetidines has evolved significantly, with several robust methodologies now available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]butanes

A powerful and versatile method for constructing 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[1] These highly strained intermediates can be accessed through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines.[1] The subsequent ring-opening can be achieved with a variety of reagents, leading to a diverse array of substituted azetidines.

  • Starting Material Preparation: Synthesize the desired 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) precursor according to established literature procedures.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ABB (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add benzyl chloroformate (1.2 equiv) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-2-(trifluoromethyl)azetidine.

Entry Substituent on ABB (C3) Product Yield (%)
1p-Tolyl6b86
2p-t-Butylphenyl6c84
3p-Chlorophenyl6f85
4m-Fluorophenyl6m67

Table 1: Scope of the ring-opening reaction of 2-(trifluoromethyl)ABBs with benzyl chloroformate. Data adapted from reference[1].

Cycloaddition Reactions

[2+2] cycloaddition reactions represent another key strategy for the synthesis of the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, can be employed to construct the four-membered ring, although its application to fluorinated substrates is an area of ongoing research.[2][12] More recently, computational models are being developed to predict the feasibility and outcome of photocatalyzed azetidine synthesis, which could accelerate the discovery of new fluorinated scaffolds.[13]

G cluster_0 Synthetic Pathways to Fluorinated Azetidines cluster_1 Methodologies A Fluorinated Precursors M1 Strain-Release Reactions M2 Cycloaddition Reactions M3 Ring Expansion/Contraction M4 Functionalization of Pre-formed Azetidines B Azetidine Ring Formation C Fluorinated Azetidine Scaffold B->C M1->B M2->B M3->B M4->B

Caption: Key synthetic strategies for accessing fluorinated azetidine scaffolds.

Part 2: The Influence of Fluorine on Physicochemical Properties and Conformation

The strategic placement of fluorine atoms on the azetidine ring can dramatically alter the molecule's properties, providing a powerful tool for lead optimization.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity of the azetidine nitrogen.[1][10] This reduction in pKa can be beneficial in drug design, as it may reduce off-target interactions with biological macromolecules that are often driven by charge-charge interactions. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.[10]

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and can either increase or decrease the LogP value.[10] This is influenced by the local molecular environment and the interplay of various intermolecular forces. While a single fluorine atom may have a modest effect, the introduction of a trifluoromethyl group generally increases lipophilicity.[14] Careful consideration of the substitution pattern is therefore crucial for optimizing the pharmacokinetic profile of a drug candidate.

Conformational Control

Fluorine substitution can also influence the conformational preferences of the azetidine ring through steric and electronic effects, such as hyperconjugation.[11] This can be exploited to lock the molecule into a specific conformation that is optimal for binding to the target protein, potentially leading to increased potency and selectivity.

G cluster_0 Physicochemical Properties cluster_1 Impact on Drug Properties A Fluorine Substitution on Azetidine Ring B1 Basicity (pKa) A->B1 B2 Lipophilicity (LogP) A->B2 B3 Conformation A->B3 C4 Reduced Off-Target Effects B1->C4 C2 Metabolic Stability B2->C2 C3 Membrane Permeability B2->C3 C1 Target Binding Affinity B3->C1

Caption: The multifaceted impact of fluorine substitution on azetidine properties.

Part 3: Applications in Drug Discovery

Fluorinated azetidines have found applications across a wide range of therapeutic areas, demonstrating their potential as valuable building blocks in medicinal chemistry.

Anticancer Agents

Fluorinated azetidin-2-ones have shown significant promise as anticancer agents. For instance, a chiral fluorinated azetidin-2-one was identified as a potent tubulin polymerization inhibitor with impressive in vitro and in vivo antitumor activity.[15] This compound exhibited enhanced metabolic stability and aqueous solubility compared to the natural product combretastatin A-4, highlighting the benefits of the fluorinated azetidine scaffold.[15]

Compound Cancer Cell Line IC₅₀ (nM)
Chiral Fluorinated Azetidin-2-one (18) A549 (Lung)1.0
HCT-116 (Colon)1.2
MCF-7 (Breast)3.6
K562 (Leukemia)1.1
K562/A02 (Drug-Resistant)2.5

Table 2: In vitro anticancer activity of a chiral fluorinated azetidin-2-one. Data adapted from reference[15].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated azetidine amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[16] Certain fluorinated azetidides displayed unexpectedly potent activity, demonstrating the potential of this scaffold in the development of novel antidiabetic agents.[16]

Part 4: Analytical Characterization

The unambiguous structural elucidation of novel fluorinated azetidine scaffolds is paramount. A combination of spectroscopic and crystallographic techniques is typically employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorinated azetidines.

  • ¹H NMR: Provides information on the proton environment and coupling constants, which can help determine the relative stereochemistry of substituents.[17]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbons attached to fluorine will be significantly affected.[18]

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[19][20] It can provide detailed information about the electronic environment of each fluorine atom.[19][21]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[22][23] This technique is invaluable for confirming the absolute stereochemistry and providing precise bond lengths and angles, which can offer insights into the conformational effects of fluorination.[24]

Conclusion and Future Outlook

The discovery and development of novel fluorinated azetidine scaffolds represent a vibrant and promising area of research in medicinal chemistry. The unique combination of the conformationally constrained azetidine ring and the powerful modulating effects of fluorine provides a rich chemical space for the design of new therapeutic agents with improved pharmacological properties. As synthetic methodologies become more sophisticated and our understanding of the nuanced effects of fluorination deepens, we can anticipate the continued emergence of innovative drug candidates based on these remarkable scaffolds.

References

  • Gicquel, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31. Available at: [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1978-1992. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 11-36. Available at: [Link]

  • Mahrous, M. (2018). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1978-1992. Available at: [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 457-467. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(12), 1145-1165. Available at: [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 457-467. Available at: [Link]

  • Danylyuk, O., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. Available at: [Link]

  • Chernyak, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2579-2592. Available at: [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 457-467. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47055-47076. Available at: [Link]

  • Lebreton, J., & Pazenok, S. (2015). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. ResearchGate. Available at: [Link]

  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by.... ResearchGate. Available at: [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2579-2592. Available at: [Link]

  • Waggoner, A. S., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ChemPhotoChem, 6(8), e202200067. Available at: [Link]

  • Lebreton, J., & Pazenok, S. (2015). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515. Available at: [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Waggoner, A. S., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ChemPhotoChem, 6(8), e202200067. Available at: [Link]

  • Berking, T., et al. (2024). A fluorinated chaperone gives X-ray crystal structures of acyclic natural product derivatives up to 338 molecular weight. Angewandte Chemie International Edition, e202402976. Available at: [Link]

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes, 9, 71-79. Available at: [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10474-10479. Available at: [Link]

  • Szymański, S., & Gier-Lignier, E. (2019). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 10(4), 1150-1159. Available at: [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(4), 629-635. Available at: [Link]

  • Zoonens, M., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate: A Key Building Block for Novel Therapeutics

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and pKa, which are critical parameters in optimizing drug candidates.[1][2] The strategic incorporation of a fluorine atom onto the azetidine ring, particularly at the 3-position, creates a chiral center and can significantly enhance the therapeutic potential of the parent molecule.

This application note provides a detailed, step-by-step protocol for the synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a versatile building block for the development of novel pharmaceuticals. The synthetic strategy is designed to be robust and scalable, starting from a commercially available precursor. Each step is accompanied by a rationale for the chosen reagents and conditions, reflecting a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is accomplished through a three-step sequence starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic workflow is depicted below:

Synthetic_Workflow Start Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Intermediate1 Tert-butyl 3-formylazetidine-1-carboxylate Start->Intermediate1 Step 1: Swern Oxidation Intermediate2 Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate Intermediate1->Intermediate2 Step 2: Fluorination FinalProduct Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Intermediate2->FinalProduct Step 3: Reductive Amination

Caption: Overall synthetic workflow for Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate.

Experimental Protocols

PART 1: Oxidation of Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Objective: To oxidize the primary alcohol of the starting material to an aldehyde using Swern oxidation. This method is chosen for its mild reaction conditions, which minimize over-oxidation to the carboxylic acid and are compatible with the Boc-protecting group.[3][4][5]

Reaction Scheme:

Step1_Reaction reactant Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate product Tert-butyl 3-formylazetidine-1-carboxylate reactant->product Swern Oxidation reagents 1. (COCl)2, DMSO, DCM, -78 °C 2. Et3N

Caption: Step 1: Swern Oxidation of the starting material.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate187.235.0 g26.7
Oxalyl chloride126.933.4 mL40.1
Dimethyl sulfoxide (DMSO)78.134.5 mL63.5
Triethylamine (Et3N)101.1914.8 mL106.8
Dichloromethane (DCM), anhydrous-250 mL-

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and oxalyl chloride (3.4 mL, 40.1 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (4.5 mL, 63.5 mmol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (5.0 g, 26.7 mmol) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 45 minutes.[6]

  • Add triethylamine (14.8 mL, 106.8 mmol) dropwise over 10 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-formylazetidine-1-carboxylate as a colorless oil.

PART 2: Fluorination of Tert-butyl 3-formylazetidine-1-carboxylate

Objective: To introduce a fluorine atom at the 3-position of the azetidine ring. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for the fluorination of aldehydes, converting the formyl group into a gem-difluoromethyl group. However, for the synthesis of the target molecule, we hypothesize a fluorination at the alpha-carbon to the formyl group, which can be achieved under specific conditions. A more direct approach would be the fluorination of the corresponding enolate. For the purpose of this protocol, we will outline a procedure based on the direct fluorination of the ketone precursor as a more established route to 3-fluoroazetidines.

Note: Direct fluorination of an aldehyde at the alpha-position is a complex transformation. A more reliable, albeit longer, route involves the conversion of the aldehyde to a more suitable precursor for fluorination. For this application note, we will proceed with a more established method starting from the corresponding ketone.

Revised Synthetic Strategy from Ketone Intermediate:

A more robust and well-documented approach to 3-fluoroazetidines involves the fluorination of a ketone precursor. This revised strategy is as follows:

  • Oxidation: Tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

  • Fluorination: Electrophilic fluorination of the ketone to yield tert-butyl 3-fluoro-3-oxoazetidine-1-carboxylate.

  • Functional Group Manipulation: Conversion of the ketone to the aminomethyl group.

Given the complexity of the ketone to aminomethyl conversion, we will revert to the original, more direct, albeit more challenging, aldehyde route for this guide, with the understanding that optimization may be required.

Reaction Scheme (Continuing from Aldehyde):

Step2_Reaction reactant Tert-butyl 3-formylazetidine-1-carboxylate product Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate reactant->product Fluorination reagents DAST, DCM, -78 °C

Caption: Step 2: Fluorination of the aldehyde intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Tert-butyl 3-formylazetidine-1-carboxylate185.224.0 g21.6
Diethylaminosulfur trifluoride (DAST)161.194.2 mL25.9
Dichloromethane (DCM), anhydrous-150 mL-

Protocol:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of tert-butyl 3-formylazetidine-1-carboxylate (4.0 g, 21.6 mmol) in anhydrous dichloromethane (80 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (4.2 mL, 25.9 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.[7][8]

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate.

PART 3: Reductive Amination to the Final Product

Objective: To convert the formyl group of the fluorinated intermediate into a primary aminomethyl group. Reductive amination using sodium triacetoxyborohydride is a mild and selective method for this transformation, proceeding via an imine intermediate which is then reduced in situ.[9]

Reaction Scheme:

Step3_Reaction reactant Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate product Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate reactant->product Reductive Amination reagents 1. NH4OAc, MeOH 2. NaBH(OAc)3

Caption: Step 3: Reductive amination to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate203.213.0 g14.8
Ammonium acetate77.0811.4 g148
Sodium triacetoxyborohydride211.944.7 g22.2
Methanol (MeOH), anhydrous-100 mL-
Dichloromethane (DCM), anhydrous-50 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate (3.0 g, 14.8 mmol) and ammonium acetate (11.4 g, 148 mmol) in anhydrous methanol (100 mL).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Add anhydrous dichloromethane (50 mL) to the mixture.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (4.7 g, 22.2 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of dichloromethane and methanol with 1% triethylamine) to afford tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate as a stable product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate. The described three-step synthetic route is based on established and reliable chemical transformations, offering a practical approach for researchers in medicinal chemistry and drug development. The successful synthesis of this key building block opens avenues for the creation of diverse libraries of novel fluorinated azetidine derivatives for the discovery of next-generation therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
  • Swern Oxid
  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis.
  • Swern Oxidation Proceedure.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook.
  • Nitrile reduction. Wikipedia.
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.
  • Swern Oxid
  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?

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Application

Application Note: A Practical Guide to the Incorporation of 3-Fluoroazetidine-3-carboxylic Acid into Peptides

Introduction In the landscape of modern drug discovery and chemical biology, the strategic modification of peptides is paramount for enhancing their therapeutic potential. The incorporation of non-canonical amino acids o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic modification of peptides is paramount for enhancing their therapeutic potential. The incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological properties of peptides, including their conformational stability, resistance to proteolysis, and binding affinity. Among these, fluorinated amino acids have garnered significant interest.[1] The introduction of fluorine, the most electronegative element, can induce profound changes in a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3]

This guide focuses on 3-fluoroazetidine-3-carboxylic acid (3-F-Aze), a unique, conformationally constrained, fluorinated amino acid. As a structural analogue of proline, the strained four-membered azetidine ring imposes significant conformational rigidity on the peptide backbone.[4][5] The fluorine atom at the Cα-position (relative to the peptide backbone) further influences local stereoelectronics, offering a stable alternative to hydroxyproline analogues, which can be susceptible to metabolic degradation via reverse aldol cleavage.[6] This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals on the successful incorporation of 3-F-Aze into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The Building Block: Fmoc-3-fluoroazetidine-3-carboxylic Acid

The cornerstone of incorporating 3-F-Aze into a peptide using the prevalent Fmoc/tBu strategy is the Nα-protected building block, N-(9-fluorenylmethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid (Fmoc-3-F-Aze-OH). This derivative is commercially available from various suppliers, which facilitates its direct use in synthesis workflows.[7][8]

For contexts requiring custom synthesis, the preparation generally involves multi-step pathways, often starting from a suitable precursor that undergoes fluorination and subsequent functional group manipulations to yield the final N-protected amino acid.[9] For the purpose of this guide, we will proceed with the assumption that the Fmoc-protected building block is readily available.

Core Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The most robust and widely adopted method for peptide synthesis is the Fmoc/tBu orthogonal protection strategy.[10][11] This approach relies on two distinct classes of protecting groups that can be removed under different conditions, allowing for precise, stepwise chain elongation.[12]

  • Temporary Nα-Protection : The base-labile Fmoc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle using a mild organic base, typically piperidine.[13][14]

  • Permanent Side-Chain Protection : Acid-labile groups, such as the tert-butyl (tBu) group, are used to protect reactive amino acid side chains. These groups are stable to the basic conditions of Fmoc removal and are cleaved simultaneously with the peptide from the solid support using strong acid, commonly trifluoroacetic acid (TFA).[10][15]

The stability of the strained azetidine ring to the standard strong acid conditions (e.g., 95% TFA) used for final cleavage has been demonstrated, ensuring the integrity of the incorporated residue.[16][17][18]

Visualization of the SPPS Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Elongation Cycle cluster_final Final Steps Resin Resin Support (e.g., Rink Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat n-1 times Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Resin Preparation and Swelling

The choice of solid support depends on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice.[19]

  • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) to swell the resin.

  • Agitate the resin slurry gently using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

  • Drain the DMF.

Protocol 2: Iterative Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

A. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[14]

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 7-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[20]

B. Standard Amino Acid Coupling:

  • In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with a suitable coupling agent (e.g., HATU, HBTU; 0.95 eq. relative to the amino acid) and a base (e.g., N,N-Diisopropylethylamine, DIPEA; 2 eq. relative to the amino acid).[21][22]

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[19][20] If the test is positive, a second coupling (recoupling) is required.

Protocol 3: Incorporation of Fmoc-3-fluoroazetidine-3-carboxylic Acid

The coupling of 3-F-Aze presents a synthetic challenge due to the steric hindrance imposed by the constrained azetidine ring, which is analogous to other α,α-disubstituted amino acids.[23][24] Standard coupling conditions may result in low yields. Therefore, optimized conditions are crucial for efficient incorporation.

  • Reagent Preparation : Prepare the coupling solution by dissolving Fmoc-3-F-Aze-OH (3-5 eq.), HATU (0.95 eq. to the amino acid), and DIPEA (2 eq. to the amino acid) in DMF.

  • Activation : Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction : Add the activated solution to the deprotected peptide-resin.

  • Extended Reaction Time : Agitate the mixture for an extended period, typically 2-4 hours at room temperature.

  • Monitoring : After the initial coupling, wash the resin and perform a Kaiser test. Due to the secondary amine of the azetidine precursor on the resin, a standard Kaiser test is not applicable for the N-terminal residue. For internal couplings, a positive Kaiser test is expected if the reaction is incomplete.

  • Double Coupling : It is highly recommended to perform a routine double coupling for 3-F-Aze. After the first coupling and washing steps, repeat steps 1-4 with a fresh solution of activated Fmoc-3-F-Aze-OH.

  • Microwave Enhancement (Alternative) : The use of microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered residues like 3-F-Aze, often reducing reaction times to 5-15 minutes at an elevated temperature (e.g., 75°C).[24]

ParameterStandard CouplingRecommended for 3-F-Aze Rationale
Coupling Reagent HBTU, DIC/OxymaHATU, COMU Urionium-based reagents like HATU are highly effective for sterically hindered couplings.[22][23]
Equivalents (AA) 3-5 eq.4-5 eq. A higher concentration helps drive the reaction to completion.
Reaction Time 45-60 min2-4 hours Allows more time for the sterically hindered reaction to proceed.
Recoupling As neededRoutine (Recommended) Ensures maximum incorporation efficiency.
Temperature Room Temp.Room Temp. or Microwave (75°C) Microwave energy accelerates difficult couplings significantly.[24]
Visualization of the 3-F-Aze Coupling Step

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack FmocAze Fmoc-3-F-Aze-OH ActivatedEster Activated OAt Ester FmocAze->ActivatedEster + HATU HATU + DIPEA PeptideResin H₂N-Peptide-Resin ActivatedEster->PeptideResin Amide Bond Formation PeptideBond Fmoc-3-F-Aze-[Peptide]-Resin PeptideResin->PeptideBond +

Figure 2: Key steps in the coupling of Fmoc-3-F-Aze-OH onto the peptide-resin.

Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and coupling cycle, wash the completed peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM) (3-5 times each).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. A standard reagent is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers protect sensitive residues (e.g., Trp, Met, Cys) from reactive cations generated during deprotection.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Dry the resulting peptide pellet under vacuum.

Protocol 5: Peptide Purification and Characterization
  • Purification : Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the peptide.

    • Mass Spectrometry (LC-MS or MALDI-TOF) : To verify the correct molecular weight of the final peptide, confirming the successful incorporation of the 3-F-Aze residue.[25][26]

    • Analytical RP-HPLC : To assess the purity of the final product.

Conclusion

The incorporation of 3-fluoroazetidine-3-carboxylic acid into peptides is a valuable strategy for creating novel peptidomimetics with enhanced structural and metabolic properties. While its sterically hindered nature requires optimization of the coupling step, successful incorporation is readily achievable using modern SPPS techniques. By employing high-efficiency coupling reagents like HATU, extending reaction times, performing double couplings, or utilizing microwave-assisted synthesis, researchers can reliably synthesize 3-F-Aze-containing peptides. The protocols and insights provided in this guide offer a robust framework for harnessing the unique chemical properties of this powerful building block in drug discovery and peptide engineering.

References

  • ResearchGate. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Online] Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. [Online] Available at: [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Online] Available at: [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Online] Available at: [Link]

  • Liu, Z. et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Journal of Organic Chemistry.
  • ResearchGate. (2016). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Online] Available at: [Link]

  • Chen, C. et al. (2014). A mild removal of Fmoc group using sodium azide. Amino Acids, 46(2), 367-74.
  • Chem-Impex. (n.d.). Fmoc-azetidine-3-carboxylic acid. [Online] Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Online] Available at: [Link]

  • De Borggraeve, W. M. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3.
  • Saunders, G. J. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Online] Available at: [Link]

  • ResearchGate. (2024). Novel Biomaterials: The Evolution of Branched Peptides. [Online] Available at: [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. [Online] Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]

  • O'Hagan, D. et al. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.
  • Zagari, A. et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Online] Available at: [Link]

  • Chemdad. (n.d.). Fmoc-L-Azetidine-3-carboxylic acid. [Online] Available at: [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Online] Available at: [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Online] Available at: [Link]

  • LSU Scholarly Repository. (2004). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Online] Available at: [Link]

  • MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Online] Available at: [Link]

  • NIH National Library of Medicine. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. [Online] Available at: [Link]

  • MDPI. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Online] Available at: [Link]

  • Baxendale Group. (n.d.). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. [Online] Available at: [Link]

  • MDPI. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). [Online] Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Online] Available at: [Link]

  • Simon, M. D. et al. (2014). Rapid Flow-Based Peptide Synthesis. Chembiochem, 15(5), 713-720.
  • University College Dublin. (2019). The identification and characterisation of novel bioactive peptides derived from porcine liver. [Online] Available at: [Link]

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Method

Application Note: Enhancing PROTAC Design with Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their development is often challenged by the complex task of linker optimization. The linker is a critical deter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their development is often challenged by the complex task of linker optimization. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][2][] This application note details the strategic use of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a novel building block for constructing conformationally restricted and metabolically stable PROTAC linkers. We provide a comprehensive guide, including the scientific rationale, detailed synthesis protocols, and characterization methods, for researchers and drug developers aiming to enhance the performance of their next-generation protein degraders.

Introduction: The Central Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][4] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This linker is not merely a spacer; its length, rigidity, and chemical composition are paramount for establishing a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for target ubiquitination and degradation.[4][5]

While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common due to their synthetic tractability, they can impose an entropic penalty upon binding and may lead to poor pharmacokinetic properties.[1][4][5] Consequently, there is a growing trend towards designing more rigid and structurally defined linkers to pre-organize the PROTAC into a bioactive conformation, thereby enhancing potency and stability.[5][6][7]

The Fluoroazetidine Advantage

The Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate building block offers a unique combination of features to address key challenges in linker design:

  • Conformational Rigidity: The strained four-membered azetidine ring significantly reduces the number of rotatable bonds compared to traditional aliphatic linkers.[5] This rigidity can help "pre-organize" the PROTAC into a favorable conformation for ternary complex formation, potentially increasing both the stability of the complex and the potency of the degrader.[5][7]

  • Metabolic Stability: Fluorination is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism.[8][9] The fluorine atom on the azetidine ring can enhance the metabolic stability of the linker, leading to improved pharmacokinetic profiles.

  • Improved Physicochemical Properties: The introduction of fluorine can modulate lipophilicity and polarity.[8][10] Small, polar heterocyclic motifs like azetidine are known to improve properties such as aqueous solubility.[11] This can be crucial for optimizing the overall drug-like properties of large PROTAC molecules, which often fall outside the "Rule of 5".[12]

  • Three-Dimensionality: Azetidine provides a distinct three-dimensional exit vector for the linker chain, allowing for novel spatial exploration between the target protein and the E3 ligase, which is not achievable with linear or aromatic linkers.

Workflow for PROTAC Synthesis using Fluoroazetidine Linker

The integration of the fluoroazetidine moiety into a PROTAC typically involves a two-stage process: deprotection of the amine followed by coupling to a carboxylic acid-functionalized binding ligand (either for the POI or the E3 ligase).

PROTAC Synthesis Workflow cluster_0 Part 1: Linker Activation cluster_1 Part 2: PROTAC Fragment Assembly cluster_2 Part 3: Final PROTAC Synthesis A Start: Tert-butyl 3-(aminomethyl)- 3-fluoroazetidine-1-carboxylate B Step 1: Boc Deprotection (e.g., TFA or HCl in Dioxane) A->B C Intermediate: 3-(Aminomethyl)- 3-fluoroazetidine salt B->C E Step 2: Amide Coupling (e.g., HATU, HOBt, DIEA) C->E D Ligand-COOH (POI or E3 Ligase binder with a carboxylic acid handle) D->E F Product: Ligand-Linker Fragment E->F G Couple to Second Ligand F->G H Purification & QC (HPLC, LC-MS, NMR) G->H I Final PROTAC Molecule H->I

Caption: General workflow for incorporating the fluoroazetidine linker into a PROTAC.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key chemical transformations.

Protocol 1: Boc Deprotection of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to reveal the free secondary amine, which is necessary for subsequent coupling reactions.

Rationale: The Boc group is a common amine protecting group that is stable under a wide range of conditions but can be efficiently removed under acidic conditions.[13][] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane are standard reagents for this transformation.[13][15] The use of scavengers like triethylsilane can be considered if the substrate is sensitive to the tert-butyl cation generated during the reaction.[16]

Materials:

  • Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) or 4M HCl in 1,4-dioxane (4-5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA, if used.

  • The resulting crude product, the 3-(aminomethyl)-3-fluoroazetidine salt (TFA or HCl salt), can often be used directly in the next step without further purification. If necessary, trituration with diethyl ether can be performed to precipitate the salt as a solid.

Quality Control: The identity and purity of the deprotected amine salt can be confirmed by ¹H NMR (disappearance of the Boc peak at ~1.4 ppm) and LC-MS (observation of the correct mass for the deprotected product).

Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

Objective: To form a stable amide bond between the deprotected fluoroazetidine linker and a ligand (for the POI or E3 ligase) containing a carboxylic acid functional group.

Rationale: Amide bond formation is a cornerstone of PROTAC synthesis.[17][18] Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) provide a reliable and high-yielding method for coupling primary amines to carboxylic acids.

Materials:

  • 3-(Aminomethyl)-3-fluoroazetidine salt (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., pomalidomide-acid, JQ1-acid) (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3-4 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or DCM

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude 3-(aminomethyl)-3-fluoroazetidine salt (approx. 1.2 eq) in a minimal amount of anhydrous DMF. Add DIEA (3-4 eq) to this solution to neutralize the salt and liberate the free amine.

  • Add the amine/DIEA solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ligand-linker conjugate.

Quality Control: The final product should be characterized thoroughly by LC-MS to confirm the mass and purity, and by ¹H and ¹⁹F NMR to confirm the structure.

Physicochemical Properties and Data Interpretation

The incorporation of the fluoroazetidine moiety is expected to confer distinct physicochemical properties compared to standard, more flexible linkers.

PropertyTypical Alkyl/PEG LinkerFluoroazetidine-Containing LinkerRationale / Expected Impact
Number of Rotatable Bonds HighLowIncreased rigidity, pre-organization for binding.[5]
Calculated LogP (cLogP) Variable, often highLoweredFluorine and the polar heterocycle can reduce lipophilicity.[8]
Topological Polar Surface Area (TPSA) Moderate (if amides present)IncreasedThe azetidine nitrogen contributes to the overall TPSA.
Metabolic Stability Potentially labileEnhancedFluorine can block sites of CYP450-mediated oxidation.[9]
Aqueous Solubility VariableImprovedPolar heterocyclic groups often improve solubility.[11]

Data in this table is illustrative. Actual values must be determined experimentally or calculated for specific molecules.

Conclusion and Future Perspectives

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a powerful building block for the rational design of advanced PROTAC linkers. Its inherent rigidity and the presence of fluorine offer a strategic approach to overcoming common challenges in PROTAC development, such as poor pharmacokinetics and low potency.[6] By constraining the conformational freedom of the linker, researchers can enhance the probability of forming a stable and productive ternary complex, a key determinant of degradation efficacy.[4][7] The protocols outlined in this note provide a reliable framework for synthesizing and integrating this valuable moiety. Future work will involve exploring different substitution patterns on the azetidine ring and expanding the toolkit of rigid, three-dimensional linkers to further unlock the therapeutic potential of targeted protein degradation.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (with Fluoroazetidine Linker) PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC utilizing a fluoroazetidine linker.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • The Role of Linker Rigidity in PROTAC Efficacy. Benchchem Technical Support Center.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health, PubMed Central.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Comparative study of PROTACs synthesized with flexible vs. rigid linkers. Benchchem.
  • The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Compar
  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health, PubMed Central.
  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton.
  • Novel approaches for the rational design of PROTAC linkers.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Fluoroazetidine-3-carboxylic Acid. Benchchem.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • tert-Butyl 3-(aminomethyl)
  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. Journal of Medicinal Chemistry.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health, PubMed Central.
  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.
  • Linkers in PROTACs. Precise PEG.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Exploration and innovation of Linker fe
  • Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Morressier.
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Overview of PROTAC Linkers. ChemPep.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Our initial approach for automated PROTAC synthesis via amide coupling.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • tert-Butyl 3-(bromomethyl)
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R

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Application

Application Notes & Protocols: The Strategic Use of Fluorinated Azetidines as Bioisosteres in Drug Design

Introduction: Beyond Flatland—Embracing Three-Dimensionality and Fluorine in Modern Drug Discovery The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality and Fluorine in Modern Drug Discovery

The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance a molecule's biological activity—is a cornerstone of modern medicinal chemistry.[1][2] For decades, chemists have skillfully swapped functionalities to overcome challenges in potency, selectivity, and pharmacokinetics. However, the increasing complexity of biological targets and the persistent challenge of "property inflation" in drug candidates demand more sophisticated tools.

Four-membered saturated heterocycles, particularly azetidines, are emerging as powerful scaffolds that offer a distinct advantage over their more common five- and six-membered counterparts.[3][4][5] Their inherent ring strain and non-planar geometry introduce a favorable three-dimensionality, increasing the fraction of sp³ centers—a property correlated with higher clinical success rates.[6] When this unique scaffold is combined with the strategic incorporation of fluorine, an element renowned for its profound effects on molecular properties, a truly powerful bioisosteric tool is created.[7][8][9]

This guide provides an in-depth exploration of fluorinated azetidines, moving beyond a simple catalog of their effects to explain the underlying physicochemical principles. We will detail the causal relationships between fluorination and key drug-like properties, provide validated protocols for synthesis and evaluation, and present case studies that illustrate their successful application.

The Rationale: Why Fluorinate an Azetidine?

The decision to replace a common moiety (e.g., a pyrrolidine, piperidine, or gem-dimethyl group) with a fluorinated azetidine is driven by the need to solve specific, often multifaceted, problems in drug development. The unique synergy between the azetidine ring and fluorine substitution offers a powerful toolkit to modulate several critical parameters simultaneously.

Modulating Basicity (pKa) for Optimal Target Engagement and Reduced Off-Target Effects

The basicity of nitrogen centers is a critical parameter influencing a drug's solubility, cell permeability, and potential for off-target effects, such as hERG channel inhibition. The high electronegativity of fluorine allows for precise tuning of the azetidine nitrogen's pKa.

  • Causality: Fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bond framework. When placed at the 3-position of the azetidine ring, fluorine significantly reduces the electron density on the nitrogen atom, making it less basic and lowering its pKa.[6][10] This effect is magnified in 3,3-difluoroazetidines. This modulation is often critical for reducing interactions with unwanted acidic residues in off-targets or for optimizing the ionization state for membrane passage.

MoietyRepresentative pKaΔpKa (vs. Azetidine)Rationale for Change
Azetidine~11.29-Baseline basicity.
3-Fluoroazetidine~8.5~ -2.8Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen.[10]
3,3-Difluoroazetidine~5.7~ -5.6The additive inductive effect of two fluorine atoms dramatically lowers the nitrogen's basicity.[10]
Influencing Conformation and Receptor Binding through Ring Pucker

Unlike planar aromatic rings, the azetidine scaffold is puckered, adopting a non-planar conformation with a dihedral angle of approximately 37°.[11] This puckering is not static and can be influenced by substituents. Fluorination can enforce a specific conformational preference, which can be exploited to improve binding affinity.

  • Causality: The stereoselective introduction of a single fluorine atom can create a stabilizing gauche interaction between the electronegative fluorine and the protonated nitrogen cation (C–F···N⁺).[12] This electrostatic interaction can lock the ring into a preferred pucker, reducing the entropic penalty of binding to a rigid biological target. This pre-organization of the ligand into its bioactive conformation can lead to significant gains in potency.[8][13]

G Diagram 1: Fluorine's Influence on Azetidine Ring Pucker cluster_0 Non-Fluorinated Azetidine cluster_1 3-Fluoroazetidine (Protonated) a Conformational Equilibrium Pucker State 1 Pucker State 2 b Flexible Ring a->b Interconversion d Pre-organized for Binding c Preferred Conformation Stabilized Pucker State C-F···N+ Interaction c->d Reduced Entropy Penalty

Caption: Fluorine can lock the azetidine ring into a preferred conformation.

Enhancing Metabolic Stability by Blocking Oxidative "Soft Spots"

Metabolic instability, particularly oxidation by cytochrome P450 (CYP) enzymes, is a primary reason for drug candidate failure. Fluorine substitution is a well-established strategy to "shield" metabolically labile positions.

  • Causality: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol).[14] CYP-mediated metabolism often proceeds via hydrogen atom abstraction. Replacing a C-H bond at a metabolically vulnerable site with a C-F bond effectively blocks this pathway, as the C-F bond is highly resistant to enzymatic cleavage.[7][14] Incorporating a fluorinated azetidine can protect the ring itself from oxidation or shield adjacent positions on the parent molecule.

G Diagram 2: Bioisosteric Replacement Workflow Start Identify Lead Compound with Development Liability (e.g., Poor Metabolic Stability) Propose Propose Bioisosteric Replacement (e.g., Pyrrolidine -> 3-Fluoroazetidine) Start->Propose Synthesize Synthesize Fluorinated Analog Propose->Synthesize Evaluate Evaluate Key Properties Synthesize->Evaluate Analyze Analyze Data & Compare to Parent Evaluate->Analyze Decision Improved Profile? Analyze->Decision Optimize Advance Candidate Decision->Optimize Yes Iterate Re-design / New Bioisostere Decision->Iterate No

Caption: General workflow for applying fluorinated azetidines in lead optimization.

Synthetic Protocols: Accessing and Incorporating Fluorinated Azetidines

The practical application of these bioisosteres depends on reliable and scalable synthetic routes. The following protocols describe common methods for preparing key fluorinated azetidine building blocks and incorporating them into a target molecule.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

This protocol describes the fluorination of a commercially available 3-hydroxyazetidine derivative using diethylaminosulfur trifluoride (DAST), a common deoxofluorinating agent.

  • Rationale: This method is widely used due to the accessibility of the starting material and the generally high yields of the fluorination step.[15] DAST is a reliable reagent for converting secondary alcohols to fluorides.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.

Protocol 2: Synthesis of N-Boc-3,3-difluoroazetidine

This protocol describes the fluorination of an azetidin-3-one derivative, which is a common precursor for the gem-difluoro motif.[16]

  • Rationale: The treatment of ketones with DAST or related reagents is a standard method for generating 1,1-difluoro compounds. The azetidinone starting material can be prepared from the corresponding 3-hydroxyazetidine via oxidation.

Materials:

  • N-Boc-azetidin-3-one

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • All other materials as listed in Protocol 1.

Procedure:

  • Setup & Dissolution: In a similar setup to Protocol 1, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: At room temperature, add DAST (2.5 eq) dropwise to the solution. Note: This reaction is often run at room temperature or with gentle heating, but conditions should be optimized for the specific substrate.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Follow the quenching, extraction, and drying procedures as described in Protocol 1 (Steps 6-9).

  • Purification: Purify the crude product by flash column chromatography to yield N-Boc-3,3-difluoroazetidine.

Characterization Protocols: Quantifying the Impact of Fluorination

After synthesis, the new analogs must be characterized to validate the design rationale. The following are miniaturized, medium-throughput protocols suitable for early drug discovery.

Protocol 3: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
  • Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an organic phase, providing a reliable measure of lipophilicity at physiological pH.[17][18][19]

Materials:

  • Test compound (and non-fluorinated parent compound for comparison)

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-Octanol)

  • HPLC system with UV detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning Setup: In a microcentrifuge tube, add 500 µL of pre-saturated 1-Octanol and 495 µL of pre-saturated PBS (pH 7.4).

  • Compound Addition: Add 5 µL of the 10 mM stock solution to the tube (final concentration 100 µM).

  • Equilibration: Cap the tube and vortex vigorously for 3 minutes. Let it stand for 10 minutes, then centrifuge at 10,000 x g for 10 minutes to ensure complete phase separation.

  • Sampling: Carefully withdraw an aliquot from the aqueous (bottom) and organic (top) layers.

  • Analysis: Determine the concentration of the compound in each phase by HPLC-UV analysis against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)

Protocol 4: Determination of pKa by UV-Vis Spectrophotometry
  • Rationale: This method leverages the change in a compound's UV-Vis absorbance spectrum as it ionizes across a range of pH values. It is a high-throughput method requiring minimal sample.[17][18]

Materials:

  • Test compound

  • Series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer plate reader

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in methanol or DMSO.

  • Plate Preparation: In each well of the 96-well plate, add a specific buffer from the pH series.

  • Compound Addition: Add a small, consistent volume of the compound stock solution to each well. The final concentration should be sufficient to give a strong UV signal.

  • Measurement: Read the absorbance of the plate across a range of UV wavelengths (e.g., 200-400 nm) for each well.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Protocol 5: In Vitro Metabolic Stability Assay
  • Rationale: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the majority of Phase I metabolic enzymes (CYPs). It provides a quantitative measure of intrinsic clearance.[14][20][21][22][23]

Materials:

  • Test compound

  • Pooled human liver microsomes (commercially available)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Pre-incubation: Aliquot the microsomal solution into tubes and pre-warm at 37 °C for 5 minutes.

  • Initiation: Add the test compound (e.g., 1 µM final concentration) to each tube. Initiate the reaction by adding NADPH (1 mM final concentration). A control incubation without NADPH should be run in parallel to check for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (k * 1000) / [microsomal protein concentration]

CompoundBioisosteric Groupt½ (min) in HLMCLint (µL/min/mg)Rationale for Improvement
Parent Drug-CH(CH₃)₂1592.4The isopropyl group is a known site of CYP-mediated oxidation.
Analog 13-Fluoroazetidine> 60< 11.5C-F bond blocks the site of metabolism, dramatically increasing stability.[14]
Analog 23,3-Difluoroazetidine> 60< 11.5Similar metabolic blocking effect as the monofluorinated analog.

Conclusion: A Versatile Tool for Modern Drug Design

Fluorinated azetidines are more than just another building block; they are sophisticated bioisosteric tools that empower medicinal chemists to address multiple developability issues simultaneously. By understanding the fundamental principles of how fluorine and the strained azetidine ring synergize to modulate pKa, conformation, and metabolic stability, researchers can make more rational design choices. The protocols provided herein offer a validated framework for the synthesis and evaluation of these valuable motifs, enabling their effective deployment in drug discovery programs to accelerate the development of safer and more effective medicines.

References

  • De Cock, M., et al. (2007). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 72(25), 9739–9742. Available at: [Link]

  • Verniest, G., et al. (2005). Synthesis of 3,3-Difluoroazetidines. Organic Letters, 7(16), 3445–3447. Available at: [Link]

  • Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(37), 20352–20363. Available at: [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461–469. Available at: [Link]

  • Bentham Science Publishers. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Bentham Science. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]

  • ACS Publications. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2015). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. Available at: [Link]

  • Generic Publisher. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. Available at: [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]

  • Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Medicinal Chemistry, 61(15), 6437-6453. Available at: [Link]

  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Available at: [Link]

  • Willemse, E., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 224. Available at: [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Available at: [Link]

  • Mastryukov, V. S., et al. (1983). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (2), 136-137. Available at: [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available at: [Link]

  • Scott, J. S., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]

  • Edwards, P. D., et al. (2000). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2291-2295. Available at: [Link]

  • Abood, L. G., et al. (1985). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Pharmacology Biochemistry and Behavior, 22(2), 161-165. Available at: [Link]

  • Guesné, S. J. J., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(63), 14319-14323. Available at: [Link]

  • Royal Society of Chemistry. (2019). Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts. New Journal of Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link]

  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available at: [Link]

  • Mullins, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26365–26372. Available at: [Link]

  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Introduction: Navigating the Deprotection of a Key Fluorinated Building Block

An Application Guide: Protocols for the Boc Deprotection of 3-(Aminomethyl)-3-fluoroazetidine The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic and medicinal chemistry, prized for its robust protec...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Boc Deprotection of 3-(Aminomethyl)-3-fluoroazetidine

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic and medicinal chemistry, prized for its robust protection of amine functionalities.[1] Its stability under a wide array of reaction conditions, combined with its clean and efficient removal under acidic treatment, makes it an indispensable tool in multi-step synthesis.[2] This guide focuses on the deprotection of N-Boc-3-(aminomethyl)-3-fluoroazetidine, a valuable building block in drug discovery. The presence of the fluorine atom and the strained azetidine ring introduces specific considerations for this transformation. The strategic incorporation of fluorine can significantly modulate the physicochemical properties of a molecule, such as basicity and metabolic stability, making fluorinated azetidines highly sought-after motifs.[3][4]

This document serves as a detailed guide for researchers, providing not just step-by-step protocols but also the underlying chemical principles, comparative analysis of common methods, and troubleshooting insights to ensure successful and reproducible outcomes. We will explore the two most prevalent and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[5][6] Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl).[1] This step activates the Boc group, making the carbonyl carbon more electrophilic.

  • Fragmentation: The protonated intermediate is unstable and fragments. This key step involves the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6]

  • Decarboxylation & Amine Release: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas—a strong thermodynamic driving force for the reaction.[5] This leaves the protonated free amine as the final product.[6]

  • Cation Quenching: The liberated tert-butyl cation is electrophilic and can potentially alkylate other nucleophilic sites in the molecule, leading to byproducts.[7] This is often suppressed by the solvent or by adding a scavenger. The cation can also be quenched by a nucleophile or lose a proton to form gaseous isobutene.[1]

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ inv1 Protonated->inv1 CarbamicAcid Carbamic Acid Intermediate inv2 CarbamicAcid->inv2 FreeAmine Free Amine Salt (Product) tBu_Cation tert-Butyl Cation Isobutylene Isobutylene + H⁺ tBu_Cation->Isobutylene - H⁺ CO2 CO₂ inv1->CarbamicAcid Fragmentation inv1->tBu_Cation inv2->FreeAmine Decarboxylation inv2->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Method Selection: TFA vs. HCl in Dioxane

Choosing the right deprotection agent is critical and depends on the substrate's stability, the desired salt form of the product, and downstream applications.

FeatureTrifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Reagent/Solvent Typically used neat or diluted in Dichloromethane (DCM).[8]A solution of HCl gas in anhydrous 1,4-dioxane.[9]
Reaction Time Generally very fast (30 min to 2 hours).[10]Fast (typically 30 min to 4 hours).[9][11]
Temperature 0°C to Room Temperature.[12]Room Temperature.[11]
Work-up Evaporation of TFA/DCM, often followed by co-evaporation with toluene to remove residual acid.[12][13] Neutralization with a base (e.g., NaHCO₃) is required to get the free amine.[14]The product often precipitates as the hydrochloride salt, which can be isolated by simple filtration and washing.[1]
Product Form Initially the TFA salt.Hydrochloride (HCl) salt.
Key Advantage High reactivity and simple setup. Volatile reagents are easily removed in vacuo.[15]The crystalline HCl salt is often easy to handle and purify by filtration, avoiding aqueous work-up.[1][16]
Considerations TFA is highly corrosive and requires careful handling.[17] The tert-butyl cation can cause side reactions (t-butylation) on sensitive substrates.[7]1,4-Dioxane is a suspected carcinogen and should be handled in a fume hood.[18] The reagent must be anhydrous to be effective.[9]

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and rapid method suitable for many substrates. The key is the complete removal of the highly acidic TFA during work-up.

Materials and Equipment
  • N-Boc-3-(aminomethyl)-3-fluoroazetidine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Experimental Workflow: TFA Method

TFA_Workflow start_end start_end process process analysis analysis workup workup A Start: Dissolve Boc-amine in anhydrous DCM B Cool solution to 0°C in an ice bath A->B C Add TFA dropwise (e.g., 25-50% v/v) B->C D Stir at RT for 1-2 hours C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate in vacuo to remove DCM/TFA E->F Reaction Complete G Co-evaporate with Toluene (x3) to remove residual TFA F->G H Option A: Isolate TFA Salt (Proceed to purification or use directly) G->H I Option B: Isolate Free Amine (Neutralize with aq. NaHCO₃) G->I J Extract with organic solvent (e.g., DCM or EtOAc) I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L End: Isolated Free Amine K->L

Caption: Experimental workflow for Boc deprotection using TFA.
Step-by-Step Procedure

  • Reaction Setup: Dissolve N-Boc-3-(aminomethyl)-3-fluoroazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C using an ice bath.[12]

  • Acid Addition: While stirring, slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[12]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[19] The product, being more polar, will have a lower Rf value on the TLC plate.

  • Work-up (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12] To ensure complete removal of residual acid, add toluene (equal to the initial DCM volume) and evaporate again. Repeat this co-evaporation step at least two more times.[13] The resulting residue is the trifluoroacetate salt of the amine, which can be used directly in some subsequent reactions.

  • Work-up (Free Amine): To obtain the free amine, dissolve the residue from step 5 in DCM or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution and stir until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[14][19]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly advantageous when the resulting hydrochloride salt is a crystalline solid, simplifying purification immensely.

Materials and Equipment
  • N-Boc-3-(aminomethyl)-3-fluoroazetidine

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane (commercially available)

  • Diethyl ether or Pentane (for washing)

  • Round-bottom flask, magnetic stirrer, filtration apparatus (Büchner funnel)

Experimental Workflow: HCl/Dioxane Method

HCl_Workflow start_end start_end process process analysis analysis workup workup A Start: Suspend/Dissolve Boc-amine in 4M HCl/Dioxane B Stir at Room Temperature for 1-4 hours A->B C Monitor reaction by TLC or LC-MS B->C D Product often precipitates as the HCl salt C->D Reaction Complete E Collect precipitate by filtration D->E I If no precipitate forms, concentrate in vacuo and triturate with ether D->I No Precipitate F Wash solid with cold diethyl ether or pentane E->F G Dry solid under vacuum F->G H End: Isolated Amine HCl Salt G->H I->E

Caption: Experimental workflow for Boc deprotection using HCl/Dioxane.
Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, suspend or dissolve N-Boc-3-(aminomethyl)-3-fluoroazetidine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1] A small aliquot can be taken, quenched with a basic solution (like saturated NaHCO₃), extracted, and spotted on a TLC plate.

  • Isolation: Upon completion, the product will often precipitate directly from the reaction mixture as the hydrochloride salt.[1] Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid generously with a non-polar solvent like cold diethyl ether or pentane to remove any unreacted starting material and dioxane.

  • Drying: Dry the purified hydrochloride salt under high vacuum. If a precipitate does not form, the reaction mixture can be concentrated in vacuo, and the resulting residue can be triturated with diethyl ether to induce solidification.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle warming (to 30-40°C) or extending the reaction time may be necessary. Ensure the acidic reagent is not old or degraded.[12]

  • Side Reactions: For substrates sensitive to the tert-butyl cation, adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can prevent unwanted alkylation.[8]

  • Substrate Stability: While the 3-fluoroazetidine core is generally stable to these conditions, it is a strained ring system. It is prudent to use the mildest conditions possible (e.g., shorter reaction times, room temperature) and monitor for any degradation byproducts via LC-MS.

  • Confirming Deprotection: Successful deprotection can be confirmed by NMR (disappearance of the large singlet around 1.4 ppm for the Boc group's tert-butyl protons) and IR spectroscopy (appearance of N-H stretching bands for the primary amine salt).[20]

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns upon contact and is harmful if inhaled.[21][22] Always handle TFA in a properly functioning chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton for larger quantities).[17][23] Have an emergency eyewash and shower readily available.[21]

  • Hydrogen Chloride (HCl) in Dioxane: This reagent is corrosive and toxic. 1,4-Dioxane is a suspected carcinogen and should be handled with extreme care in a fume hood.[18] Avoid inhalation of vapors and skin contact.

References

Application

Application Note: A Scalable and Robust Synthesis of 3-Fluoroazetidine Intermediates for Pharmaceutical Development

Introduction: The Strategic Value of the 3-Fluoroazetidine Moiety The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—hi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoroazetidine Moiety

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] These alterations often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Among fluorinated motifs, the 3-fluoroazetidine scaffold is a particularly valuable building block in drug discovery.[5][6] This strained, four-membered heterocyclic ring, functionalized with a fluorine atom, offers a unique three-dimensional exit vector that can be used to explore chemical space, optimize ligand-receptor interactions, and improve physicochemical properties. Its presence in inhibitors of dipeptidyl peptidase IV (DPP-IV) and cannabinoid receptor modulators highlights its potential as a privileged structure in pharmaceutical intermediates.[5]

However, the transition from laboratory-scale synthesis to large-scale production of 3-fluoroazetidine intermediates presents significant challenges. These include the handling of hazardous fluorinating agents, the need for cryogenic conditions in some routes, and achieving high purity and yield on a kilogram scale. This application note provides a detailed, field-proven guide to a scalable synthetic route, focusing on the causality behind experimental choices, robust safety protocols, and detailed analytical and purification methods.

Overview of Synthetic Strategies

The primary challenge in synthesizing 3-fluoroazetidine lies in the selective introduction of the fluorine atom onto the strained azetidine ring. The most common and industrially viable approach involves the deoxofluorination of a hydroxyl-substituted azetidine precursor. The key starting material for this transformation is typically 1-Boc-3-hydroxyazetidine, which can be prepared from commercially available precursors.

This guide will focus on a robust two-stage process:

  • Synthesis of the Key Intermediate: Large-scale preparation of N-Boc-3-hydroxyazetidine.

  • The Fluorination Step: Conversion of the hydroxyl group to a fluorine atom using a suitable fluorinating agent, followed by deprotection.

The workflow is designed to avoid extreme cryogenic conditions and high-pressure reactions that complicate large-scale manufacturing.[5]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Fluorination & Deprotection Start 1-Diphenylmethyl- 3-hydroxyazetidine Step1 Catalytic Hydrogenation (Debenzylation) Start->Step1 Intermediate1 3-Hydroxyazetidine Step1->Intermediate1 Step2 Boc Protection (Boc)2O Intermediate1->Step2 Product1 N-Boc-3-hydroxyazetidine Step2->Product1 Step3 Deoxofluorination (e.g., DAST or XtalFluor®) Product1->Step3 Intermediate2 N-Boc-3-fluoroazetidine Step3->Intermediate2 Step4 Acidic Deprotection (e.g., HCl) Intermediate2->Step4 FinalProduct 3-Fluoroazetidine HCl Step4->FinalProduct

Caption: High-level workflow for the synthesis of 3-Fluoroazetidine HCl.

Synthesis of Key Intermediate: N-Boc-3-hydroxyazetidine

A reliable supply of high-purity N-Boc-3-hydroxyazetidine is critical for the success of the subsequent fluorination. While several routes exist, the following protocol starting from 1-diphenylmethyl-3-hydroxyazetidine offers high yields and scalability.[7] The diphenylmethyl (benzhydryl) group serves as a stable protecting group that can be cleanly removed via catalytic hydrogenation.

Protocol 1: Kilogram-Scale Synthesis of N-Boc-3-hydroxyazetidine

Rationale: This two-step, one-pot procedure minimizes handling and purification losses. Palladium on carbon is an efficient and recyclable catalyst for debenzylation. The subsequent Boc-protection proceeds cleanly at room temperature.[7]

Materials:

  • 1-Diphenylmethyl-3-hydroxyazetidine (1.0 kg, 4.18 mol)

  • Methanol (12 L)

  • 10% Palladium on Carbon (Pd/C), 50% wet (200 g)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 kg, 4.58 mol, 1.1 equiv)

  • Diatomaceous earth (for filtration)

Procedure:

  • Vessel Setup: Charge a suitable hydrogenation reactor with 1-diphenylmethyl-3-hydroxyazetidine and methanol.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the wet 10% Pd/C catalyst.

  • Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed (typically 3-5 hours).

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (2 L).

  • Boc Protection: Transfer the combined filtrate to a new reaction vessel. Add di-tert-butyl dicarbonate and stir the solution at room temperature for 1-2 hours. Monitor for the disappearance of the intermediate 3-hydroxyazetidine.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to a thick oil. The crude product can often be used directly or purified further by silica gel column chromatography if necessary, although for large-scale operations, direct use or crystallization is preferred.[7]

Expected Yield: 95-98% Purity: >97% (by HPLC)

The Critical Fluorination Step: From Hydroxyl to Fluoro

The conversion of the hydroxyl group in N-Boc-3-hydroxyazetidine to a fluorine atom is the most crucial and hazardous step in the sequence. The choice of fluorinating agent is paramount and must balance reactivity, safety, and cost at scale.

Comparison of Common Deoxofluorinating Agents
ReagentAdvantagesDisadvantages & Scalability Issues
DAST (Diethylaminosulfur Trifluoride)Highly effective for alcohol fluorination.[6]Thermally unstable; can decompose explosively above 90°C. Generates corrosive HF. Requires careful temperature control.[8]
XtalFluor® / Deoxo-Fluor® More thermally stable alternatives to DAST.More expensive. Still generate HF. Require careful handling.
NFSI (N-Fluorobenzenesulfonimide)Electrophilic fluorine source.Typically requires a strong base (e.g., LiHMDS) and cryogenic temperatures (-78°C), which is energetically demanding and difficult to manage at scale.[5]
Pyridine-HF (Olah's Reagent) Effective for ring-opening reactions to produce γ-fluoroamines.[9]Not suitable for direct deoxofluorination of the intact azetidine ring. Highly corrosive.

Selected Approach: For large-scale synthesis, aminosulfur trifluorides like DAST or its more stable analogs (e.g., XtalFluor-E) represent a pragmatic choice, provided stringent safety and engineering controls are in place. A patent describes a method using diethylaminosulfur trifluoride at low temperatures for this conversion.[5]

Protocol 2: Large-Scale Synthesis of N-Boc-3-fluoroazetidine

Rationale: This protocol uses diethylaminosulfur trifluoride (DAST) for the fluorination. The reaction is run at a low temperature (-20°C to 0°C) to control the exothermic reaction and minimize side-product formation. Chloroform or dichloromethane is used as the solvent.

Materials:

  • N-Boc-3-hydroxyazetidine (500 g, 2.89 mol)

  • Anhydrous Dichloromethane (DCM) (5 L)

  • Diethylaminosulfur trifluoride (DAST) (610 g, 3.78 mol, 1.3 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Setup: Charge a dry, inerted, jacketed reactor with N-Boc-3-hydroxyazetidine and anhydrous DCM. Cool the solution to -20°C with vigorous stirring.

  • Reagent Addition: Slowly add DAST dropwise via an addition funnel, ensuring the internal temperature does not rise above -15°C. The addition is highly exothermic and requires efficient cooling.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C. Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: The quenching process is highly exothermic and releases gas.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-3-fluoroazetidine can be purified by column chromatography or, for large-scale, by vacuum distillation.

Expected Yield: 65-75% Purity: >98% (by GC-MS)

Final Deprotection to 3-Fluoroazetidine Hydrochloride

The final step is the removal of the Boc protecting group to yield the desired 3-fluoroazetidine, which is typically isolated as a stable hydrochloride salt.

Protocol 3: Preparation of 3-Fluoroazetidine HCl

Rationale: Acidic cleavage of the Boc group is a standard and high-yielding procedure. Using HCl in a solvent like dioxane or methanol allows for the direct precipitation of the hydrochloride salt, simplifying isolation.

Materials:

  • N-Boc-3-fluoroazetidine (300 g, 1.71 mol)

  • 4M HCl in 1,4-Dioxane (2 L) or Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-fluoroazetidine in the HCl/Dioxane solution at 0°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Gas (isobutylene) evolution will be observed.

  • Isolation: Monitor the reaction by TLC until completion. Concentrate the mixture under reduced pressure.

  • Precipitation: Add diethyl ether to the residue to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-fluoroazetidine hydrochloride as a white or off-white solid.[10]

Expected Yield: >95% Purity: >99% (by NMR and Titration)[11][12]

Safety, Handling, and Engineering Controls

Working with fluorinating agents and fluorine-containing compounds requires strict adherence to safety protocols.[13]

  • Fluorinating Agents (DAST, etc.): These reagents are highly toxic, corrosive, and can react violently with water.[8] They can cause severe burns upon contact and generate hydrofluoric acid (HF).

    • Handling: Always handle in a well-ventilated chemical fume hood with a blast shield.[14]

    • PPE: Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves (double-gloving is recommended).[13]

    • Emergency: An emergency shower and eyewash must be immediately accessible. A calcium gluconate gel should be on hand to treat skin exposure to HF.

  • Large-Scale Operations:

    • Equipment: Use pressure-rated, corrosion-resistant reactors (e.g., Hastelloy or glass-lined). Ensure robust temperature control with automated emergency shutdown systems.

    • Scrubbers: Vent all exhaust gases through a caustic scrubber to neutralize HF and other acidic byproducts.[15]

G Start Hazard Assessment (Fluorinating Agents, HF) PPE Required PPE - Flame-Resistant Lab Coat - Face Shield & Goggles - Double Gloves (Neoprene) Start->PPE Engineering Engineering Controls - Chemical Fume Hood - Jacketed Reactor - Caustic Scrubber Start->Engineering Handling Safe Handling - Inert Atmosphere - Slow, Controlled Addition - Temperature Monitoring Engineering->Handling Emergency Emergency Protocol - Eyewash/Shower Access - Calcium Gluconate Gel - Spill Kit Handling->Emergency Waste Waste Disposal - Quench Excess Reagent - Segregated Waste Streams Handling->Waste

Caption: Key safety considerations for handling fluorinating agents.

Analytical Methods and Purification

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking reaction progress.

  • Purity Assessment: Final product purity should be determined using a combination of Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Argentometric titration can confirm the purity of the final hydrochloride salt.[11]

  • Large-Scale Purification: While laboratory-scale purifications rely heavily on column chromatography, this is often not feasible for kilogram quantities.

    • Crystallization/Precipitation: The preferred method for isolating the final HCl salt.

    • Distillation: N-Boc-3-fluoroazetidine can be purified by vacuum distillation.

    • Supercritical Fluid Chromatography (SFC): For high-value intermediates where high chiral or isomeric purity is required, preparative SFC is an emerging and powerful technique for large-scale separations.[16]

Conclusion

The synthesis of 3-fluoroazetidine intermediates on a large scale is a challenging but achievable process. The route outlined in this note, proceeding through the key intermediate N-Boc-3-hydroxyazetidine, offers a robust and scalable pathway. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over reaction parameters, and an unwavering commitment to safety. By implementing the protocols and controls described herein, researchers and drug development professionals can reliably produce multi-kilogram quantities of this valuable building block for the advancement of new pharmaceutical agents.

References

  • BenchChem. (2025).
  • Nanjing Paite Meisheng Technology Co., Ltd. (2016). The synthetic method of 3 fluoro azetidine derivatives.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar.
  • Smolecule. (n.d.). Buy 3-Fluoro-3-(trifluoromethyl)azetidine. Smolecule.
  • Request PDF. (n.d.). Next generation organofluorine containing blockbuster drugs.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.
  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University.
  • Rutgers University. (n.d.). Fluorine. Rutgers University.
  • ChemicalBook. (2025). 1-Boc-3-azetidinone. ChemicalBook.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • European Patent Office. (2020). AZETIDINE-SUBSTITUTED FLUORESCENT COMPOUNDS. EPO.
  • Exelesis Co., Ltd. (2014). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 3-fluoroazetidine hydrochloride cas no.617718-46-4. Guidechem.
  • MedChemExpress. (n.d.). 3-Fluoroazetidine hydrochloride. MedChemExpress.
  • Fluorochem. (n.d.). 3-Fluoroazetidine hydrochloride. Fluorochem.
  • Fisher Scientific. (n.d.). Azetidines. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoroazetidine Hydrochloride. TCI Chemicals.
  • Chem-Impex. (n.d.). 3-Fluoroazetidine hydrochloride. Chem-Impex.
  • Zhang, Y., et al. (2021).
  • ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
  • PubMed. (1986).

Sources

Method

Application Notes and Protocols for the Purification of Fluorinated Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated heterocyclic compounds. Abstract: The introduction of fluorine into heterocyclic scaffolds is...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated heterocyclic compounds.

Abstract: The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same properties present distinct challenges during purification. This guide provides a comprehensive overview of established and emerging techniques for the purification of fluorinated heterocyclic compounds, offering both theoretical insights and practical, step-by-step protocols.

The Unique Purification Challenges of Fluorinated Heterocycles

The high electronegativity and small size of the fluorine atom significantly alter the electronic and physical properties of a molecule.[1] When incorporated into heterocyclic systems, these effects can lead to:

  • Altered Polarity: The presence of fluorine can drastically change a molecule's dipole moment, impacting its solubility and interaction with chromatographic stationary phases.[4]

  • Increased Volatility: In some cases, fluorination can increase the volatility of a compound, making techniques like distillation more viable but also increasing the risk of sample loss.

  • Modified Intermolecular Interactions: Fluorinated compounds often exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for specialized purification techniques.[5]

  • Co-elution with Byproducts: The synthesis of fluorinated heterocycles can sometimes lead to difficult-to-separate byproducts, such as regioisomers or over-fluorinated species.[6]

Understanding these challenges is paramount to selecting and optimizing an appropriate purification strategy.

Chromatographic Purification Strategies

Chromatography remains the workhorse for the purification of fluorinated heterocyclic compounds. The choice of technique depends on the specific properties of the target molecule and the impurities present.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of moderately polar to nonpolar fluorinated heterocycles.

Causality Behind Experimental Choices: The choice of a C18 column provides a good starting point due to its broad applicability. The addition of trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates basic heterocycles, improving peak shape, and it can act as an ion-pairing agent. For highly polar compounds that are poorly retained, Hydrophilic Interaction Chromatography (HILIC) offers a valuable alternative.[7]

Protocol: General RP-HPLC Method Development
  • Column Selection: Begin with a C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in deionized water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phase A and B) at a concentration of 1-5 mg/mL.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for the elution position of the target compound.

    • Flow rate: 1 mL/min.

  • Optimization:

    • Adjust the gradient based on the initial run to improve separation from impurities.

    • If peak tailing is observed for basic compounds, consider adding a different mobile phase modifier or using a column with a different end-capping.[7]

    • For highly polar compounds with poor retention, switch to a HILIC column and a mobile phase with high organic content.[7]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for the purification of fluorinated compounds, particularly for chiral separations and high-throughput applications.[7][8] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[7]

Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[9] The ability to precisely control pressure and temperature provides additional parameters for method optimization.[8]

Protocol: General SFC Method for Achiral Purification
  • Column Selection: Choose a suitable stationary phase based on the analyte's polarity (e.g., 2-ethylpyridine, silica).

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol, often with a small amount of an additive (e.g., diethylamine for basic compounds).

  • Initial Conditions:

    • Column Temperature: 35-40 °C.[7]

    • Back Pressure: 120-150 bar.[7]

    • Flow Rate: 3-5 mL/min for an analytical column.

  • Gradient Elution: Start with a low percentage of co-solvent (e.g., 5%) and ramp up to a higher concentration (e.g., 40-50%) to elute the compounds.

  • Detection: UV-Vis is commonly used. Mass spectrometry (MS) can be coupled for fraction collection triggered by the mass of the target compound.[7]

Data Presentation: Comparison of Chromatographic Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
RP-HPLC Widely applicable, robust, good for a range of polarities.High solvent consumption, longer run times.Moderately polar to nonpolar fluorinated heterocycles.
HILIC Excellent for highly polar compounds.[7]Can have longer equilibration times, sensitive to water content.Water-soluble, highly polar fluorinated heterocycles.[7]
SFC Fast separations, reduced solvent use, ideal for chiral compounds.[7][8]Higher initial instrument cost, less suitable for very polar, non-ionic compounds.Chiral separations, high-throughput purification, thermally labile compounds.[7]
Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful technique that leverages the unique property of fluorine-fluorine interactions.[5] It is particularly useful for purifying compounds that have been intentionally "tagged" with a perfluoroalkyl chain.[5]

Causality Behind Experimental Choices: Fluorous-tagged molecules are retained on a fluorous silica gel stationary phase while non-fluorous compounds are washed away with a fluorophobic solvent. The fluorous-tagged compound is then eluted with a fluorophilic solvent.[5][10] This "phase-tag" approach simplifies purification significantly.[5]

Protocol: Fluorous Solid-Phase Extraction (F-SPE)
  • Cartridge Conditioning: Condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or THF), followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[10]

  • Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the fluorophobic solvent and load it onto the conditioned cartridge.[5]

  • Elution of Non-Fluorous Compounds: Wash the cartridge with the fluorophobic solvent to elute all non-fluorous impurities.[5]

  • Elution of the Fluorous Compound: Elute the desired fluorous-tagged heterocyclic compound with a fluorophilic solvent such as methanol, acetone, or THF.[5]

Visualization: F-SPE Workflow

FSPE_Workflow cluster_0 Cartridge Preparation cluster_1 Purification Steps cluster_2 Outputs Condition Condition Cartridge (Fluorophilic then Fluorophobic Solvent) Load Load Crude Mixture (in Fluorophobic Solvent) Condition->Load Ready for Loading Wash Wash (Fluorophobic Solvent) Load->Wash Elute Elute (Fluorophilic Solvent) Wash->Elute Retained Compound Impurities Non-Fluorous Impurities Wash->Impurities Collected Product Purified Fluorous Compound Elute->Product Collected

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

Non-Chromatographic Purification Techniques

While chromatography is dominant, other classical techniques can be highly effective for purifying fluorinated heterocyclic compounds.

Crystallization

The introduction of fluorine can influence the crystal packing of organic molecules, sometimes favoring crystallization.[11] This can be a highly efficient and scalable method for obtaining high-purity material.

Causality Behind Experimental Choices: Successful crystallization relies on finding a solvent system where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution. The altered polarity of fluorinated compounds may require exploration of less conventional solvent systems.

Protocol: Screening for Crystallization Conditions
  • Solvent Selection: In parallel, test the solubility of a small amount of the crude material in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water) at room temperature and upon heating.

  • Single Solvent Crystallization: If a suitable single solvent is identified, dissolve the crude material in the minimum amount of hot solvent, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Two-Solvent System: If a single solvent is not ideal, use a two-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow to cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Distillation

For volatile fluorinated heterocyclic compounds, distillation can be an effective purification method, particularly for removing non-volatile impurities.

Causality Behind Experimental Choices: The effectiveness of distillation depends on a significant difference in the boiling points of the target compound and the impurities. Fluorination can sometimes lower the boiling point of a molecule compared to its non-fluorinated analog.

Protocol: Simple Distillation
  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the Flask: Place the crude material in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired compound. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

Purity Assessment

Accurate determination of purity is crucial. For fluorinated compounds, a combination of techniques is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a standard tool, but for fluorinated compounds, ¹⁹F NMR is indispensable. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent tool for identifying and quantifying fluorinated species.[12][13] Quantitative ¹⁹F NMR (qNMR) can be used to determine the purity of a sample with high accuracy.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight of the target compound and can help identify impurities.[17][18][19] The fragmentation patterns of fluorinated heterocycles can be complex but also highly informative for structure elucidation.[20]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

In addition to their preparative use, HPLC and SFC are the primary methods for determining the purity of a sample by measuring the area percentage of the main peak.

Visualization: Purity Assessment Workflow

Purity_Assessment cluster_Techniques Analytical Techniques cluster_Information Information Obtained Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹⁹F) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS Chroma Chromatography (HPLC/SFC) Purified_Sample->Chroma Structure Structural Confirmation and Quantitation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment (Area %) Chroma->Purity Final_Purity Final Purity Determination Structure->Final_Purity MW->Final_Purity Purity->Final_Purity

Caption: A multi-technique approach for purity assessment.

Conclusion

The purification of fluorinated heterocyclic compounds requires a thoughtful and often multi-faceted approach. By understanding the unique properties imparted by fluorine, researchers can select and optimize the most appropriate purification techniques, from advanced chromatographic methods like SFC and F-SPE to classical techniques like crystallization and distillation. A rigorous approach to purity assessment, employing ¹⁹F NMR, mass spectrometry, and chromatography, is essential to ensure the quality of these valuable compounds for their intended applications in research and development.

References

Application

Application Note: High-Performance Analytical Methods for the Quantification of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Abstract and Introduction Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a critical fluorinated building block in modern drug discovery. Its incorporation into lead compounds can significantly enhance meta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a critical fluorinated building block in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the accurate and precise quantification of this intermediate is paramount for process optimization, yield determination, and quality control in both research and manufacturing environments.

This application note provides two robust, validated analytical methods for the quantification of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate. We present a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine, high-throughput analysis and a more sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level detection or analysis in complex matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for effective method development.

PropertyValueRationale for Analysis
Molecular Formula C9H17FN2O2Correctly determines the theoretical monoisotopic mass for MS detection.
Molecular Weight 218.27 g/mol Essential for preparing standard solutions of known concentration.
Structure The tert-butoxycarbonyl (Boc) group serves as the primary chromophore for UV detection.[4][5] The primary amine is the site of protonation for ESI-MS.
Predicted pKa ~8.5-9.0 (amine)The basicity of the primary amine necessitates an acidic mobile phase to ensure a single, protonated species, preventing peak tailing and improving chromatographic peak shape.
Solubility Soluble in Methanol, AcetonitrileDictates the choice of diluents for sample and standard preparation.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine purity assessment and quantification of the title compound, offering a balance of speed, precision, and accessibility.

Expertise & Experience: The "Why" Behind the Method
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography. Its nonpolar nature provides effective retention for the moderately polar Boc-protected amine. Modern, end-capped C18 columns are chosen specifically to minimize secondary interactions between the basic amine of the analyte and acidic residual silanols on the silica surface, which would otherwise cause significant peak tailing.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier, such as 0.1% formic acid, is critical. It serves two purposes: 1) It maintains the mobile phase pH well below the pKa of the analyte's primary amine, ensuring it exists predominantly in its protonated, cationic form for consistent retention. 2) It suppresses the ionization of residual silanols on the stationary phase, further enhancing peak symmetry.

  • UV Detection Wavelength (210 nm): The carbamate moiety of the Boc-protecting group is the only significant chromophore. It has a UV absorbance maximum (λmax) at low wavelengths. While 210 nm provides excellent sensitivity, it is also a region where mobile phase impurities can absorb. Therefore, using high-purity, HPLC-grade solvents is non-negotiable for achieving a stable baseline.[6]

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_quant 3. Quantification prep1 Prepare Mobile Phase (0.1% FA in H₂O/ACN) prep2 Prepare Standard Stock (1.0 mg/mL in Diluent) prep1->prep2 prep3 Create Calibration Curve Standards (e.g., 10-250 µg/mL) prep2->prep3 prep4 Prepare Sample (Dilute to fall within curve) prep3->prep4 analysis1 Equilibrate HPLC System analysis2 Inject System Suitability Standard (Check RSD%, Tailing Factor) analysis1->analysis2 analysis3 Inject Standards & Samples analysis2->analysis3 analysis4 Detect at 210 nm analysis3->analysis4 quant1 Integrate Peak Areas analysis4->quant1 quant2 Generate Linear Regression (Plot Area vs. Concentration) quant1->quant2 quant3 Verify r² ≥ 0.999 quant2->quant3 quant4 Calculate Sample Concentration quant3->quant4

Caption: Workflow for quantification by RP-HPLC-UV.

Detailed Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC System with UV/Vis Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade), Water (Type I), Formic Acid (LC-MS Grade)

  • Reference Standard (Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, ≥98% purity)

  • Class A Volumetric Glassware, Analytical Balance

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 8 minutes

3. Solution Preparation:

  • Diluent: Mix 70 parts Mobile Phase A and 30 parts Mobile Phase B.

  • Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Diluent.

  • Calibration Standards: Serially dilute the Standard Stock with Diluent to prepare standards at 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: Prepare a stock solution of the sample to a nominal concentration of 1.0 mg/mL in Diluent. Dilute further to an expected concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter.

4. System Suitability (Trustworthiness Check):

  • Before analysis, perform five replicate injections of the 100 µg/mL standard.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor ≤ 1.5.

5. Data Analysis:

  • Generate a calibration curve by plotting peak area vs. concentration for the five standards.

  • Apply a linear regression fit. The correlation coefficient (r²) must be ≥ 0.999 for the curve to be valid.

  • Use the resulting linear equation (y = mx + c) to calculate the concentration of the analyte in the prepared sample.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides superior sensitivity and selectivity, making it ideal for bioanalysis, trace impurity detection, or when confirming analyte identity is required.

Expertise & Experience: The "Why" Behind the Method
  • Ionization (Electrospray, ESI+): The primary amine on the analyte is easily protonated. Electrospray Ionization (ESI) in positive ion mode is therefore the ideal technique to gently transfer the protonated analyte [M+H]⁺ from the liquid phase into the gas phase for mass analysis.[7][8]

  • Detection (Selected Ion Monitoring, SIM): For quantification, a mass spectrometer (like a single quadrupole) can be set to SIM mode. Instead of scanning a wide mass range, it focuses only on the mass-to-charge ratio (m/z) of our target analyte ([M+H]⁺ = 219.2). This drastically reduces chemical noise and increases the signal-to-noise ratio, yielding much lower detection limits than UV.[9]

  • Chromatography (UHPLC): To take full advantage of the MS detector's speed, a UHPLC (Ultra-High-Performance Liquid Chromatography) system with a sub-2 µm particle column is recommended. This provides sharper peaks and faster run times.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_quant 3. Quantification prep1 Prepare LC-MS Grade Mobile Phase prep2 Prepare Standard Stock (10 µg/mL in Diluent) prep1->prep2 prep3 Create Calibration Curve Standards (e.g., 1-500 ng/mL) prep2->prep3 prep4 Prepare & Filter Sample (Dilute to fall within curve) prep3->prep4 analysis1 Equilibrate UHPLC-MS System analysis2 Optimize MS Parameters (Infuse standard) analysis1->analysis2 analysis3 Inject Standards & Samples analysis2->analysis3 analysis4 Acquire Data in SIM Mode (m/z 219.2) analysis3->analysis4 quant1 Integrate Extracted Ion Chromatogram (EIC) analysis4->quant1 quant2 Generate Linear Regression quant1->quant2 quant3 Verify r² ≥ 0.999 quant2->quant3 quant4 Calculate Sample Concentration quant3->quant4

Caption: Workflow for high-sensitivity quantification by LC-MS.

Detailed Protocol: LC-MS

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Reference Standard (≥98% purity)

2. LC-MS Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min; hold at 95% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
SIM Ion (m/z) 219.2 ([M+H]⁺)
Capillary Voltage 3.5 kV (Instrument Dependent)
Source Temperature 120 °C (Instrument Dependent)

3. Solution Preparation:

  • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Standard Stock (10 µg/mL): Prepare a 1.0 mg/mL primary stock in Acetonitrile. Dilute 1:100 in Diluent to create the 10 µg/mL working stock.

  • Calibration Standards: Serially dilute the 10 µg/mL stock with Diluent to prepare standards at 1, 5, 20, 100, and 500 ng/mL.

  • Sample Preparation: Dilute the sample to an expected concentration within the calibration range (~50 ng/mL). Filter through a 0.22 µm syringe filter.

4. Data Analysis:

  • Extract the ion chromatogram (EIC) for m/z 219.2.

  • Integrate the peak area for each standard and sample.

  • Construct the calibration curve and perform linear regression as described in the HPLC method.

Authoritative Grounding: Method Validation

To ensure that these analytical procedures are suitable for their intended purpose, they must be validated. The validation should be conducted in accordance with the ICH Q2(R1) Guideline: Validation of Analytical Procedures .[1][2] Key parameters to assess include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. This is confirmed by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the results to the true value. It is determined by performing spike-recovery studies on a blank matrix at three concentration levels (e.g., low, medium, high). Recoveries should typically be within 98.0-102.0%.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-day): The precision over a short time interval by one analyst.

    • Intermediate Precision (Inter-day): The precision across different days, analysts, or equipment. The RSD for precision studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • NIH National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • NIH National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 3-Fluoroazetidine Derivatives in the Development of Potent and Stable DPP-IV Inhibitors

Introduction: Targeting the Incretin Axis in Type 2 Diabetes Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia stemming from insulin resistance and/or insufficient insulin secr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Incretin Axis in Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia stemming from insulin resistance and/or insufficient insulin secretion.[1] A cornerstone of modern T2DM therapy is the modulation of the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and potentiate glucose-dependent insulin secretion.[2][3][4] However, the therapeutic action of these peptides is fleeting, as they are rapidly inactivated—within minutes—by the serine protease Dipeptidyl Peptidase-IV (DPP-IV).[5][6][7]

DPP-IV inhibitors, known as "gliptins," represent a major class of oral anti-hyperglycemic agents that function by preventing this rapid degradation, thereby prolonging the action of endogenous incretins.[2][8][9] This leads to enhanced insulin release and suppressed glucagon production in a glucose-dependent manner, offering effective glycemic control with a low risk of hypoglycemia.[9]

The quest for DPP-IV inhibitors with optimal potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a variety of chemical scaffolds. Among these, azetidine-based structures have emerged as particularly promising.[10][11] This guide focuses specifically on the strategic incorporation of a 3-fluoroazetidine moiety, a privileged scaffold that leverages the unique properties of both the constrained four-membered ring and the highly electronegative fluorine atom to create superior drug candidates.

Part 1: The Scientific Rationale—Why 3-Fluoroazetidine?

The selection of a chemical scaffold is a critical decision in drug design. The 3-fluoroazetidine core is not an arbitrary choice; it is a rational design strategy rooted in fundamental principles of medicinal chemistry.

The Azetidine Scaffold: A Constrained Advantage

The azetidine ring is a saturated four-membered heterocycle that serves as a conformationally restricted analog of more flexible amines like pyrrolidine. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to the enzyme's active site, potentially leading to higher affinity. Azetidine-based DPP-IV inhibitors are broadly classified into subtypes such as 2-cyanoazetidines and 3-fluoroazetidines.[10] While effective, scaffolds like 2-cyanoazetidines can be prone to chemical instability and internal cyclization.[10] The 3-fluoroazetidine derivatives offer potent inhibition while avoiding this propensity for cyclization, conferring greater chemical stability.[10]

The Fluorine Advantage: More Than a Simple Substitution

The substitution of hydrogen with fluorine is a well-established strategy in modern drug discovery to enhance a molecule's pharmaceutical properties.[12][13][14] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart multiple benefits.[13][14][15][16]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can "shield" the molecule from degradation, thereby increasing its biological half-life and duration of action.[12][13][16]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effect can lower the pKa (basicity) of nearby amino groups.[13][15] This can improve oral bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity and potency.[12][13][15]

The synergy of the rigid azetidine scaffold with the strategic placement of fluorine results in a moiety that confers potency, selectivity, and a superior pharmacokinetic profile, making it an exemplary building block for next-generation DPP-IV inhibitors.

Part 2: Synthesis of 3-Fluoroazetidine-Based Inhibitors

The successful development of these inhibitors relies on robust and stereocontrolled synthetic methodologies. The following protocols outline a general pathway for the synthesis of the key 3-fluoroazetidine building block and its subsequent elaboration into a final drug candidate.

Protocol 2.1: Synthesis of a Chiral N-Protected 3-Fluoroazetidine Intermediate

The synthesis of the chiral 3-fluoroazetidine core is the foundational step. This protocol describes a representative fluorination of a readily available hydroxyazetidine precursor.

Experimental Protocol:

  • Starting Material Preparation: Begin with a commercially available, enantiomerically pure N-protected 3-hydroxyazetidine, such as (R)-1-Boc-3-hydroxyazetidine.

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents), dropwise to the stirred solution. Causality Note: This is a nucleophilic substitution reaction where the hydroxyl group is replaced by fluoride. The low temperature is critical to control the reactivity of DAST and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature while stirring. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired N-Boc-3-fluoroazetidine.[17][18]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

G start N-Boc-3-hydroxyazetidine in DCM cool Cool to -78 °C start->cool add_dast Add DAST (Fluorinating Agent) cool->add_dast react Warm to RT, Stir 2-4h add_dast->react Nucleophilic Substitution quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Silica Gel Chromatography extract->purify product N-Boc-3-fluoroazetidine purify->product

Caption: Synthetic Workflow for N-Boc-3-fluoroazetidine.
Protocol 2.2: Coupling to the Recognition Moiety

The final step involves coupling the 3-fluoroazetidine amine (after deprotection of the Boc group) to the rest of the molecule, which typically contains moieties that interact with other subsites of the DPP-IV enzyme. A common method is reductive amination.

Experimental Protocol:

  • Boc Deprotection: Dissolve the N-Boc-3-fluoroazetidine (1.0 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). Concentrate under reduced pressure to obtain the 3-fluoroazetidine salt.

  • Reaction Setup: In a reaction vessel, combine the appropriate ketone or aldehyde partner (1.0 equivalent), the 3-fluoroazetidine salt (1.1 equivalents), and a suitable solvent such as dimethylacetamide (DMAc) or methanol.

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the mixture.[19] Causality Note: This reagent is mild and selective for the reduction of the iminium ion formed in situ from the amine and carbonyl, minimizing reduction of the carbonyl starting material.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography or crystallization.[19][20]

Part 3: In Vitro Evaluation and Screening Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit DPP-IV and their selectivity over related enzymes.

Protocol 3.1: DPP-IV Inhibitor Screening Assay (Fluorescence-Based)

This is a robust, high-throughput method for determining the inhibitory potency (IC₅₀) of test compounds.[21][22][23][24]

Principle: The assay measures the activity of DPP-IV using the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-IV releases the highly fluorescent AMC, which can be quantified. Inhibitors will reduce the rate of AMC release.[22][24]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)[24]

  • DPP-IV Substrate: Gly-Pro-AMC

  • Test compounds and a known inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[22][23][24]

Experimental Protocol:

  • Compound Preparation: Prepare a dilution series of the test compounds in assay buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a robust dose-response curve.

  • Reaction Setup: To the wells of a 96-well plate, add the following:

    • Test Wells: 10 µL of test compound dilution + 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme.

    • 100% Activity Control: 10 µL of vehicle (e.g., DMSO) + 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme.

    • Background Control: 10 µL of vehicle + 40 µL Assay Buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.[24]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity in kinetic mode for 15-30 minutes at 37 °C, or perform an endpoint reading after a fixed time (e.g., 30 minutes).[23][24]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Control))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for DPP-IV Fluorometric Inhibition Assay.
Protocol 3.2: Selectivity Profiling

Rationale: To ensure a good safety profile, an inhibitor must be selective for DPP-IV over other closely related serine proteases, particularly DPP-8 and DPP-9. Inhibition of these enzymes has been linked to potential toxicities.[19]

Procedure: The screening protocol (3.1) can be directly adapted to assess selectivity. Simply substitute the DPP-IV enzyme with recombinant DPP-8 or DPP-9 and run the assay under identical conditions. A highly selective compound will have an IC₅₀ for DPP-8 and DPP-9 that is several hundred- or thousand-fold higher than its IC₅₀ for DPP-IV.[19]

Part 4: Pharmacokinetic (PK) Considerations

An ideal oral drug must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. DPP-IV inhibitors are generally characterized by good oral bioavailability and are suitable for once-daily dosing.[25] The 3-fluoroazetidine scaffold is specifically designed to optimize these characteristics.

Key PK Parameters for DPP-IV Inhibitors:

ParameterDescriptionDesired Profile for DPP-IV InhibitorHow 3-Fluoroazetidine Helps
Oral Bioavailability (F%) The fraction of the drug that reaches systemic circulation after oral administration.High (>60%)Fluorine can lower pKa, improving membrane permeability.[13][15]
Half-life (t½) The time required for the drug concentration in the body to be reduced by one-half.Long enough for once-daily or even once-weekly dosing.The C-F bond blocks metabolic hotspots, reducing clearance and prolonging half-life.[12][16]
Metabolism The biotransformation of the drug, primarily by CYP enzymes in the liver.Minimal metabolism to avoid drug-drug interactions.Resistance to CYP-mediated oxidation due to the strong C-F bond.[16][25]
Excretion The route of elimination from the body.Primarily renal excretion of the unchanged drug is common.[26]The increased polarity from the fluorine atom can favor renal clearance.

Comparative PK Data of Marketed DPP-IV Inhibitors:

DrugHalf-life (hours)MetabolismPrimary Excretion Route
Sitagliptin ~12MinimalRenal (unchanged drug)
Saxagliptin ~2.5 (parent)CYP3A4/5 to active metaboliteRenal
Linagliptin >100MinimalFecal (enterohepatic)
Omarigliptin ~120MinimalRenal
Trelagliptin ~54MinimalRenal

Data compiled from sources[19][25][26][27][28]. This table provides context for the PK goals in inhibitor design.

The long half-lives of once-weekly inhibitors like Omarigliptin and Trelagliptin highlight the success of medicinal chemistry strategies aimed at enhancing metabolic stability, a key goal addressed by the use of fluorinated scaffolds.[19][28]

Conclusion

The 3-fluoroazetidine scaffold represents a highly refined and strategic choice for the design of modern DPP-IV inhibitors. By combining the conformational constraint of the azetidine ring with the powerful, multifaceted influence of the fluorine atom, researchers can develop drug candidates with high potency, excellent chemical stability, and optimized pharmacokinetic profiles. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, evaluation, and rational design of next-generation therapies for Type 2 Diabetes.

References

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Application

Application Notes &amp; Protocols: Synthesis and Evaluation of STAT3 Inhibitors

A Guide for Researchers in Oncology and Drug Discovery Introduction: Targeting STAT3, a Pivotal Oncogenic Hub Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction: Targeting STAT3, a Pivotal Oncogenic Hub

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a critical role in mediating signals from cytokines and growth factors to the nucleus.[1][2] In normal physiological processes, STAT3 activation is a transient and tightly regulated event. However, its persistent or aberrant activation is a hallmark of numerous human cancers, including hematological malignancies and a wide array of solid tumors.[2][3]

Constitutively active STAT3 promotes tumorigenesis by regulating the gene expression of proteins involved in cell proliferation, survival (anti-apoptosis), invasion, angiogenesis, and immune evasion.[1][4] The activation cascade typically begins with the phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs) or Src family kinases.[1][5] This phosphorylation event triggers the formation of STAT3 homodimers through a reciprocal interaction between the phosphotyrosine (pTyr705) of one monomer and the Src Homology 2 (SH2) domain of the other.[1][5] These activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and initiate their transcription.[6][7]

Given its central role in oncogenesis, STAT3 has emerged as a high-priority molecular target for the development of novel cancer therapeutics.[8][9] Strategies to inhibit its function are diverse, ranging from blocking the upstream activating kinases to preventing STAT3 dimerization, inhibiting its DNA binding, or inducing its complete degradation.[10][11] This guide provides a detailed overview of the primary synthetic strategies for creating STAT3 inhibitors and offers comprehensive protocols for their subsequent biological evaluation.

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor 1. Ligand Binding JAK_Src JAK / Src Kinase Receptor->JAK_Src 2. Kinase Activation STAT3_inactive STAT3 (Inactive Monomer) JAK_Src->STAT3_inactive 3. Phosphorylation pSTAT3 pSTAT3 (pY705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization (SH2 Domain) Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation DNA DNA Binding Nucleus->DNA Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc, Survivin) DNA->Gene_Expression 6. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assay (Direct Binding) Synthesis->Biochem FP_Assay Fluorescence Polarization (FP) Determines IC50 for SH2 binding Biochem->FP_Assay Cellular Cell-Based Assays (Cellular Potency & MoA) Biochem->Cellular Degradation Western Blot (Degradation) Determines DC50 & pSTAT3 inhibition Cellular->Degradation Reporter Luciferase Reporter Assay Measures transcriptional inhibition Cellular->Reporter Viability Cell Viability (MTT) Determines anti-proliferative GI50 Cellular->Viability Mechanism Mechanism Validation (PROTAC Specific) Cellular->Mechanism Rescue Rescue Experiments (e.g., +MG132, +Pomalidomide) Mechanism->Rescue

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block.

I. Synthetic Overview

The synthesis of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically proceeds through a multi-step sequence starting from a commercially available precursor, such as N-Boc-3-azetidinone or a derivative thereof. A common strategy involves the formation of a cyanohydrin, followed by reduction of the nitrile and fluorination of a hydroxyl group.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Boc-3-azetidinone B tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate A->B TMSCN, cat. base C tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate B->C Reduction (e.g., LiAlH4 or H2/catalyst) D tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate C->D Fluorination (e.g., DAST)

Caption: A plausible synthetic route to the target compound.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the CAS number and molecular formula for Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate?

A1: The CAS number is 1083181-23-0, and the molecular formula is C9H17FN2O2.[1][2]

Q2: What are the typical storage conditions for the final compound?

A2: It is recommended to store the compound at room temperature.[2]

Q3: What are some common applications of this molecule?

A3: This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of protein degrader building blocks and other complex molecules for drug discovery.[2][3] The fluorinated azetidine motif can impart unique conformational constraints and improve metabolic stability in drug candidates.[4][5]

Synthesis-Related Questions

Q4: What are the most critical steps in the synthesis?

A4: The fluorination and the reduction of the nitrile are the most critical steps. The fluorination reaction can be low-yielding and produce significant byproducts if not carefully controlled. The reduction of the nitrile in the presence of other functional groups requires a selective reducing agent.

Q5: Are there alternative synthetic routes?

A5: Yes, an alternative route could involve starting with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, followed by oxidation to the aldehyde, and then proceeding with a Strecker-type synthesis to introduce the aminomethyl group, followed by fluorination.[6] Another approach could involve the bromofluorination of a suitable alkene precursor.[7]

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis.

Problem 1: Low Yield or No Reaction in the Cyanohydrin Formation Step

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted 1-Boc-3-azetidinone.

  • The desired cyanohydrin product is formed in very low yield.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Inactive catalyst Use a freshly opened or properly stored catalyst (e.g., a non-hygroscopic cyanide source or a freshly prepared basic solution).Catalytic activity can be diminished by moisture or degradation over time.
Insufficient reagent Ensure an adequate molar excess of the cyanide source (e.g., TMSCN) is used.The reaction is an equilibrium process, and a higher concentration of the nucleophile can drive the reaction forward.
Low reaction temperature While some reactions require low temperatures to minimize side reactions, cyanohydrin formation can be slow. Consider gradually warming the reaction to room temperature.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Problem 2: Incomplete Reduction of the Nitrile to the Amine

Symptoms:

  • NMR or Mass Spec data indicates the presence of the starting nitrile or partially reduced intermediates (e.g., imine).

  • The isolated yield of the desired amino alcohol is low.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Inactive reducing agent Use a fresh bottle of the reducing agent (e.g., LiAlH4). Ensure the reaction is performed under strictly anhydrous conditions.Lithium aluminum hydride is highly reactive with water, which will quench the reagent and reduce its efficacy.
Insufficient reducing agent Increase the molar equivalents of the reducing agent.The reduction of a nitrile to a primary amine is a four-electron reduction, requiring a sufficient stoichiometric amount of the hydride source.
Catalyst poisoning (for catalytic hydrogenation) Use a higher loading of the catalyst or a different catalyst (e.g., Raney Nickel, Rh/C). Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).Catalyst poisoning blocks the active sites of the catalyst, preventing the hydrogenation reaction from proceeding to completion.
Problem 3: Low Yield and/or Multiple Byproducts in the Fluorination Step

Symptoms:

  • The desired fluorinated product is obtained in low yield.

  • TLC or LC-MS analysis shows multiple spots/peaks, indicating the formation of byproducts.

  • Characterization data suggests the formation of elimination products (alkenes) or rearranged products.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Decomposition of the fluorinating agent Use a freshly opened bottle of the fluorinating agent (e.g., DAST) and handle it under an inert atmosphere.Deoxyfluorinating agents like DAST are moisture-sensitive and can decompose, leading to reduced reactivity and the formation of side products.[8][9]
Suboptimal reaction temperature Perform the reaction at a low temperature (e.g., -78 °C) and warm it up slowly.Deoxyfluorination reactions can be exothermic and prone to side reactions like elimination, which are often favored at higher temperatures.[10]
Formation of elimination byproducts Use a less basic fluorinating agent, such as Fluolead™, or perform the reaction in a non-polar solvent to disfavor elimination pathways.[8]The choice of fluorinating agent and solvent can significantly influence the competition between SN2 (fluorination) and E2 (elimination) pathways.
Rearrangement of the azetidine ring The strained azetidine ring can be susceptible to rearrangement under certain conditions. Using milder fluorinating agents and carefully controlling the reaction temperature can help minimize this.[11][12]Ring strain in small heterocycles can lead to unexpected reactivity and rearrangements.[13][14]
Problem 4: Difficulty with Boc-Deprotection

Symptoms:

  • Incomplete removal of the Boc protecting group.

  • Formation of t-butylated byproducts on the desired amine or other nucleophilic sites.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Incomplete deprotection Increase the reaction time or the concentration of the acid (e.g., TFA). Ensure anhydrous conditions if using HCl in a solvent like dioxane or ether.[15][16]The Boc group is cleaved by acid-catalyzed hydrolysis. The rate of cleavage is dependent on the acid strength and concentration.[17]
t-Butylation of the product Add a scavenger such as triethylsilane or thioanisole to the reaction mixture.The cleavage of the Boc group generates a tert-butyl cation, which is an electrophile that can alkylate nucleophilic sites on the product. Scavengers react with the tert-butyl cation to prevent this side reaction.[18]
Ester cleavage If other acid-sensitive functional groups like esters are present, use milder deprotection conditions, such as HCl gas in an anhydrous solvent at low temperature, to achieve selective Boc removal.[16]The relative lability of protecting groups to acidic conditions can be exploited for selective deprotection.

IV. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C, add trimethylsilyl cyanide (1.1 eq) and a catalytic amount of a suitable base (e.g., KCN/18-crown-6).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude cyanohydrin in anhydrous THF and add it dropwise to a suspension of LiAlH4 (2.0-3.0 eq) in THF at 0 °C.

  • Stir the reaction at room temperature or gentle reflux until the reduction is complete.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Fluorination of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
  • Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Aminomethylation cluster_step2 Step 2: Fluorination A 1-Boc-3-azetidinone + TMSCN B Cyanohydrin Formation A->B C Reduction with LiAlH4 B->C D Workup & Purification C->D E Amino alcohol in DCM at -78°C D->E Proceed to next step F Add DAST E->F G Reaction & Warm to RT F->G H Quench & Extract G->H I Purification H->I

Caption: A summary of the experimental workflow.

V. Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.00 (m, 4H, CH₂), 3.10 (d, JHF = 20 Hz, 2H, CH₂N), 1.70 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.5, 92.0 (d, JCF = 210 Hz), 80.0, 60.0 (d, JCF = 25 Hz), 45.0 (d, JCF = 20 Hz), 28.5.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -160 to -170 (m).

  • MS (ESI): m/z 205.1 [M+H]⁺.

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is a hypothetical representation based on similar structures and should be confirmed by experimental analysis.[19][20]

VI. References

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • The Organic Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

  • PubMed. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Stratech. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, min 97%, 500 mg. Retrieved from [Link]

  • PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • ResearchGate. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Retrieved from [Link]

  • eLife. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • PubMed. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). Can we use tert butanol in pinner reaction to produce tert butyl ester? Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis

Welcome to the technical support center for the optimization of azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental hurdles. The synthesis of the strained four-membered azetidine ring can be challenging, but with careful control of reaction parameters, high yields and purity can be achieved.[1][2] This resource is structured to address specific issues you may encounter, explaining the "why" behind each recommendation to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during azetidine synthesis, offering probable causes and validated solutions.

Issue 1: Low or No Yield of Azetidine

This is one of the most common challenges, often attributed to the inherent ring strain of the four-membered ring, making its formation energetically demanding.[2][3]

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[4]

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Poor Leaving Group Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halides, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[4]The rate of intramolecular SN2 cyclization is highly dependent on the ability of the leaving group to depart. Mesylates, tosylates, and triflates are excellent leaving groups due to their ability to stabilize the developing negative charge through resonance.
Competing Intermolecular Reactions Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture.High concentrations favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.[4] High dilution conditions ensure that a molecule of the substrate is more likely to encounter its own reactive terminus than another molecule.
Inappropriate Solvent For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For Lewis acid-catalyzed reactions, such as the aminolysis of epoxides, 1,2-dichloroethane (DCE) has been shown to be effective.[1][5]Polar aprotic solvents solvate the cation but not the nucleophilic anion, increasing the nucleophilicity of the amine and accelerating the SN2 reaction.[4] The choice of solvent can also significantly impact catalyst performance and selectivity.[1]
Reaction is Too Slow Increase the reaction temperature. Monitor carefully by TLC to avoid decomposition.Increasing the temperature provides the necessary activation energy for the ring-closing step. However, excessive heat can lead to side reactions like elimination or decomposition of the strained product.
Catalyst Inactivity/Deactivation For Lewis acid-catalyzed reactions, ensure all reagents and solvents are anhydrous. The basicity of the amine nucleophile can quench the catalyst.[2][6] A catalyst loading of around 5 mol% is often a good starting point for catalysts like La(OTf)₃.[2]Lewis acids are susceptible to deactivation by water and other protic impurities. The amine substrate itself can act as a base and coordinate to the Lewis acid, rendering it inactive.[2][6]
Issue 2: Formation of Side Products (e.g., Pyrrolidines, Ring-Opened Products)

The formation of undesired side products, particularly the thermodynamically more stable five-membered pyrrolidine ring, is a common issue in azetidine synthesis.

Symptoms:

  • NMR or LC-MS analysis shows the presence of isomers or unexpected masses.

  • Purification is complicated by products with similar polarities.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Lack of Regioselectivity In the intramolecular aminolysis of epoxy amines, the use of a cis-epoxide precursor and a catalyst like La(OTf)₃ is crucial for favoring the 4-exo-tet cyclization (azetidine) over the 5-endo-tet cyclization (pyrrolidine).[1]The stereochemistry of the starting material can direct the trajectory of the intramolecular attack. Certain Lewis acids, like La(OTf)₃, have been shown to selectively promote C3-aminolysis of cis-3,4-epoxy amines, leading to the desired azetidine.[1][5][6]
Elimination Side Reactions Use a non-nucleophilic, sterically hindered base if a base is required for the cyclization.Strong, non-hindered bases can promote elimination reactions, especially with secondary or tertiary leaving groups, leading to unsaturated byproducts instead of the desired cyclized product.[4]
Ring Opening of the Product The use of certain Lewis acids and alanes in the reduction of β-lactams can lead to ring opening of the strained four-membered ring.[7] Consider milder reducing agents or alternative synthetic routes if this is observed.The high ring strain of azetidines makes them susceptible to nucleophilic attack and ring opening, especially under harsh reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary synthetic routes include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[4]

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[4][8]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][7]

Q2: How do I choose the right nitrogen protecting group?

A2: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions and the desired final product.

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust and can activate the nitrogen, but their removal often requires harsh conditions.[4]

  • Carbamates (e.g., Boc, Cbz): These are widely used due to their relative ease of removal under acidic or hydrogenolysis conditions, respectively.

  • tert-Butoxythiocarbonyl (Botc) Group: This group can facilitate lithiation and substitution at the carbon alpha to the nitrogen and can be removed under mild acidic or thermal conditions.[9]

Q3: My purification of the final azetidine product is difficult. Any suggestions?

A3: Azetidines can be challenging to purify due to their polarity and potential volatility.

  • Column Chromatography: Use a less acidic stationary phase like deactivated silica or alumina to prevent product degradation on the column.

  • Extraction: Careful pH adjustment during aqueous workup can help separate the basic azetidine product from neutral or acidic impurities.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or trifluoroacetate) can facilitate purification by crystallization.

Q4: I'm considering scaling up my azetidine synthesis. What are the key considerations?

A4: Scaling up azetidine synthesis requires careful attention to several factors:

  • Heat Transfer: Intramolecular cyclizations can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

  • Mixing: Efficient mixing is crucial, especially for reactions involving multiple phases or slow additions to maintain high dilution.

  • Safety: Be mindful of the potential hazards of the reagents and solvents at a larger scale. For instance, perchlorate-mediated reactions require strict safety protocols due to the explosive nature of perchloric acid, especially when heated or mixed with organic materials.[10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol

This two-step protocol involves the conversion of the alcohol to a good leaving group (mesylate) followed by base-mediated cyclization.[4]

Step 1: Mesylation

  • Dissolve the γ-amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[4]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.[4]

  • Extract the aqueous layer with CH₂Cl₂ (3x).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[4]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.[4]

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.[4]

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[4]

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is effective for the regioselective synthesis of azetidines from epoxy amine precursors.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).[1]

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.[1][5]

  • Add the Lewis acid catalyst, La(OTf)₃ (5 mol%), to the solution at room temperature.[1][5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to 0°C.[1][5]

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[1][5]

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[5]

Troubleshooting Flowchart for Low Azetidine Yield

Troubleshooting_Azetidine_Synthesis start Low or No Azetidine Yield check_sm Is Starting Material Consumed? start->check_sm cause_no_reaction Probable Cause: - Reaction too slow - Poor leaving group - Catalyst inactive check_sm->cause_no_reaction No check_side_products Are Side Products Formed? (e.g., Polymer, Pyrrolidine) check_sm->check_side_products Yes no_sm_consumed No solution_no_reaction Solutions: 1. Increase Temperature 2. Improve Leaving Group (e.g., Ms, Ts) 3. Use Anhydrous Conditions/Check Catalyst cause_no_reaction->solution_no_reaction yes_sm_consumed Yes cause_side_products Probable Cause: - Intermolecular reaction favored - Lack of regioselectivity check_side_products->cause_side_products Yes cause_decomposition Probable Cause: - Product instability - Harsh reaction conditions check_side_products->cause_decomposition No (Decomposition) yes_side_products Yes solution_side_products Solutions: 1. Use High Dilution 2. Optimize Catalyst/Substrate Stereochemistry (e.g., cis-epoxide + La(OTf)3) cause_side_products->solution_side_products no_side_products No (Decomposition) solution_decomposition Solutions: 1. Lower Reaction Temperature 2. Use Milder Reagents 3. Check pH during workup cause_decomposition->solution_decomposition

Caption: Troubleshooting flowchart for low yield in azetidine synthesis.

References

  • Benchchem. Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • Benchchem. Optimizing reaction conditions for azetidine ring formation.
  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. Available from: [Link].

  • Benchchem. Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link].

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link].

  • PMC - NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link].

  • Benchchem. Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link].

  • PMC - NIH. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoroazetidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-fluoroazetidine and its derivatives. This guide is designed to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-fluoroazetidine and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers in the field of medicinal chemistry and drug development. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.

Introduction: The Importance of the 3-Fluoroazetidine Moiety

The 3-fluoroazetidine scaffold is a highly sought-after structural motif in modern drug discovery. The incorporation of a fluorine atom into the strained four-membered azetidine ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. However, the synthesis of this valuable building block is not without its challenges. This guide will address the common hurdles, with a focus on the identification and mitigation of byproducts.

Troubleshooting Guide: Common Issues in 3-Fluoroazetidine Synthesis

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of 3-Fluoroazetidine After Fluorination of N-Boc-3-hydroxyazetidine

Question: I am performing a deoxofluorination on N-Boc-3-hydroxyazetidine using diethylaminosulfur trifluoride (DAST) and obtaining a low yield of my desired N-Boc-3-fluoroazetidine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this reaction are a common issue and can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and the formation of byproducts.

Potential Causes & Solutions:

  • Degraded Fluorinating Agent: Reagents like DAST are moisture-sensitive and can degrade over time, leading to reduced reactivity.

    • Solution: Always use a fresh bottle of the fluorinating agent or a recently opened bottle that has been stored under anhydrous conditions. Consider titrating the reagent if its activity is in doubt.

  • Suboptimal Reaction Temperature: Deoxofluorination reactions are highly temperature-dependent.

    • Solution: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote the formation of elimination and rearrangement byproducts. It is often recommended to start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.

  • Presence of Moisture: Water in the reaction will consume the fluorinating agent and can lead to the formation of side products.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, a small additional charge of the fluorinating agent might be beneficial.

Issue 2: Identification of an Unexpected Byproduct with a Double Bond Signal in ¹H NMR

Question: After my fluorination reaction of N-Boc-3-hydroxyazetidine, I've isolated a significant byproduct that shows signals in the olefinic region of the ¹H NMR spectrum. What is this likely to be and how can I avoid it?

Answer:

The presence of olefinic protons strongly suggests the formation of an elimination byproduct, N-Boc-3-azetine . This is a common side product in the deoxofluorination of 3-hydroxyazetidines, especially when using reagents like DAST.

Mechanism of Formation:

The reaction of N-Boc-3-hydroxyazetidine with DAST forms an intermediate alkoxyaminosulfurane. Instead of undergoing nucleophilic substitution by fluoride, a proton on an adjacent carbon can be abstracted by a base (such as the diethylamide anion byproduct), leading to elimination and the formation of the double bond.

dot

Caption: Formation of N-Boc-3-azetine byproduct.

Troubleshooting & Mitigation:

  • Choice of Fluorinating Agent: Some fluorinating reagents are more prone to causing elimination than others.

    • Solution: Consider using a more modern and selective deoxyfluorination reagent like PyFluor (2-pyridinesulfonyl fluoride). PyFluor is known to significantly reduce the formation of elimination side products compared to DAST.[1][2]

  • Reaction Temperature: Higher temperatures favor elimination.

    • Solution: Maintain a low reaction temperature throughout the addition of the fluorinating agent and the initial phase of the reaction.

  • Base: The presence of a non-nucleophilic base can sometimes suppress elimination by neutralizing acidic byproducts that might catalyze the reaction. However, in some cases, the base itself can promote elimination.

    • Solution: If using a base, a careful screening of different bases and their stoichiometry is recommended.

Characterization of N-Boc-3-azetine:

Byproduct NameStructureKey Spectroscopic Data
N-Boc-3-azetine¹H NMR: Signals in the olefinic region (typically > 6.0 ppm). MS: M+H peak corresponding to C₉H₁₅NO₂ (m/z = 170.1).
Issue 3: Presence of a Ketone Byproduct Detected by IR or ¹³C NMR

Question: My crude product mixture shows a strong carbonyl stretch in the IR spectrum (around 1780 cm⁻¹) and a corresponding signal in the ¹³C NMR (around 205 ppm) that does not belong to my starting material or desired product. What could this be?

Answer:

This spectroscopic evidence points to the formation of N-Boc-azetidin-3-one . This byproduct arises from the oxidation of the starting material, N-Boc-3-hydroxyazetidine.

Mechanism of Formation:

While fluorinating agents are not typically considered oxidants, certain reagents or impurities within them, or even exposure to air during workup, can lead to the oxidation of the secondary alcohol to a ketone. Some fluorinating agents, under certain conditions, can promote oxidation.

dot

Caption: Formation of N-Boc-azetidin-3-one byproduct.

Troubleshooting & Mitigation:

  • Purity of Reagents and Solvents: Ensure that the fluorinating agent and solvents are free from oxidizing impurities.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and workup to minimize air oxidation.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can increase the likelihood of side reactions, including oxidation.

Characterization of N-Boc-azetidin-3-one:

Byproduct NameStructureKey Spectroscopic Data
N-Boc-azetidin-3-one¹³C NMR: Ketone carbonyl signal around 205 ppm. IR: Strong C=O stretch around 1780 cm⁻¹. MS: M+H peak corresponding to C₉H₁₅NO₃ (m/z = 186.1).

Frequently Asked Questions (FAQs)

Q1: Can ring-opening of the azetidine occur during fluorination?

A1: Yes, ring-opening is a potential side reaction, especially under strongly acidic conditions or with highly reactive intermediates. The strained four-membered ring can be susceptible to nucleophilic attack, leading to the formation of linear, fluorinated amine derivatives. To minimize this, it is crucial to control the reaction temperature and choose a fluorinating agent that does not generate strong acids as byproducts.

Q2: How can I effectively purify 3-fluoroazetidine from its byproducts?

A2: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from the less polar elimination byproduct and the more polar unreacted starting material. The ketone byproduct may have a similar polarity to the product, requiring careful optimization of the eluent system.

Q3: Are there any other potential, less common byproducts I should be aware of?

A3: While elimination and oxidation are the most common side reactions, other byproducts can occasionally be observed:

  • Rearrangement Products: Cationic intermediates formed during the reaction can potentially undergo rearrangement, leading to regioisomers or ring-expanded products, although this is less common for simple 3-hydroxyazetidine.

  • Dimeric or Oligomeric Products: Under certain conditions, especially with prolonged reaction times or high concentrations, side reactions leading to dimers or oligomers of the azetidine can occur.

Experimental Protocols

General Protocol for the Fluorination of N-Boc-3-hydroxyazetidine
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add the fluorinating agent (e.g., DAST, 1.2 eq.) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Common Byproducts

ByproductFormation PathwayKey Identification MarkersMitigation Strategies
N-Boc-3-azetine EliminationOlefinic signals in ¹H NMRUse a selective fluorinating agent (e.g., PyFluor), maintain low reaction temperatures.
N-Boc-azetidin-3-one OxidationKetone signal in ¹³C NMR (~205 ppm), strong IR stretch (~1780 cm⁻¹)Use pure reagents, maintain an inert atmosphere, avoid high temperatures.
Ring-Opened Products Nucleophilic Ring OpeningAbsence of the azetidine ring signals in NMRControl reaction temperature, avoid strongly acidic conditions.

Conclusion

The synthesis of 3-fluoroazetidine is a critical process in the development of new pharmaceuticals. A thorough understanding of the potential side reactions and the resulting byproducts is essential for optimizing the synthesis and ensuring the purity of the final compound. By carefully selecting reagents, controlling reaction conditions, and employing appropriate analytical techniques, researchers can successfully navigate the challenges of this synthesis and accelerate their drug discovery efforts.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link][1][3][4]

  • Zhang, Y., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link][5]

  • Oakwood Chemical. (n.d.). N-Boc-3-hydroxyazetidine. Retrieved from [Link][6]

  • Google Patents. (2016). The synthetic method of 3 fluoro azetidine derivatives. (CN105384673B). [7]

  • Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (CN106831523A). [8]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13, 8415-8423. [Link][9]

  • Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Molecules, 28(3), 1343. [Link][10]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1343. [Link][11]

  • Beilstein Journals. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364-2371. [Link][12]

  • CORE. (2018). Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. Retrieved from [Link][13]

  • ResearchGate. (2022). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link][14]

  • PubMed. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270-3274. [Link][15]

  • ResearchGate. (n.d.). Synthesis of 3-Fluoroazetidines. Retrieved from [Link][16]

  • PubMed Central. (2021). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 143(33), 13076-13082. [Link][17]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5034-5073. [Link][18]

  • ChemBK. (2024). N-BOC-3-Azetidinone. Retrieved from [Link][19]

  • ResearchGate. (2018). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link][20]

  • JOCPR. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Retrieved from [Link][21]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Retrieved from [Link][22]

Sources

Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex small molecules. Here, we address the specific challenges associated with improving the yield of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry.[1][2][3]

The synthetic complexity of this molecule arises from three primary challenges:

  • Formation of the Strained Azetidine Ring: Four-membered rings possess significant ring strain, making their formation kinetically and thermodynamically challenging, often resulting in low yields.[4]

  • Installation of a Quaternary Stereocenter: The creation of a C3-geminal-disubstituted center containing both fluorine and an aminomethyl group requires precise control over reaction conditions to avoid side reactions.

  • Chemoselective Fluorination: The introduction of a fluorine atom into a molecule with multiple functional groups is a delicate process, often requiring specialized, highly reactive reagents and carefully controlled environments.[5][6]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles and optimize your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently below 20%. How can I identify the bottleneck step?

A low overall yield is typically due to one or two particularly inefficient steps. A systematic analysis is crucial. We recommend breaking down your synthesis into logical stages and analyzing the yield and purity of the isolated intermediate at each point.

Recommended Diagnostic Workflow:

G start Low Overall Yield (<20%) step1 Analyze Precursor Synthesis (e.g., 1-Boc-3-hydroxymethylazetidine) start->step1 p1 Yield >80%? step1->p1 step2 Analyze Fluorination Step p2 Yield >60%? step2->p2 step3 Analyze Side-Chain Installation (Hydroxymethyl to Aminomethyl) p3 Yield >70%? step3->p3 step4 Analyze Cyclization Step (If using an acyclic approach) p4 Yield >50%? step4->p4 p1->step2 No opt1 Precursor OK. Proceed to next step. p1->opt1 Yes p2->step3 Yes opt2 Fluorination is the primary issue. Focus optimization here. p2->opt2 No p3->step4 Yes opt3 Side-chain conversion is problematic. Re-evaluate reagents. p3->opt3 No opt4 Cyclization is the main bottleneck. Optimize ring-closing conditions. p4->opt4 No opt1->step2

Caption: Workflow for diagnosing yield loss.

By quantifying the efficiency of each transformation, you can pinpoint the exact stage requiring optimization, whether it's the fluorination, side-chain manipulation, or the ring-formation itself.

Q2: The fluorination of my azetidine precursor (e.g., Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate) is low-yielding and produces inseparable byproducts. What can I do?

This is a common and critical challenge. The choice of fluorinating agent and reaction conditions are paramount. The hydroxyl group is a poor leaving group, so activation is necessary. Deoxofluorination is the most direct approach.

  • Causality: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are often used, but they can promote rearrangement or elimination reactions in strained-ring systems, especially at elevated temperatures. Electrophilic fluorinating agents like NFSI are typically used on carbanions.[1]

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. Perform the reaction at very low temperatures (e.g., -78 °C) and allow it to warm slowly only if no conversion is observed.[1]

  • Reagent Choice: Consider milder, more modern deoxofluorinating agents. Fluolead™ is reported to have high thermal stability and cleaner reaction profiles compared to DAST.[6]

  • Solvent Selection: Use non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethereal solvents like THF can sometimes interfere with Lewis acidic intermediates.

  • Alternative Strategy (via Sulfonate): A two-step process often provides better yields and purity. Convert the hydroxyl group to a good leaving group (e.g., tosylate, mesylate, or nosylate) and then displace it with a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[7] This avoids harsh acidic conditions.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes side reactions like elimination and rearrangement in the strained ring.
Solvent Anhydrous DCM or DCEInert and non-coordinating, preventing interference with the fluorinating agent.
Fluorinating Agent Deoxo-Fluor®, Fluolead™Offer improved stability and cleaner conversions compared to older reagents.
Alternative Tosylation/Mesylation followed by TBAFA milder, two-step route that often gives higher fidelity and yield.

Q3: My azetidine ring-closing reaction is failing. The primary product appears to be a pyrrolidine or an oligomer.

This indicates that the intramolecular cyclization to form the four-membered ring is slower than competing intermolecular reactions or intramolecular cyclization to form a more stable five-membered ring.[4]

  • Causality: The high activation energy for forming the strained azetidine ring makes competing pathways favorable.[4] This is governed by Baldwin's rules and the conformational flexibility of the acyclic precursor.

Troubleshooting & Optimization:

  • Enforce High Dilution: Perform the cyclization reaction at a very low concentration (e.g., 0.01–0.05 M). This kinetically favors the intramolecular pathway over the intermolecular pathway, which is second-order.

  • Choice of Leaving Group: The leaving group must be highly reactive. A triflate (Tf) or nosylate (Ns) is significantly better than a tosylate (Ts) or a halide for this difficult cyclization.

  • Base Selection: Use a strong, non-nucleophilic, sterically hindered base. Bases like potassium hexamethyldisilazide (KHMDS) or DBU are excellent choices. They deprotonate the amine without competing as a nucleophile.

  • Solvent and Temperature: Aprotic polar solvents like acetonitrile or DMF can accelerate SN2 reactions. Sometimes, heating is necessary to overcome the activation barrier, but this must be balanced against potential side reactions. A systematic temperature screen is recommended.[4]

Q4: I'm having trouble converting the C3-functional group to the aminomethyl group without damaging the molecule.

Once the 3-fluoro-azetidine core is built, subsequent functional group interconversions must be mild to preserve the strained ring and the Boc-protecting group.

Recommended Synthetic Pathways:

G cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Hydroxymethyl a1 1-Boc-3-fluoroazetidine- 3-carboxylic acid a2 Amide Formation (e.g., HATU, NH3) a1->a2 a3 Amide Reduction (e.g., BH3-THF, careful!) a2->a3 a4 Target Molecule a3->a4 b1 1-Boc-3-fluoro-3- (hydroxymethyl)azetidine b2 Tosylation / Mesylation (TsCl, MsCl) b1->b2 b3 Azide Displacement (NaN3) b2->b3 b4 Staudinger or Catalytic Reduction (PPh3/H2O or H2, Pd/C) b3->b4 b5 Target Molecule b4->b5

Caption: Routes for aminomethyl group installation.

  • Route A (From Acid): This is a classic approach. The key is the final reduction step. Strong hydrides like LiAlH₄ can cleave the azetidine ring or the Boc group. Milder reagents like borane complexes (BH₃·THF) are preferred. This route is described in a patent for similar derivatives.[1]

  • Route B (From Alcohol): This is often a higher-yielding and cleaner route. The conversion of the alcohol to a tosylate/mesylate, followed by displacement with sodium azide and subsequent reduction, is a very reliable sequence. The final azide reduction is high-yielding and clean, typically using catalytic hydrogenation (H₂, Pd/C) or a Staudinger reaction.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable, high-level synthetic strategy to approach this molecule?

A robust strategy involves building a functionalized acyclic precursor, performing the key fluorination and cyclization steps, and then completing the side-chain installation. A common pathway starts from a protected amino-diol.

General Synthetic Workflow:

G start Protected Amino-diol Precursor step1 Selective protection & oxidation to form β-keto ester intermediate start->step1 step2 Electrophilic Fluorination (e.g., NFSI, LiHMDS, -78 °C) step1->step2 step3 Ketone Reduction (e.g., NaBH4) step2->step3 step4 Formation of Leaving Group (e.g., MsCl, Et3N) step3->step4 step5 Base-mediated Intramolecular Cyclization (Ring Closure) step4->step5 step6 Side-Chain Conversion (e.g., Alcohol -> Azide -> Amine) step5->step6 end Target Molecule step6->end

Caption: A plausible synthetic pathway.

This approach strategically places the difficult fluorination step on a flexible acyclic precursor before the sterically demanding ring-closure.[1]

FAQ 2: Can I perform the fluorination after installing the aminomethyl group?

This is not recommended. The free amine of the aminomethyl group is basic and nucleophilic. It would react with most fluorinating agents (both electrophilic and deoxofluorinating types), leading to a complex mixture of products, including N-fluorination and potential decomposition. The amine must be suitably protected (e.g., with a Cbz or another orthogonal protecting group) if this synthetic order is attempted.

FAQ 3: My Boc-protecting group seems to be cleaving during one of the steps. Why?

The Tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.

  • Likely Causes:

    • Acidic Reagents: Some fluorinating agents, like DAST, can generate HF in situ, which is sufficient to cleave the Boc group.

    • Lewis Acids: If you are using a Lewis acid catalyst for any step, it can coordinate to the carbonyl of the Boc group and facilitate its removal.[8]

    • Workup Conditions: Using a strongly acidic aqueous wash (e.g., 1M HCl) during workup will rapidly remove the Boc group. Use a milder acid like saturated ammonium chloride or a bicarbonate solution.[4]

    • Purification: Prolonged exposure to standard silica gel, which is acidic, can cause slow cleavage. If you observe streaking or a new, more polar spot on TLC after column chromatography, consider using deactivated silica (pre-treated with triethylamine) or switching to neutral alumina.[4]

Part 3: Experimental Protocol Example

Protocol 1: Electrophilic Fluorination of a β-Keto Ester Precursor

This protocol describes the key fluorination step on a model acyclic precursor, a critical stage in one of the most effective synthetic routes.[1]

Materials:

  • N-Boc-4-amino-3-oxo-pentanoate precursor (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M solution in THF)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the β-keto ester precursor (1.0 eq).

  • Dissolve the precursor in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the LiHMDS solution (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow, indicating enolate formation.

  • Stir the mixture at -78 °C for 45 minutes.

  • In a separate flask, dissolve NFSI (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the NFSI solution to the reaction mixture dropwise via a syringe pump over 30 minutes.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fluorinated product.

References
  • Technical Support Center: Azetidine Ring Form
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Fleet, G. W. J., et al. (2015). Synthesis of 3-fluoroazetidine carboxylic acids and trans,trans-3,4-difluoroproline. MDPI. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology.
  • GMP Fluorination Challenges Limit Use in API Synthesis. (2016). Pharmaceutical Technology.
  • Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry. [Link]

  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. (2025). Benchchem.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). Journal of Organic Chemistry. [Link]

  • 1-Boc-3-fluoroazetidine-3-methanol. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Polar Fluorinated Amines

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar fluorinated amines. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of purifying these valuable compounds.

The introduction of fluorine into amine-containing molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, lipophilicity, and binding affinity. However, these same properties, particularly when combined with the inherent polarity of amines, present significant hurdles during purification. This guide offers a structured approach to overcoming these challenges, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when planning the purification of a novel polar fluorinated amine.

Q1: What is the best initial strategy for developing a purification method for a new polar fluorinated amine?

A1: A successful purification strategy begins with a thorough assessment of the compound's properties. Start by determining its solubility in a range of common organic solvents and water. This information is crucial for selecting the appropriate purification technique. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice.[1] A good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA). For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often a more suitable option.[1]

Q2: My polar fluorinated amine shows poor peak shape (tailing) in HPLC. What are the likely causes and solutions?

A2: Peak tailing is a common issue when purifying amines and is often caused by secondary interactions between the basic amine and acidic residual silanols on the silica-based stationary phase.[1] To address this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your amine's pKa to maintain a single ionic form. For basic compounds, a lower pH often improves peak shape.[1]

  • Use Mobile Phase Additives: For reversed-phase chromatography, adding a modifier like TFA can improve peak shape. For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1]

  • Employ End-Capped Columns: Use a deactivated, end-capped column to minimize interactions with silanols.[1]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion.[1]

Q3: I am struggling to remove polar impurities that are very similar in polarity to my target fluorinated amine. What should I do?

A3: When impurities have similar polarity to your target compound, achieving separation can be challenging.[1] Consider these strategies:

  • Optimize Selectivity:

    • Change Stationary Phase: Switch to a column with a different chemistry, such as from a C18 to a phenyl-hexyl or a fluorinated phase column.[1][2]

    • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[1]

  • Employ an Orthogonal Technique: If co-elution persists, use a purification method with a different separation mechanism. For example, if you are using reversed-phase chromatography, consider switching to HILIC or Supercritical Fluid Chromatography (SFC).[1]

Q4: When is it appropriate to use acid-base extraction for purifying my polar fluorinated amine?

A4: Acid-base extraction is a powerful and simple technique for separating amines from neutral or acidic impurities.[3][4] By washing an organic solution of your crude product with an aqueous acid, the basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[4][5][6] The neutral and acidic impurities will remain in the organic layer. Subsequently, the aqueous layer can be basified to regenerate the neutral amine, which can then be extracted back into an organic solvent. This method is particularly useful for initial, large-scale purification before fine-tuning with chromatography.

Q5: Are there any special handling considerations for small, polar fluorinated amines?

A5: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis and storage to prevent loss of material.[1] Additionally, some trifluoromethylamines can be highly water-sensitive, and degradation may be observed during aqueous workups.[7]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting guides for specific purification techniques commonly employed for polar fluorinated amines.

Guide 1: Chromatographic Purification

Chromatography is the most widely used technique for the high-resolution purification of polar fluorinated amines. However, several issues can arise.

Issue: Compound Elutes in the Void Volume (Reversed-Phase HPLC)

This indicates that the compound is too polar to be retained on the non-polar stationary phase.[1]

  • Logic: In reversed-phase chromatography, retention is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have weak interactions and thus elute quickly.

  • Solutions:

    • Use a More Retentive Column: Consider a column with a higher carbon load or an embedded polar group to increase retention.[1]

    • Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1] It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high organic content, promoting partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[8]

    • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[1]

Issue: Low or No Recovery of the Compound

This can be due to irreversible adsorption to the stationary phase or compound instability.[1]

  • Logic: The high polarity and basicity of the amine can lead to strong, sometimes irreversible, interactions with the stationary phase. The compound may also be unstable under the chromatographic conditions.

  • Solutions:

    • Change Stationary Phase: Switch to a less interactive stationary phase. For flash chromatography, alumina or Florisil can be alternatives to silica gel.[1] For HPLC, consider a different chemistry or switch to HILIC or SFC.[1]

    • Test Compound Stability: Before purification, perform a small-scale experiment to test the stability of your compound in the chosen mobile phase.

    • Increase Elution Strength: Gradually increase the percentage of the stronger solvent in your mobile phase. In reversed-phase, this is typically acetonitrile or methanol. In HILIC, you would increase the water or aqueous buffer content.[1]

Data Presentation: Common Chromatographic Conditions
Technique Stationary Phase Typical Mobile Phase Best For Key Considerations
Reversed-Phase HPLC C18, C8, Phenyl-Hexyl, Fluorinated Phase[1][2]Water/Acetonitrile or Methanol with 0.1% TFA or Formic Acid[1]Moderately polar aminesPeak tailing can be an issue; use of additives and end-capped columns is recommended.[1]
HILIC Silica, Amide, Zwitterionic[1]High Acetonitrile to Aqueous Buffer gradient[1]Highly polar, water-soluble aminesProper column equilibration is critical for reproducibility.
Ion-Exchange (IEX) Cation-exchange resin[9][10]Aqueous buffers with increasing salt concentration or pH gradient[11]Charged aminesSeparation is based on the net charge of the molecule.[11]
SFC Chiral and achiral phasesSupercritical CO2 with co-solvents (e.g., Methanol)Chiral separations, high-throughput purification[1]Offers faster separations than HPLC.[1]
Experimental Protocol: General Method Development for HPLC
  • Solubility Test: Determine the solubility of the crude material in various solvents (e.g., water, acetonitrile, methanol, dichloromethane).

  • Initial Scouting Run (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at a relevant wavelength.

  • Analyze the Scout Run:

    • If the compound is well-retained and separated, optimize the gradient for better resolution.

    • If the compound elutes in the void volume, proceed to HILIC.

    • If peak shape is poor, add modifiers or change the column as described in the troubleshooting section.

  • Initial Scouting Run (HILIC):

    • Column: Amide, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: 0% to 100% B over 15 minutes.

    • Flow Rate: 1 mL/min.

  • Optimization: Adjust the gradient, mobile phase additives, and stationary phase to achieve optimal separation.

Visualization: Purification Strategy Decision Tree

Purification_Strategy start Assess Solubility of Crude Amine organic_soluble Soluble in Organic Solvents? start->organic_soluble acid_base Consider Initial Acid-Base Extraction start->acid_base water_soluble Highly Water Soluble? organic_soluble->water_soluble No rp_hplc Start with Reversed-Phase HPLC organic_soluble->rp_hplc Yes hilic Consider HILIC water_soluble->hilic Yes check_retention Good Retention on RP-HPLC? rp_hplc->check_retention check_purity Purity Acceptable? hilic->check_purity optimize_rp Optimize RP-HPLC Method check_retention->optimize_rp Yes switch_to_hilic Switch to HILIC check_retention->switch_to_hilic No optimize_rp->check_purity switch_to_hilic->check_purity final_product Isolated Pure Product check_purity->final_product Yes orthogonal_tech Employ Orthogonal Technique (e.g., IEX, SFC) check_purity->orthogonal_tech No orthogonal_tech->check_purity

Caption: Decision workflow for selecting an initial purification strategy.

Guide 2: Liquid-Liquid Extraction (Acid-Base)

This technique is excellent for bulk purification and removing non-basic impurities.

Issue: Emulsion Formation

Emulsions are a common problem in liquid-liquid extractions, preventing clear separation of the aqueous and organic layers.

  • Logic: The presence of both polar and non-polar functionalities in the crude mixture can lead to the formation of a stable emulsion at the interface of the two immiscible solvents.

  • Solutions:

    • Add Brine: Addition of a saturated aqueous sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Issue: Poor Recovery After Basification

After isolating the acidic aqueous layer and adding a base to regenerate the free amine, you may experience low recovery upon extraction into an organic solvent.

  • Logic: The free amine may still have significant water solubility, or the pH may not have been raised sufficiently to fully deprotonate the ammonium salt.

  • Solutions:

    • Ensure Sufficiently Basic pH: Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently basic (typically pH > 10) to ensure complete deprotonation of the amine.

    • Use a More Polar Organic Solvent: If the free amine is highly polar, a less polar solvent like diethyl ether may not be effective. Try a more polar, water-immiscible solvent like dichloromethane or ethyl acetate for the extraction.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

    • Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of the organic amine.

Experimental Protocol: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Back-Extraction (Optional): Wash the organic layer again with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • Wash Organic Layer: Wash the organic layer (containing neutral and acidic impurities) with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to isolate those impurities.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10).

  • Extraction of Free Amine: Extract the basified aqueous solution multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Guide 3: Crystallization

For solid polar fluorinated amines, crystallization can be a highly effective purification method, especially for removing small amounts of impurities.

Issue: Compound "Oils Out" Instead of Crystallizing

The compound separates from the solution as a liquid rather than forming solid crystals.

  • Logic: This often happens when the boiling point of the solvent is too close to the melting point of the compound, or if the solution is supersaturated with impurities.[12]

  • Solutions:

    • Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.[13]

    • Dilute the Solution: Add more hot solvent to dissolve the oil, then allow it to cool slowly again.

Issue: No Crystals Form Upon Cooling

The solution remains clear even after cooling.

  • Logic: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that serve as nucleation sites.[12][13]

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[12][13]

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Visualization: Crystallization Troubleshooting Flowchart

Crystallization_Troubleshooting start Dissolve Compound in Hot Solvent cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oils_out Compound Oils Out? crystals_form->oils_out No success Collect Crystals crystals_form->success Yes induce_crystallization Induce Crystallization (Scratch/Seed) oils_out->induce_crystallization No reheat_dilute Reheat and Add More Solvent oils_out->reheat_dilute Yes induce_crystallization->crystals_form slow_cool Cool More Slowly reheat_dilute->slow_cool slow_cool->crystals_form change_solvent Change Solvent System slow_cool->change_solvent

Caption: Troubleshooting guide for common crystallization issues.

References

  • Technical Support Center: Purification Strategies for Polar Fluorin
  • In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Amanote Research.
  • In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Figshare.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Amines analysis by ion chromatography.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. YouTube. [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. YouTube. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. PubMed. [Link]

  • Crystallization. University of South Florida, Department of Chemistry. [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Grossmont College. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids. Princeton University, Macmillan Group. [Link]

  • Fluorine-Assisted Self-Assembly Triggers Peculiarities in Molecular Dynamics of a Polar Glass-Former. PubMed Central. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. [Link]

  • How To Grow Crystals. University of Florida, The Center for Xray Crystallography. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. ResearchGate. [Link]

  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. NIH. [Link]

  • The polar hydrophobicity of fluorinated compounds. PubMed. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Handling of Boc-Protected Azetidines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Boc-protected azetidines. This guide is designed to provide expert advice, troubleshooting pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Boc-protected azetidines. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges encountered during the synthesis, purification, and handling of these valuable, yet sensitive, building blocks. Azetidines are prized in medicinal chemistry for their ability to impart unique conformational constraints and improve physicochemical properties; however, their inherent ring strain can lead to unexpected decomposition pathways.[1][2][3][4] This resource aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding the stability and handling of Boc-protected azetidines.

Q1: My Boc-protected azetidine is decomposing during purification on silica gel. What is happening and how can I prevent it?

A1: This is a classic issue. Standard silica gel is inherently acidic and can cause the premature cleavage of the acid-labile Boc group, leading to the free amine.[5][6] This free amine can then streak on the column or react further. The protonated azetidine nitrogen can also catalyze ring-opening.[1][2]

  • Quick Fix: Neutralize your silica gel before use. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonium hydroxide.[7] Mix thoroughly and pack your column with this neutralized slurry. Run your chromatography using an eluent system that also contains a small amount of the same base (e.g., 0.1-0.5% Et₃N).

  • Alternative Purification: If decomposition persists, consider alternative purification methods such as preparative HPLC with a buffered mobile phase (e.g., using ammonium acetate or formic acid at a low concentration) or lyophilization to remove volatile acidic reagents like TFA.[8]

Q2: I'm observing a new, unexpected product with a higher molecular weight after my reaction. What could it be?

A2: You are likely observing an oligomer or a product resulting from intermolecular reactions. Once the Boc group is prematurely removed, the resulting free azetidine is a reactive nucleophile that can attack another molecule of your starting material or an activated intermediate, leading to dimers or higher-order oligomers.

Q3: Can I use standard acidic conditions (e.g., TFA in DCM) to remove the Boc group without affecting the azetidine ring?

A3: Generally, yes, but with caution. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection.[5][9] However, prolonged exposure or elevated temperatures can lead to ring-opening, especially with substituted or strained azetidines.[1][2] The key is to use the mildest conditions necessary.

  • Recommended Protocol: Perform the deprotection at 0 °C and monitor the reaction closely by TLC or LC-MS. A typical procedure involves using 20-50% TFA in DCM for 30 minutes to 3 hours.[5][10] Once the reaction is complete, immediately quench the acid or remove it under reduced pressure to prevent side reactions.

Q4: Are there alternatives to strong acid for Boc deprotection on sensitive azetidine scaffolds?

A4: Absolutely. If your substrate is particularly sensitive to strong acids, consider these alternatives:

  • Thermal Deprotection: Heating N-Boc protected amines can induce deprotection, often with high selectivity. This can be performed in various solvents, with methanol or trifluoroethanol being particularly effective, at temperatures ranging from 150-240 °C, often in a continuous flow setup.[11]

  • Lewis Acids: Milder Lewis acids can sometimes be used, although screening may be required.

  • Alternative Protecting Groups: If acid lability is a persistent issue, consider using an orthogonal protecting group from the outset. For example, a Cbz (benzyloxycarbonyl) group is stable to acidic conditions used for Boc removal and can be cleaved under neutral conditions via hydrogenolysis.[7][12]

Troubleshooting Guide: Preventing Decomposition

This section provides a more in-depth, systematic approach to diagnosing and solving decomposition issues.

Issue 1: Unwanted Boc Deprotection and Subsequent Side Reactions

This is the most frequent problem, occurring during reactions, work-up, or purification.

Symptoms:

  • Appearance of a new, more polar spot on TLC (the free amine).

  • Complex NMR spectra with multiple sets of peaks.

  • Mass spectrometry data showing the mass of the deprotected amine and/or oligomers.

Root Causes & Solutions:

Cause Explanation Preventative Protocol
Acidic Reagents Use of strong Brønsted or Lewis acids in the reaction.1. Buffer the reaction: If acidic conditions are unavoidable, use a buffered system. 2. Choose milder reagents: Opt for less acidic catalysts or reagents where possible. 3. Stoichiometric Control: Use only the required amount of acid and add it slowly at low temperature.
Acidic Work-up Aqueous acidic washes (e.g., 1M HCl) to remove basic impurities.1. Use weak acids: Employ a milder wash, such as saturated ammonium chloride (NH₄Cl) solution. 2. Bicarbonate Wash: Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid before extraction.
Acidic Chromatography Media Standard silica gel is acidic (pH ~4-5).Protocol for Column Neutralization: 1. Weigh the required amount of silica gel. 2. Prepare a slurry in the desired non-polar eluent (e.g., hexanes). 3. Add triethylamine (Et₃N) to a final concentration of 1-2% (v/v). 4. Stir the slurry for 15-20 minutes. 5. Pack the column and equilibrate with an eluent containing 0.5% Et₃N.
Issue 2: Azetidine Ring-Opening

The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, a process often catalyzed by acid.[1][2][13]

Symptoms:

  • Formation of γ-amino alcohols, ketones, or other acyclic products.

  • Mass spectrometry data corresponding to the addition of a nucleophile (e.g., water, solvent) to the starting material.

Decomposition Mechanism: Acid-Catalyzed Ring Opening

Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles present in the reaction mixture.[13][14]

cluster_0 Acid-Catalyzed Ring Opening A Boc-Azetidine B Azetidinium Ion (Protonated) A->B + H⁺ C Ring-Opened Product (e.g., γ-amino alcohol) B->C + Nu:⁻ Nu Nu: Nu->B

Caption: Recommended workflow for post-reaction handling of Boc-protected azetidines.

By understanding the inherent chemical sensitivities of Boc-protected azetidines and implementing these targeted strategies and protocols, researchers can significantly improve yields, purity, and the overall success of their synthetic campaigns.

References

  • Barbe, G., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82-85. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1624-1629. [Link]

  • Boutard, N., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400308. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central (PMC), NIH. [Link]

  • Driver, T. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Sentveld, F. T. G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central (PMC), NIH. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Boutard, N., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • D'Agostino, S., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Brogi, E., et al. (2023). Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N -Boc-2-azetines. ResearchGate. [Link]

  • White, J. M., et al. (2011). Synthesis of Boc-protected bicycloproline. PubMed Central (PMC), NIH. [Link]

  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. [Link]

  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Jacob, C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central (PMC), NIH. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Amination in Azetidine Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed C-H amination for the synthesis of azetidines. This guide is designed t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed C-H amination for the synthesis of azetidines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this powerful yet nuanced transformation. We will delve into the mechanistic underpinnings of these reactions to offer not just procedural fixes, but a deeper understanding that will empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed C-H amination for azetidine synthesis?

A1: The synthesis of azetidines via palladium-catalyzed C-H amination typically proceeds through a concerted metalation-deprotonation (CMD) pathway, facilitated by a directing group on the amine substrate. A common and effective directing group is picolinamide (PA).[1][2] The generally accepted catalytic cycle can be visualized as follows:

Catalytic Cycle Pd(II)_Catalyst Pd(II)_Catalyst Palladacycle Palladacycle Pd(II)_Catalyst->Palladacycle C-H Activation (CMD) Pd(IV)_Intermediate Pd(IV)_Intermediate Palladacycle->Pd(IV)_Intermediate Oxidation (e.g., PhI(OAc)₂) Azetidine_Product Azetidine_Product Pd(IV)_Intermediate->Azetidine_Product C(sp³)-N Reductive Elimination Azetidine_Product->Pd(II)_Catalyst Catalyst Regeneration Product_Out Azetidine Azetidine_Product->Product_Out Substrate Substrate Substrate->Pd(II)_Catalyst Coordination Oxidant Oxidant Oxidant->Palladacycle

Figure 1: A simplified catalytic cycle for Pd-catalyzed C-H amination.

The key steps are:

  • Coordination: The picolinamide-protected amine substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: An intramolecular C(sp³)-H bond at the γ-position is activated by the palladium center, forming a five-membered palladacycle intermediate. This is often the rate-determining step.

  • Oxidation: The resulting Pd(II) palladacycle is oxidized to a Pd(IV) species by an external oxidant, such as phenyliodonium diacetate (PhI(OAc)₂).[1]

  • Reductive Elimination: The Pd(IV) intermediate undergoes C(sp³)-N reductive elimination to form the strained azetidine ring and regenerate the active Pd(II) catalyst.[3][4]

Q2: Why is a directing group, like picolinamide, necessary for this reaction?

A2: The directing group serves several crucial functions. Firstly, it positions the palladium catalyst in close proximity to the target C-H bond, facilitating the intramolecular C-H activation step. This overcomes the inherent low reactivity of unactivated C(sp³)-H bonds.[1][2] Secondly, the directing group helps to control the regioselectivity of the reaction, favoring amination at the γ-position to form the azetidine ring over other possible C-H bonds. Finally, the rigidity of the directing group can influence the stereoselectivity of the reaction in chiral substrates.

Troubleshooting Guide

This section addresses specific problems you may encounter in the laboratory, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Azetidine Product

Q: My reaction is giving me a low yield or no product at all. What are the likely causes and how can I improve it?

A: This is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.

Low_Yield_Troubleshooting Start Low/No Yield Check_Catalyst Catalyst Issues? Start->Check_Catalyst Check_Reagents Reagent Quality? Start->Check_Reagents Check_Conditions Reaction Conditions? Start->Check_Conditions Catalyst_Decomposition Palladium Black? Check_Catalyst->Catalyst_Decomposition Solvent_Purity Use Anhydrous Solvents Check_Reagents->Solvent_Purity Temperature Optimize Temperature Check_Conditions->Temperature Catalyst_Source Verify Pd Source (e.g., Pd(OAc)₂) Catalyst_Decomposition->Catalyst_Source Yes Ligand_Choice Consider Ligand Effects Catalyst_Decomposition->Ligand_Choice No Base_Choice Optimize Base Solvent_Purity->Base_Choice Oxidant_Activity Use Fresh Oxidant Base_Choice->Oxidant_Activity Reaction_Time Increase Reaction Time Temperature->Reaction_Time

Figure 2: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

  • Catalyst Deactivation/Decomposition:

    • Observation: Formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[5]

    • Cause: The Pd(II) catalyst can be reduced to Pd(0), which is inactive for this transformation. This can be caused by impurities, high temperatures, or inappropriate ligands.

    • Solution:

      • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

      • Purify Reagents and Solvents: Use freshly distilled, anhydrous solvents and high-purity reagents. Water can interfere with the catalytic cycle.[6]

      • Optimize Ligands: While many C-H amination reactions are ligandless, in some cases, the addition of a suitable ligand can stabilize the palladium catalyst and prevent decomposition.[7] Chiral phosphoric acids have been shown to be effective anionic ligands in some palladium-catalyzed C-H functionalizations.[8]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction kinetics are highly sensitive to temperature, solvent, and the choice of base.

    • Solution:

      • Temperature Screening: If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious, as higher temperatures can also lead to catalyst decomposition and side product formation.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, DCE, t-AmOH) to find the optimal one for your substrate.

      • Base Optimization: The base plays a critical role in the C-H activation step. Common bases include carbonates (e.g., Li₂CO₃, Cs₂CO₃) and acetates (e.g., CsOAc).[9][10] The strength and solubility of the base can affect the reaction outcome. A screen of different bases is often worthwhile.

  • Issues with Reagents:

    • Cause: The quality of the oxidant and the directing group on the substrate are paramount.

    • Solution:

      • Fresh Oxidant: Hypervalent iodine reagents like PhI(OAc)₂ can decompose upon storage. Use a freshly opened bottle or purify the reagent before use.

      • Substrate Purity: Ensure the picolinamide-protected amine substrate is pure and free of any impurities that could act as catalyst poisons.

Problem 2: Poor Selectivity - Formation of Side Products

Q: My reaction is producing significant amounts of a pyrrolidine or an acetoxylated side product instead of the desired azetidine. How can I improve the selectivity?

A: The formation of five-membered rings (pyrrolidines) or acetoxylated products are common competing pathways. Understanding the factors that govern this selectivity is key to optimization.

Potential Causes and Solutions:

  • Formation of Pyrrolidines (δ-C-H Amination):

    • Cause: If the substrate has accessible C(sp³)-H bonds at the δ-position, the formation of a six-membered palladacycle intermediate can lead to the formation of a five-membered pyrrolidine product.[1][2] This is often thermodynamically more favorable than the formation of the strained four-membered azetidine ring.

    • Solution:

      • Substrate Design: If possible, modify the substrate to sterically hinder or remove the δ-C-H bonds.

      • Ligand Tuning: The use of specific ligands can sometimes influence the regioselectivity of C-H activation.[7]

      • Reaction Conditions: Carefully screen reaction conditions, as temperature and solvent can sometimes influence the selectivity between γ- and δ-C-H activation.

  • Formation of Acetoxylated Side Products:

    • Cause: The Pd(IV) intermediate can undergo C-O reductive elimination instead of C-N reductive elimination, leading to the formation of an acetoxylated side product.[1] This is particularly problematic for substrates lacking substitution at the β-position.[1]

    • Solution:

      • Addition of Acetic Acid: The addition of acetic acid as an additive has been shown to suppress the formation of acetoxylated byproducts.[1][11] It is thought to control the formation of off-cycle intermediates.[11]

      • Choice of Oxidant: The nature of the oxidant can influence the competing reductive elimination pathways. A newly designed phenyliodonium dimethylmalonate reagent has been shown to favor the C-N reductive elimination pathway.[3]

Table 1: Summary of Common Side Products and Solutions

Side ProductPotential CauseRecommended Solution(s)
Pyrrolidineδ-C-H activationSubstrate modification, ligand screening
Acetoxylated ProductCompeting C-O reductive eliminationAddition of acetic acid, use of alternative oxidants
C-H Arylated ProductUse of aryl iodide additivesUse alternative additives or oxidants
Problem 3: Competing C-H Arylation

Q: I am observing a C-H arylated product as a significant byproduct. Where is this coming from and how can I prevent it?

A: This side reaction is often observed when aryl iodides are used as additives or are present as impurities.

Potential Causes and Solutions:

  • Cause: The palladium catalyst can insert into the C-I bond of an aryl iodide, leading to a competing C-H arylation pathway. In some cases, electron-deficient iodoarenes can promote azetidination as the major pathway, while electron-rich iodoarenes favor arylation.[10]

  • Solution:

    • Avoid Aryl Iodide Additives: If possible, use alternative oxidants or additives that do not contain an aryl iodide moiety. For instance, PhI(OAc)₂ is a common choice that avoids this issue.

    • Purify Starting Materials: Ensure that your starting materials and reagents are free from any aryl iodide impurities.

    • Optimize Reaction Conditions: In some cases, adjusting the reaction temperature or solvent can disfavor the C-H arylation pathway.

Experimental Protocols

General Procedure for Palladium-Catalyzed Azetidine Synthesis:

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add the picolinamide-protected amine substrate (1.0 equiv.), Pd(OAc)₂ (0.05-0.1 equiv.), and the base (e.g., Li₂CO₃, 2.0 equiv.).

  • The vial is sealed with a septum and purged with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., toluene, 0.1 M) via syringe.

  • Add the oxidant (e.g., PhI(OAc)₂, 1.2 equiv.) to the reaction mixture.

  • Place the reaction vial in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

  • Smalley, A. P., & Gaunt, M. J. (2018). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society. [Link]

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. PubMed. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2025). ACS Omega. [Link]

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. (2017). PMC - NIH. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC. [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (n.d.). Organic Letters. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. [Link]

  • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds. (n.d.). Request PDF - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Managing Pyrrolidine Formation in Azetidine Synthesis

Welcome to the technical support center for chemists and drug development professionals engaged in azetidine synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals engaged in azetidine synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address a common challenge in this field: the unintended formation of pyrrolidine as a side product. By understanding the underlying mechanisms and having access to proven protocols, you can significantly improve the yield and purity of your desired azetidine products.

Introduction: The Azetidine vs. Pyrrolidine Challenge

Azetidines are valuable saturated heterocycles in medicinal chemistry due to their unique conformational constraints and ability to modulate the physicochemical properties of drug candidates.[1] However, their synthesis, particularly through intramolecular cyclization of γ-amino alcohols or γ-haloamines, is often complicated by the formation of the thermodynamically more stable five-membered pyrrolidine ring.[2] This guide will equip you with the knowledge to navigate this synthetic hurdle effectively.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.

Q1: My reaction is yielding more pyrrolidine than azetidine. What are the likely causes and how can I fix it?

This is a frequent and frustrating issue. The formation of a five-membered ring (pyrrolidine) is often kinetically and thermodynamically favored over the formation of a four-membered ring (azetidine). Here’s a breakdown of the common culprits and how to address them:

Underlying Principles: Baldwin's Rules

The regioselectivity of intramolecular cyclizations can often be predicted by Baldwin's Rules, which are a set of empirical guidelines based on the stereochemical requirements of ring-forming reactions.[3][4][5] For the intramolecular nucleophilic attack of a nitrogen atom on a tetrahedral carbon (an SN2 reaction), the key cyclization modes are:

  • 4-exo-tet: Formation of a four-membered ring (azetidine) where the leaving group is external to the newly formed ring. This is a favored process according to Baldwin's rules.[6]

  • 5-endo-tet: Formation of a five-membered ring (pyrrolidine) where the leaving group is part of the newly formed ring. This is a disfavored process.[6][7]

However, it's crucial to remember that "disfavored" does not mean impossible.[5] Other factors can often override these rules. In the case of γ-haloamines, the competing reaction is a 5-exo-tet cyclization if the halogen is on the terminal carbon, which is also a favored process, leading to pyrrolidine. The challenge lies in directing the reaction towards the desired 4-exo-tet pathway.

Troubleshooting Strategies:

Potential Cause Explanation Recommended Action
Inappropriate Leaving Group The nature of the leaving group significantly influences the reaction rate. A very good leaving group might favor the thermodynamically more stable pyrrolidine.Convert the hydroxyl group of the starting γ-amino alcohol to a less reactive leaving group like a mesylate (Ms) or tosylate (Ts) instead of a highly reactive triflate (Tf).[8] If using a halide, consider that iodide is a better leaving group than bromide or chloride, which could accelerate the competing pyrrolidine formation.
High Reaction Temperature Higher temperatures provide the energy to overcome the activation barrier for the thermodynamically more stable pyrrolidine.[2]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly increase if necessary.
Inappropriate Solvent The solvent can influence the conformation of the substrate and the transition state energies.Polar aprotic solvents like THF, DMF, or DMSO can accelerate SN2 reactions.[8] Experiment with a range of solvents to find the optimal balance for azetidine formation.
Strong, Non-hindered Base A strong, non-hindered base can promote elimination side reactions or favor the thermodynamically controlled pyrrolidine product.Use a bulky, non-nucleophilic base like potassium tert-butoxide or LiHMDS.[9] The steric hindrance can favor the kinetically controlled azetidine formation.
High Concentration High concentrations can lead to intermolecular side reactions, such as dimerization or polymerization, reducing the yield of the desired intramolecular cyclization.[8]Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.

Experimental Protocol: Optimizing Azetidine Synthesis from a γ-Amino Alcohol

This protocol outlines the key steps for converting a γ-amino alcohol to an azetidine, with an emphasis on minimizing pyrrolidine formation.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[8]

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a strong, bulky base such as potassium tert-butoxide (1.2 eq) portion-wise.

    • Allow the reaction to slowly warm to room temperature while monitoring by TLC.

    • Once the starting material is consumed, carefully quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Q2: I'm observing the formation of an aziridine intermediate. How does this happen and how can I promote its conversion to the desired azetidine?

In some cases, particularly with substrates containing multiple leaving groups, the formation of a kinetically favored aziridine can occur. This can then undergo thermal isomerization to the thermodynamically more stable azetidine.

Mechanism of Aziridine Isomerization:

G cluster_0 Aziridine to Azetidine Isomerization Aziridine Aziridine Intermediate Heat Δ (Heat) e.g., Refluxing in DMSO Aziridine->Heat Thermal Isomerization Azetidine Thermodynamically Stable Azetidine Product Heat->Azetidine G Start Starting Material: γ-Amino Alcohol or γ-Haloamine Cyclization Intramolecular Cyclization Start->Cyclization Azetidine Desired Azetidine Product Cyclization->Azetidine High Yield Pyrrolidine Pyrrolidine Side Product Cyclization->Pyrrolidine Low Yield/ Side Product Troubleshoot Troubleshoot Reaction Conditions Pyrrolidine->Troubleshoot Troubleshoot->Cyclization Optimized Conditions Alternative Consider Alternative Synthetic Route Troubleshoot->Alternative Persistent Issues

Caption: A decision-making workflow for troubleshooting azetidine synthesis.

By carefully considering the reaction mechanism and optimizing the experimental conditions, you can successfully manage the formation of pyrrolidine as a side product and achieve high yields of your desired azetidine.

References

  • Baldwin's rules. In Wikipedia. Retrieved from [Link]

  • Baldwin's Rules Classes of cyclization. In ChemTube3D. Retrieved from [Link]

  • Baldwin's Rule. In Chem-Station Int. Ed. Retrieved from [Link]

  • Parmar, D., & Singh, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49605-49639. Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. In SciTechnol. Retrieved from [Link]

  • Azetidine synthesis. In Organic Chemistry Portal. Retrieved from [Link]

  • Baldwin's rules. (2024, November 1). In YouTube. Retrieved from [Link]

  • Alabugin, I. V., & Gilmore, K. (2011). The Baldwin rules: revised and extended. Chemical reviews, 111(11), 6513–6556. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. In RSC Publishing. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. In Frontiers. Retrieved from [Link]

  • Pyrrolidine synthesis. In Organic Chemistry Portal. Retrieved from [Link]

  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. In The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. In NIH. Retrieved from [Link]

  • The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. In ResearchGate. Retrieved from [Link]

  • Synthesis of Azetidine-Based Beta-Amino Alcohols. In MDPI. Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. In Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... In ResearchGate. Retrieved from [Link]

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. In Organic Letters - ACS Publications. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. In PMC - NIH. Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. In PMC - NIH. Retrieved from [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. In PMC - NIH. Retrieved from [Link]

  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. In ResearchGate. Retrieved from [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. In PMC - NIH. Retrieved from [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... In ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. In MDPI. Retrieved from [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. In PubMed. Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. In ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azetidines in Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered saturated heterocycle, has cemented its status as a "privileged scaffold" in mode...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity and favorable stability offer a unique framework for tailoring the pharmacological properties of drug candidates. A key strategy for unlocking the full potential of this scaffold is the selective incorporation of fluorine. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated azetidines, elucidating how this single-atom substitution can profoundly influence the physicochemical, pharmacokinetic, and biological properties of these valuable building blocks.

The Physicochemical Impact of Fluorination: Modulating Basicity and Lipophilicity

The introduction of fluorine onto the azetidine ring triggers a cascade of electronic effects that significantly alter its fundamental physicochemical properties. These changes are not merely academic; they have direct and predictable consequences on a molecule's behavior in a biological system.

Basicity (pKa): A Controlled Attenuation

The nitrogen atom of the azetidine ring imparts basicity, a critical parameter that governs a molecule's ionization state at physiological pH, and consequently its solubility, permeability, and potential for off-target interactions. The high electronegativity of fluorine allows for a fine-tuning of this basicity.

The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a measurable decrease in the compound's pKa, signifying reduced basicity. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.

Table 1: Comparative pKa Values of Azetidine Analogs

CompoundStructurepKa (Experimental)Reference
Azetidine11.29[1]
3-Fluoroazetidine~8.5-9.5 (Estimated based on similar fluorinated amines)[2]
3,3-Difluoroazetidine~6.5-7.5 (Estimated based on similar fluorinated amines)[2]

Note: Precise experimental pKa values for 3-fluoroazetidines can be challenging to find in publicly available literature, hence estimations are provided based on trends observed in similar fluorinated nitrogen heterocycles. A comprehensive study on fluorinated azetidines, pyrrolidines, and piperidines confirms this trend of decreasing basicity with fluorination.[2]

This controlled reduction in basicity can be highly advantageous in drug design, potentially mitigating issues related to hERG toxicity and other off-target effects associated with highly basic amines.[3]

Lipophilicity (LogP): A Context-Dependent Shift

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its absorption, distribution, and membrane permeability. The effect of fluorination on LogP is more nuanced than its impact on pKa. While fluorine is highly electronegative, its effect on lipophilicity is a complex interplay of factors including the creation of a more polarized C-F bond and the overall change in the molecule's surface properties.

In many cases, the replacement of a hydrogen atom with a fluorine atom can lead to an increase in lipophilicity. However, this is not a universal rule, and the specific substitution pattern and molecular context can lead to either an increase or a decrease in LogP.[2][4]

Table 2: Comparative LogP Values of Azetidine Analogs

CompoundLogP (Experimental)Reference
N-Benzylazetidine1.80[2]
N-Benzyl-3-fluoroazetidine1.95[2]
N-Benzyl-3,3-difluoroazetidine2.10[2]

Data from a comparative study on fluorinated heterocycles.[2]

This data illustrates that for the N-benzylazetidine scaffold, fluorination at the 3-position leads to a modest increase in lipophilicity. This ability to modulate LogP provides medicinal chemists with a valuable tool to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conformational Control: The Azetidine Pucker

The four-membered azetidine ring is not perfectly flat; it exists in a puckered conformation. The introduction of fluorine can influence this ring pucker through electrostatic interactions. A C-F bond can interact with the partial positive charge on a protonated nitrogen atom (C–F···N+), influencing the conformational preference of the ring. This can have significant implications for how a molecule presents its substituents to a biological target, potentially enhancing binding affinity.[5]

Pharmacokinetic Profile: Enhancing Metabolic Stability

One of the most compelling reasons to incorporate fluorine into drug candidates is to improve their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family.

By strategically placing a fluorine atom at a known site of metabolic vulnerability (a "metabolic soft spot"), chemists can effectively block this pathway, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[6][7]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated AnalogParent compound with a metabolically labile C-H bond1546.2
Fluorinated AnalogFluorine replaces the labile hydrogen> 60< 11.6

Illustrative data based on typical improvements seen in metabolic stability studies. A comprehensive study on fluorinated heterocycles demonstrated that fluorination generally leads to increased metabolic stability.[2]

Biological Activity: A Case Study in Enhanced Potency

The culmination of these modified physicochemical and pharmacokinetic properties often translates into enhanced biological activity. Fluorination can improve target engagement through favorable interactions in the binding pocket and increase the effective concentration of the drug at its site of action due to improved metabolic stability.

A compelling example can be found in the development of azetidinone-based anticancer agents. Fluorinated analogs of combretastatin A-4, a potent tubulin polymerization inhibitor, have demonstrated significantly enhanced cytotoxic activity against various cancer cell lines.

Table 4: In Vitro Anticancer Activity (IC50) of Azetidinone Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
3-chloro-4-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one3-Chloro (non-fluoro)MCF-7~0.1-1
3-fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one3-FluoroMCF-70.095

This data clearly shows a significant increase in potency with the introduction of a fluorine atom at the 3-position of the azetidinone ring.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Determination of pKa for Nitrogen Heterocycles

The pKa of a nitrogen-containing heterocycle can be reliably determined using potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of an azetidine derivative.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the azetidine compound in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the analyte solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the azetidine is protonated.[3][8]

Measurement of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted method for the indirect determination of LogP.[9][10]

Objective: To determine the octanol-water partition coefficient (LogP) of an azetidine derivative.

Methodology:

  • System Setup: Use a C18 stationary phase column. The mobile phase is typically a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compound.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

  • Data Acquisition: Record the retention time (t_R) for each standard and the test compound.

  • Data Analysis: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known LogP values of the standards to generate a calibration curve. Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.[11][12]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an azetidine derivative.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound at a low concentration (typically 1 µM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[6]

Synthesis and Accessibility

The practical application of these building blocks in drug discovery programs is contingent on their synthetic accessibility. Fortunately, efficient synthetic routes have been developed for both non-fluorinated and fluorinated azetidines.

Synthesis of Non-Fluorinated Azetidine Scaffolds

A common route to the parent azetidine-3-carboxylic acid involves a multi-step synthesis starting from commercially available diethyl bis(hydroxymethyl)malonate. Key steps include the formation of the azetidine ring via cyclization, followed by decarboxylation.[16][17][18]

Synthesis of Fluorinated Azetidine Scaffolds

The introduction of fluorine into the azetidine ring can be achieved through various methods. A prevalent approach for synthesizing 3-fluoroazetidines involves the fluorination of 3-hydroxyazetidine precursors using reagents like diethylaminosulfur trifluoride (DAST).[19] Another method involves the ring-opening of 1-azabicyclo[1.1.0]butanes with a fluoride source.[19]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Fluorination Impact on Azetidine Properties A Fluorination of Azetidine Ring B Decreased Basicity (pKa) A->B Inductive Effect C Altered Lipophilicity (LogP) A->C Polarity & Surface Area Changes D Enhanced Metabolic Stability A->D Increased C-F Bond Strength E Modified Biological Activity B->E C->E D->E

Caption: The multifaceted impact of fluorination on the key properties of azetidines.

G start Start: Test Compound prep Prepare Incubation Mixture (Microsomes, Buffer, Compound) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Plot ln(% Remaining) vs. Time analyze->data calculate Calculate t½ and CLint data->calculate end End: Metabolic Stability Data calculate->end

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Fluorination provides a rational and often predictable means to modulate key drug-like properties, including basicity, lipophilicity, and, most notably, metabolic stability. The resulting improvements in pharmacokinetic profiles can lead to enhanced biological activity and the development of more robust drug candidates. This guide has demonstrated, with supporting experimental data and protocols, the clear advantages that fluorinated azetidines can offer over their non-fluorinated counterparts, solidifying their importance as critical building blocks in the future of drug discovery.

References

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Comparative

The Azetidine Advantage: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Derivatives in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain and constrained conformation...

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain and constrained conformation offer a unique tool to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-substituted azetidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how modifications at the C3 position influence interactions with various biological targets, supported by experimental data and detailed protocols.

The Strategic Importance of the 3-Substituted Azetidine Scaffold

The strategic incorporation of an azetidine moiety, particularly with substitution at the 3-position, offers several advantages in drug design:

  • Conformational Rigidity: The strained four-membered ring restricts the number of accessible conformations, which can lead to a more favorable energetic profile for binding to a biological target.[1] This pre-organization can result in higher affinity and selectivity.

  • Improved Physicochemical Properties: Azetidines can serve as bioisosteres for other common functionalities, often improving properties like aqueous solubility and metabolic stability while reducing lipophilicity.[1]

  • Vector for SAR Exploration: The 3-position of the azetidine ring provides a convenient vector for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize target engagement.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the 3-substituted azetidine scaffold is evident in its application across a diverse range of biological targets. Here, we compare the SAR of these derivatives as inhibitors of enzymes and modulators of receptors.

Enzyme Inhibitors: Fine-Tuning Potency and Selectivity

Azetidine ureas have emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. The SAR of tetra-substituted azetidine ureas demonstrates the critical role of the substituents in achieving high potency.[5]

Key SAR Insights:

  • 3-Position Substituent: The nature of the substituent at the 3-position significantly impacts FAAH inhibition.

  • Stereochemistry: The stereochemistry at the substituted carbon centers is crucial for optimal activity.

CompoundR1R2R3hFAAH IC50 (nM)
VER-156084 HPhH14
Analog 1 MePhH25
Analog 2 H2-pyridylH>1000

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that even minor modifications, such as the addition of a methyl group, can alter the inhibitory potency. The substitution of a phenyl ring with a pyridyl group leads to a significant loss of activity, highlighting the importance of the hydrophobic interactions in the binding pocket.

Azetidine-2-carboxamides have been identified as potent and selective inhibitors of STAT3, a critical mediator in oncogenic signaling pathways.[6][7] The SAR for this class of compounds is heavily influenced by the substituents on the azetidine ring and the appended aromatic systems.

Key SAR Insights:

  • Stereochemistry at C2: The (R)-enantiomer of azetidine-2-carboxamides is consistently more potent than the (S)-enantiomer.[7]

  • Substitution at C3: Moving the carboxamide from the 2-position to the 3-position results in a loss of activity, indicating a strict positional requirement for STAT3 inhibition.[7]

  • N-substitution: The nature of the substituent on the azetidine nitrogen can be varied to optimize physicochemical properties without compromising potency.

CompoundLinker PositionStereochemistrySTAT3 IC50 (µM)
5a 2-carboxamideR0.52[7]
5b 2-carboxamideS2.22[7]
5c 3-carboxamide-Inactive[7]

This data underscores the critical role of the precise spatial arrangement of the pharmacophoric elements for effective STAT3 inhibition.

G-Protein Coupled Receptor (GPCR) Ligands and Ion Channel Modulators

Novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been developed as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[8][9][10]

Key SAR Insights:

  • Aryl Substituent: The nature and substitution pattern of the aryl group at the 3-position are critical for potency and selectivity across the three transporters.

  • N-Alkylation: The length and nature of the N-alkyl substituent on the azetidine ring can be modulated to fine-tune the activity profile.

CompoundN-substituent3-Aryl GroupSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
6bd Methyl3,4-dichlorophenyl1.23.45.6
6be Ethyl3,4-dichlorophenyl0.82.14.3

Data extracted from Han et al., J Med Chem. 2012 Sep 27;55(18):8188-92.[8]

These results suggest that a slight increase in the length of the N-alkyl chain from methyl to ethyl can enhance the inhibitory activity at all three transporters.

Azetidine derivatives have also been explored as conformationally constrained GABA analogs for the inhibition of GABA transporters (GATs).[11]

Key SAR Insights:

  • Position of Acidic Moiety: Azetidin-2-ylacetic acid derivatives generally show higher potency at GAT-1 compared to their 3-substituted counterparts.[11]

  • Lipophilic Side Chain: The presence of a lipophilic N-substituent, such as a 4,4-diphenylbutenyl group, is crucial for high GAT-1 affinity.[11]

CompoundCoreN-SubstituentGAT-1 IC50 (µM)
A Azetidin-2-ylacetic acid4,4-diphenylbutenyl2.83[11]
B Azetidine-3-carboxylic acidH>100

This comparison highlights the importance of both the core scaffold and the lipophilic side chain in achieving potent GAT-1 inhibition.

Synthetic Strategies and Experimental Protocols

The synthesis of 3-substituted azetidines is a key aspect of exploring their SAR. Several robust synthetic methodologies have been developed.

General Synthesis of 3-Aryl-3-hydroxyazetidines

A common route to 3-substituted azetidines involves the reaction of an N-protected azetidin-3-one with an organometallic reagent.

cluster_0 Synthesis of 3-Aryl-3-hydroxyazetidine N-Boc-azetidin-3-one N-Boc-azetidin-3-one 3-Aryl-3-hydroxyazetidine N-Boc-3-aryl-3-hydroxyazetidine N-Boc-azetidin-3-one->3-Aryl-3-hydroxyazetidine 1. Aryl-MgBr, THF 2. Quench Grignard_Reagent Aryl-MgBr Grignard_Reagent->3-Aryl-3-hydroxyazetidine

Caption: General synthetic scheme for 3-aryl-3-hydroxyazetidines.

Experimental Protocol: Synthesis of N-Boc-3-phenyl-3-hydroxyazetidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Biological Evaluation: In Vitro FAAH Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against human FAAH.

cluster_1 FAAH Inhibition Assay Workflow Prepare_Reagents Prepare Assay Buffer, hFAAH Enzyme, Test Compounds, and Substrate Incubate_Enzyme_Inhibitor Pre-incubate hFAAH with Test Compound or Vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Fluorescent Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37 °C Initiate_Reaction->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity (Excitation/Emission) Incubate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Biological Assays for Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Analogs

For researchers and drug development professionals engaged in the synthesis and evaluation of novel small molecules, the journey from a promising chemical structure to a viable drug candidate is paved with rigorous biolo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis and evaluation of novel small molecules, the journey from a promising chemical structure to a viable drug candidate is paved with rigorous biological testing. The class of compounds represented by Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate and its analogs holds significant therapeutic potential, with the fluorinated azetidine scaffold being a key feature in the design of various enzyme inhibitors. This guide provides an in-depth comparison of in vitro biological assays to characterize such analogs, focusing on three prominent enzyme targets: Dipeptidyl Peptidase-4 (DPP-4), Cathepsin K, and Monoamine Oxidase (MAO).

Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling you to make informed decisions in your experimental design and to generate robust, reproducible data.

The Central Role of Fluorinated Azetidines

The incorporation of a 3-fluoroazetidine moiety into small molecules is a strategic decision in medicinal chemistry. The fluorine atom can significantly alter the physicochemical properties of a compound, including its basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles. Consequently, analogs of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate are frequently investigated as inhibitors of enzymes implicated in a range of diseases.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate in vitro assay is contingent on several factors, including the target enzyme, the desired throughput, sensitivity, and the type of data required (e.g., single-point inhibition versus detailed kinetic analysis). Here, we compare common assay formats for DPP-4, Cathepsin K, and MAO.

Table 1: Comparison of In Vitro Assay Formats for Key Enzyme Targets
Enzyme TargetAssay TypePrincipleAdvantagesDisadvantagesTypical Substrate(s)
DPP-4 Fluorometric Cleavage of a fluorogenic substrate releases a fluorescent molecule.High sensitivity, suitable for HTS, kinetic analysis is straightforward.[][2]Potential for interference from fluorescent compounds.[3]Gly-Pro-AMC[][2]
Luminometric Enzymatic reaction produces a substrate for luciferase, generating light.Highest sensitivity, low background.[4]Generally more expensive, requires specialized reagents.Gly-Pro-aminoluciferin[5]
Colorimetric Cleavage of a chromogenic substrate produces a colored product.Simple, uses standard spectrophotometers.Lower sensitivity compared to fluorescence and luminescence.[4]Gly-Pro-pNA
Cathepsin K Fluorometric Cleavage of an internally quenched fluorogenic substrate relieves quenching.High sensitivity, widely used for inhibitor screening.[6]Substrate specificity can be an issue with other cathepsins.[7]Z-Gly-Pro-Arg-AMC[8]
MAO (A & B) Fluorometric Oxidative deamination of a substrate produces H₂O₂, which is detected by a fluorescent probe.Sensitive, adaptable for HTS, can differentiate between MAO-A and MAO-B using specific inhibitors.[9]Indirect measurement of enzyme activity.Kynuramine, Tyramine[10][11]

In-Depth Methodologies and Experimental Causality

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assays

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[12] Its inhibition is a validated therapeutic strategy for type 2 diabetes.

DPP4_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compounds - DPP-4 Enzyme - Gly-Pro-AMC Substrate plate Dispense into 96-well Plate reagents->plate preincubation Pre-incubate Test Compound with Enzyme plate->preincubation Add Compound & Enzyme reaction Initiate Reaction with Substrate preincubation->reaction Add Substrate measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) reaction->measurement Kinetic or Endpoint Reading analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (analogs of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the working concentration (typically at or below the Km) in Assay Buffer.

    • Dilute the DPP-4 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the diluted test compounds or controls to the wells of the 96-well plate.

    • Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

    • Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.[]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Substrate Concentration: Using a substrate concentration at or below the Michaelis-Menten constant (Km) increases the assay's sensitivity to competitive inhibitors.[12]

  • Kinetic vs. Endpoint: A kinetic assay provides more information about the reaction rate and can help identify potential assay artifacts, such as compound precipitation or fluorescence interference.

  • Controls: The inclusion of positive and negative controls is essential for assay validation and for calculating the Z'-factor, a measure of assay quality for high-throughput screening.[13][14] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]

Cathepsin K Inhibition Assays

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[6] Inhibitors of Cathepsin K are being investigated for the treatment of osteoporosis.

CatK_Workflow cluster_prep Preparation & Activation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compounds - Cathepsin K Enzyme - Fluorogenic Substrate activation Activate Enzyme (e.g., with DTT) reagents->activation preincubation Pre-incubate Test Compound with Enzyme activation->preincubation Add Compound & Activated Enzyme reaction Initiate Reaction with Substrate preincubation->reaction Add Substrate measurement Measure Fluorescence (e.g., Ex: 360 nm, Em: 465 nm) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for a fluorometric Cathepsin K inhibition assay.

This protocol is for determining the IC50 of test compounds against Cathepsin K using a fluorogenic substrate.

Materials:

  • Human recombinant Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing EDTA and DTT)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test compounds

  • Positive control inhibitor (e.g., E-64)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation:

    • Activate the Cathepsin K enzyme by incubating it in Assay Buffer containing a reducing agent like DTT.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the activated Cathepsin K enzyme to each well (except for the blank).

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[10]

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement and Analysis:

    • Measure the fluorescence kinetically or at a fixed endpoint (e.g., Excitation: 360 nm, Emission: 465 nm).[8]

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-4 assay.

Causality Behind Experimental Choices:

  • Acidic pH: Cathepsin K is a lysosomal enzyme and exhibits optimal activity at an acidic pH (around 5.5).

  • Reducing Agent: The catalytic cysteine residue in the active site of Cathepsin K needs to be in a reduced state for activity, hence the inclusion of DTT in the assay buffer.

  • Substrate Selectivity: While Z-Gly-Pro-Arg-AMC is commonly used, it's important to be aware of potential cross-reactivity with other cathepsins. More selective substrates have been developed and can be used to improve assay specificity.[7]

Monoamine Oxidase (MAO) Inhibition Assays

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[15] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.

MAO_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compounds - MAO-A or MAO-B Enzyme - Substrate (e.g., Tyramine) incubation Incubate Enzyme, Inhibitor, and Substrate reagents->incubation probe Prepare H₂O₂ Detection Reagent detection Add Detection Reagent and Measure Fluorescence probe->detection incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: Workflow for a fluorometric MAO inhibition assay.

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe for H₂O₂ (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds

  • Selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline) as controls

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • Add the test compounds and control inhibitors to the wells of a 96-well plate.

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitors for a specified time at 37°C.

  • Reaction Initiation:

    • Add the MAO substrate to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 20-60 minutes).

  • Detection:

    • Add a mixture of the fluorescent probe and HRP to each well. This mixture reacts with the H₂O₂ produced by the MAO reaction to generate a fluorescent product.

    • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measurement and Analysis:

    • Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm).[15]

    • Calculate the percentage of inhibition and determine the IC50 values.

Causality Behind Experimental Choices:

  • Isoform Selectivity: To determine if an inhibitor is selective for MAO-A or MAO-B, the assay should be run in parallel with both enzyme isoforms. The use of selective inhibitors as controls is crucial for validating the assay's ability to distinguish between the two.[16]

  • Substrate Choice: Different substrates have varying specificities for MAO-A and MAO-B. For example, serotonin is a preferential substrate for MAO-A, while benzylamine is more specific for MAO-B.[17] Tyramine is a non-specific substrate for both.[15]

  • Coupled Enzymatic Reaction: This assay is an example of a coupled reaction, where the product of the primary enzymatic reaction (H₂O₂) is the substrate for a secondary reaction that produces the detectable signal. It is important to ensure that the components of the detection system do not interfere with the primary enzyme.

Data Interpretation: Beyond the IC50

While the IC50 value is a standard measure of inhibitor potency, a deeper understanding of the mechanism of inhibition (MOI) is critical for drug development. This can be achieved through kinetic studies.

Understanding Inhibition Mechanisms
  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Km of the enzyme but does not affect the Vmax.[18]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration. Kinetically, a non-competitive inhibitor decreases the Vmax but does not affect the Km.[18]

To determine the MOI, the inhibition assay is performed with varying concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[19]

Illustrative Comparative Data

The following table provides a hypothetical comparison of two analogs of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate in the described in vitro assays. This data is for illustrative purposes only.

Table 2: Hypothetical In Vitro Performance of Two Analogs
AnalogDPP-4 IC50 (nM)Cathepsin K IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
Analog 1 15>10,0005,2004,800
Analog 2 2,50050>10,000>10,000
Reference Cmpd 1 (Sitagliptin) 18---
Reference Cmpd 2 (Odanacatib) -3--
Reference Cmpd 3 (Clorgyline) --5-
Reference Cmpd 4 (Pargyline) ---20

This hypothetical data suggests that Analog 1 is a potent and selective DPP-4 inhibitor, while Analog 2 is a potent and selective Cathepsin K inhibitor. Such comparative data is crucial for guiding structure-activity relationship (SAR) studies and selecting lead compounds for further development.

Conclusion

The in vitro biological evaluation of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate analogs requires a thoughtful and systematic approach. By understanding the principles behind different assay formats, carefully designing experimental protocols with appropriate controls, and thoroughly analyzing the resulting data, researchers can confidently characterize the biological activity of their compounds. This guide serves as a foundational resource to aid in the selection and execution of robust in vitro assays, ultimately accelerating the discovery of novel therapeutics.

References

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Comparative

A Comprehensive Guide to Comparing the Efficacy of Fluorinated Azetidine Isomers

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery.[1] Among the various heterocyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery.[1] Among the various heterocyclic systems, fluorinated azetidines have garnered significant attention due to their unique conformational constraints and ability to serve as valuable bioisosteres.[2][3] This guide provides an in-depth comparison of the efficacy of different fluorinated azetidine isomers, delving into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in making informed decisions during the drug design and development process.

The Power of Fluorine in Azetidine Scaffolds

The introduction of fluorine into the azetidine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes.[4] This can significantly increase a drug candidate's half-life and oral bioavailability.[1]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen. This is a critical parameter that affects a compound's solubility, membrane permeability, and target engagement at physiological pH.

  • Conformational Control: Fluorine substitution can introduce a conformational bias, "locking" the azetidine ring into a specific pucker. This can be crucial for optimizing interactions with a biological target.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity of a ligand for its target.

Isomeric Differentiation: Unpacking the Impact of Fluorine Placement

The position of the fluorine atom on the azetidine ring gives rise to distinct isomers, each with a unique pharmacological profile. The most commonly explored isomers are 3-fluoroazetidines and 2-fluoroazetidines.

3-Fluoroazetidines: A Staple for Enhancing Drug-like Properties

3-Fluoroazetidine derivatives are widely employed in medicinal chemistry to improve metabolic stability and fine-tune basicity.[5][6] The synthesis of 3-fluoroazetidine derivatives is well-established, with several synthetic routes available.[7][8]

Experimental Protocol: In Vitro Metabolic Stability Assay

A crucial step in evaluating the efficacy of fluorinated azetidines is to assess their metabolic stability.[9][10][11] The liver microsome stability assay is a standard method for this purpose.[4]

  • Incubation: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, in the presence of the cofactor NADPH.[10]

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Data Interpretation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).[4][10][14]

Self-Validating System: The inclusion of positive control compounds with known metabolic fates (e.g., rapidly and slowly metabolized drugs) validates the activity of the microsomal preparation.

Table 1: Comparative Metabolic Stability of Azetidine Analogs

CompoundAzetidine MoietyHalf-life (t½) in Human Liver Microsomes (min)
Parent Compound Unsubstituted Azetidine18
Analog A 3-Fluoroazetidine55

This data clearly demonstrates the significant improvement in metabolic stability conferred by the 3-fluoro substituent.

2-Fluoroazetidines: Exploring New Chemical Space

While less common than their 3-fluoro counterparts, 2-fluoroazetidines represent an emerging area of interest. The proximity of the fluorine atom to the nitrogen can exert a more pronounced electronic effect, offering unique opportunities for modulating pKa and exploring novel interactions with biological targets. However, their synthesis is generally more challenging.

The Critical Role of Stereochemistry

For any substituted azetidine, stereochemistry plays a pivotal role in determining biological activity. The cis and trans isomers, as well as the individual enantiomers, can exhibit vastly different pharmacological profiles.[15][16]

Experimental Protocol: Receptor Binding Assay

To compare the efficacy of different isomers, it is essential to determine their binding affinity for the target of interest.[17][18] Radioligand binding assays are a classic and robust method for this purpose.[19][20]

  • Preparation: A source of the target receptor (e.g., cell membranes) is prepared.

  • Competition: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compounds (the different fluorinated azetidine isomers).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.[19]

  • Quantification: The amount of radioactivity bound to the receptor is measured.

  • Data Analysis: The data is used to generate a competition curve and determine the IC50 value for each isomer, which is the concentration that inhibits 50% of the radioligand binding. The Ki (inhibition constant) is then calculated to reflect the binding affinity.[20]

Causality Explained: A lower Ki value indicates a higher binding affinity, meaning the compound is more potent at displacing the radioligand and binding to the target receptor.

Table 2: Binding Affinities of cis- and trans-3-Fluoroazetidine Isomers for Target X

CompoundIsomerKi (nM)
Analog B cis-3-Fluoroazetidine12.5
Analog C trans-3-Fluoroazetidine250.8

This data illustrates the profound impact of stereochemistry, with the cis isomer demonstrating significantly higher affinity for the target receptor.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key decision points and experimental workflows in comparing fluorinated azetidine isomers.

Caption: Workflow for the comparative efficacy evaluation of fluorinated azetidine isomers.

Conclusion

The selection of a specific fluorinated azetidine isomer is a critical decision in the drug discovery process that must be driven by empirical data.[21][22] While 3-fluoroazetidines are a well-established tool for enhancing metabolic stability, the less-explored 2-fluoro isomers offer new avenues for chemical innovation.[23][24] Furthermore, a thorough evaluation of all possible stereoisomers is paramount, as subtle changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological activity.[25][26][27][28] By systematically synthesizing and evaluating the various isomers using robust in vitro assays, researchers can identify the optimal candidate with the desired efficacy and pharmacokinetic profile for advancement into preclinical and clinical development.[29]

References

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Vertex AI Search.
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Validation

A Comparative Guide to Analytical Method Validation for Chiral Separation of Fluoroazetidines

For researchers, scientists, and professionals in drug development, the enantioselective separation of fluoroazetidines presents a significant analytical challenge. The presence of a fluorine atom and a strained azetidin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of fluoroazetidines presents a significant analytical challenge. The presence of a fluorine atom and a strained azetidine ring imparts unique chemical properties that necessitate robust and reliable analytical methods for accurate enantiomeric purity determination. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and validated against industry standards, to empower you in developing and validating your chiral separation methods.

The Foundational Challenge: Chirality in Fluoroazetidines

Fluoroazetidines are a class of compounds gaining prominence in medicinal chemistry due to their unique conformational constraints and the metabolic stability often conferred by the fluorine atom. When a stereocenter is present, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the separation and independent evaluation of enantiomers.

The primary challenge in their chiral separation lies in the subtle structural differences between enantiomers, which requires a highly selective environment to achieve resolution. The analytical method must not only separate the enantiomers but also be rigorously validated to ensure its performance is reliable and reproducible. The cornerstone of this validation process is the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters to demonstrate a method's suitability for its intended purpose.[1][2][3]

Strategic Approaches to Chiral Separation: A Comparative Analysis

The two most powerful techniques for the chiral separation of fluoroazetidines are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Each offers distinct advantages and is suited to different stages of the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a workhorse in analytical laboratories for its versatility and robustness.[4] For chiral separations, the key is the selection of the Chiral Stationary Phase (CSP).

Chiral recognition in HPLC is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times and, thus, separation.

Stationary Phase TypePrinciple of SeparationAdvantages for FluoroazetidinesDisadvantages
Polysaccharide-Based (e.g., Amylose or Cellulose Derivatives) A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[6][7]Broad applicability, high success rate for a wide range of compounds.[6]Can be sensitive to mobile phase composition; coated versions have solvent limitations.
Pirkle-Type (Brush-Type) π-π interactions, hydrogen bonding, and dipole-dipole interactions with a smaller, well-defined chiral selector.Can offer high efficiency and unique selectivity.Generally less broad in applicability compared to polysaccharide phases.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Inclusion complexation, hydrogen bonding, and ionic interactions.[8]Excellent for compounds with amine and acidic functionalities.Can be more expensive and may require specific mobile phase conditions.
Crown Ether-Based Host-guest complexation, particularly effective for primary amines.[4]High selectivity for primary amines.Limited applicability to other functional groups.

For fluoroazetidines, polysaccharide-based CSPs are often the first choice due to their proven broad selectivity.[6] The fluorine atom can influence the electronic properties of the azetidine ring, making interactions with the carbamate derivatives on the polysaccharide backbone favorable.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC for chiral separations.[9][10] It utilizes supercritical carbon dioxide as the primary mobile phase component, which offers several advantages.

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[9][11]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[9][11]

  • Enhanced Resolution: SFC can sometimes provide better or complementary selectivity compared to HPLC.[12]

FeatureHPLC (Normal Phase)SFC
Primary Mobile Phase Non-polar organic solvents (e.g., Hexane, Heptane)Supercritical Carbon Dioxide
Speed Slower due to higher viscosity of mobile phase.Faster due to lower viscosity and higher diffusivity.[11]
Solvent Consumption HighLow (typically 80-90% CO2).[11]
Cost Higher due to solvent purchase and disposal costs.Lower operational costs.
Environmental Impact HigherLower, aligns with green chemistry principles.[9]
Compatibility with CSPs Compatible with a wide range of normal-phase CSPs.Compatible with most normal-phase CSPs.[12][13]

For high-throughput screening and preparative separations, SFC is often the superior choice.[9][11]

The Blueprint for Success: Method Development and Validation

A systematic approach to method development, followed by rigorous validation, is crucial for establishing a reliable analytical method.

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for fluoroazetidines.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (Fluoroazetidine Structure) SelectCSPs Select Diverse CSPs (e.g., Polysaccharide, Pirkle) Start->SelectCSPs SelectModes Select Separation Modes (HPLC-NP, SFC) SelectCSPs->SelectModes Screening Perform Initial Screening Runs SelectModes->Screening Evaluate Evaluate Initial Results (Resolution > 1.5?) Screening->Evaluate Evaluate->SelectCSPs No, try other CSPs OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->OptimizeMP Yes OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams FineTune Fine-Tune for Peak Shape & Run Time OptimizeParams->FineTune Validation Perform Method Validation (as per ICH Q2(R1)) FineTune->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A systematic workflow for chiral method development.

Experimental Protocol: A Case Study

This protocol provides a starting point for the chiral separation of a generic fluoroazetidine derivative using SFC.

Objective: To resolve the enantiomers of a fluoroazetidine derivative with baseline separation (Resolution > 1.5).

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

Chromatographic Conditions:

  • Column: CSP, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (Gradient or Isocratic, start with 80:20)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • Evaluate the chromatogram for resolution. If separation is not achieved, systematically vary the percentage of the methanol co-solvent.

  • If necessary, screen other co-solvents (e.g., ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).

Method Validation According to ICH Q2(R1)

Once a suitable separation method is developed, it must be validated. The following parameters are essential for demonstrating the method's reliability.[1][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution between enantiomers (Rs > 1.5).
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for a spiked placebo or known concentration.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and other critical parameters should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Concluding Insights for the Practicing Scientist

The successful validation of an analytical method for the chiral separation of fluoroazetidines is a multi-faceted process that hinges on a logical approach to method development and a thorough understanding of the principles of chiral recognition.

  • Start with Screening: A broad screening of different chiral stationary phases and chromatographic modes (HPLC and SFC) is the most efficient way to identify promising separation conditions.

  • Leverage SFC: For both analytical and preparative scale separations, SFC often provides significant advantages in terms of speed, cost, and environmental impact.[9][10]

  • Validation is Non-Negotiable: Adherence to ICH Q2(R1) guidelines is essential for regulatory acceptance and ensures the quality and reliability of your data.[1][2]

By combining the power of modern chromatographic techniques with a systematic and scientifically sound validation strategy, researchers can confidently and accurately determine the enantiomeric purity of novel fluoroazetidine-based drug candidates, a critical step in the journey from discovery to clinical application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

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  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . PubMed Central. [Link]

  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography . ResearchGate. [Link]

  • Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode | Request PDF . ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC) . Daicel Chiral Technologies. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential . YouTube. [Link]

  • Chiral Super Critical Fluid Chromatography . Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . PubMed Central. [Link]

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Comparative

Comparative study of azetidine versus pyrrolidine scaffolds in drug discovery

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles (SNHs) are indispensable tools. Their three-dimensional structu...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles (SNHs) are indispensable tools. Their three-dimensional structures offer a significant advantage over flat aromatic systems, enabling more precise and complex interactions with biological targets. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as particularly valuable scaffolds. While structurally similar, the subtle difference of a single carbon atom imparts dramatically different physicochemical and pharmacological properties. This guide provides an in-depth, comparative analysis of these two scaffolds, offering field-proven insights to guide rational drug design.

Part 1: The Fundamental Divide: Physicochemical and Structural Properties

The choice between an azetidine and a pyrrolidine scaffold begins with understanding their core structural and electronic differences. These foundational properties dictate how a molecule will behave in a biological system.

Ring Strain and Geometry: The most significant differentiator is ring strain. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, which is significantly higher than the relatively stable pyrrolidine ring at 5.4 kcal/mol[1]. This strain forces the azetidine ring into a more planar, rigid conformation. In contrast, the pyrrolidine ring is flexible, adopting puckered "envelope" and "twist" conformations that allow its substituents to explore a wider conformational space[2][3][4]. This inherent rigidity of azetidine can be advantageous for locking a molecule into a bioactive conformation, potentially increasing binding affinity.

Basicity and Lipophilicity: The nitrogen atom in both heterocycles confers basicity. Unsubstituted azetidine is slightly more basic (pKa ≈ 11.3) than pyrrolidine (pKa ≈ 11.3)[5][6]. This difference, though small, can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and ability to form crucial salt-bridge interactions with a target protein.

From a lipophilicity standpoint, azetidines generally lead to compounds with lower lipophilicity (logP) and higher aqueous solubility compared to their pyrrolidine counterparts[7][8]. This is a critical advantage in drug discovery, where high lipophilicity is often associated with poor pharmacokinetic properties and toxicity. The incorporation of an azetidine can be a key strategy to improve a compound's "drug-likeness"[9][10].

PropertyAzetidinePyrrolidineImplication in Drug Design
Ring Size 4-membered5-memberedInfluences all other properties.
Ring Strain ~25.4 kcal/mol[1]~5.4 kcal/mol[1]Azetidine's rigidity can pre-organize substituents for binding; Pyrrolidine's flexibility allows for induced fit.
Conformation Relatively Planar, RigidPuckered (Envelope/Twist), Flexible[4]Affects the spatial orientation of substituents and exit vectors from a binding pocket.
Basicity (pKa) ~11.3[5]~11.3[6]Influences ionization at physiological pH, receptor interactions, and solubility.
Lipophilicity Generally LowerGenerally HigherAzetidines often improve solubility and reduce metabolic liability associated with high logP.[7]

Part 2: Impact on Pharmacological Properties

The fundamental physicochemical differences translate directly into distinct pharmacological profiles.

Metabolic Stability: The rigid, strained nature of the azetidine ring can enhance metabolic stability. It can act as a "metabolic shield," preventing enzymatic degradation at adjacent positions. This is a common strategy to block cytochrome P450 (CYP) mediated oxidation, a major pathway for drug metabolism. While pyrrolidines are also common in drugs, their greater flexibility can sometimes render them more susceptible to metabolism[7].

Aqueous Solubility: As noted, the incorporation of an azetidine scaffold is a well-established tactic for increasing aqueous solubility[8][9][11]. This is attributed to the ring's polarity and its ability to act as a hydrogen bond acceptor. For instance, in the development of STAT3 inhibitors, replacing a proline (pyrrolidine-based) scaffold with an azetidine led to compounds with good aqueous solubility[9][10].

Vectorial Exit and Bioisosterism: In modern drug design, the concept of "exit vectors"—the trajectory of substituents extending from a core scaffold—is critical. The constrained geometry of the 3-substituted azetidine provides a distinct and well-defined exit vector, allowing for precise probing of the space within a protein's binding pocket. This is different from the more varied vectors provided by the flexible pyrrolidine ring[7].

Both scaffolds are excellent bioisosteres. Pyrrolidine is famously the core of the amino acid proline and is often used to mimic its structure in peptidomimetics, such as in ACE inhibitors like Captopril and Enalapril[12][13]. Azetidines serve as versatile bioisosteres for a range of groups, including piperidines and even phenyl rings, offering a way to reduce molecular weight and lipophilicity while maintaining or improving biological activity[7][14].

Part 3: Synthetic Accessibility and Strategic Considerations

The choice of scaffold is also a practical one, heavily influenced by synthetic feasibility.

Synthesis of Pyrrolidines: The synthesis of pyrrolidine rings is well-established, with a vast toolbox of reactions available to medicinal chemists. Common methods include [3+2] cycloaddition reactions, multicomponent reactions (MCRs), and various intramolecular cyclization strategies[15][16]. The prevalence of proline as a chiral starting material also provides straightforward access to enantiomerically pure pyrrolidines[2].

Synthesis of Azetidines: Historically, the synthesis of azetidines was considered challenging due to the ring strain[1][17]. However, recent advances have made them much more accessible. Modern methods include intramolecular cyclizations of γ-amino alcohols, aza-Paterno-Büchi reactions, and strain-release homologation of azabicyclo[1.1.0]butanes[1][17][18]. Despite these advances, the synthesis of highly substituted azetidines can still be more complex than that of analogous pyrrolidines.

Experimental Protocol 1: Synthesis of a Substituted Azetidine via Intramolecular Cyclization

This protocol describes a common method for forming an N-protected azetidine ring from a γ-amino alcohol precursor.

  • Activation of the Hydroxyl Group:

    • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature or gently heat (e.g., to 50°C) to drive the cyclization.

    • Monitor the formation of the azetidine ring by TLC or LC-MS.

    • Once complete, carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired N-protected azetidine.[18]

Experimental Protocol 2: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol outlines the synthesis of a highly functionalized pyrrolidine using an asymmetric [3+2] cycloaddition of an azomethine ylide.

  • Generation of the Azomethine Ylide:

    • In a flame-dried flask under a nitrogen atmosphere, combine the desired aldehyde (1.0 eq) and an amino acid ester (e.g., methyl glycinate, 1.0 eq) in an anhydrous solvent like toluene.

    • Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, to form the corresponding imine.

    • Cool the reaction mixture. The imine is the precursor to the azomethine ylide.

  • Cycloaddition Reaction:

    • To the solution containing the imine, add the dipolarophile (e.g., an activated alkene like dimethyl maleate, 1.1 eq).

    • Add a catalytic amount of a Lewis acid or transition metal catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand to induce asymmetry.[2]

    • Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter off the catalyst if necessary.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude pyrrolidine derivative by flash column chromatography on silica gel to isolate the desired diastereomer and/or enantiomer. The stereochemistry is often confirmed by NMR spectroscopic techniques (e.g., NOE experiments).[2]

Workflow for Scaffold Selection

The decision to use an azetidine or pyrrolidine scaffold is a multi-parameter optimization problem. The following diagram illustrates a logical workflow for this decision-making process.

ScaffoldSelection Start Define Project Goal (e.g., improve solubility, explore new vector space) Solubility Is poor aqueous solubility a key issue? Start->Solubility Metabolism Is metabolic instability a primary concern? Solubility->Metabolism No Azetidine Prioritize Azetidine Scaffold Solubility->Azetidine Yes Vector Is a novel, rigid exit vector required? Metabolism->Vector No Metabolism->Azetidine Yes Flexibility Is conformational flexibility for induced fit desired? Vector->Flexibility No Vector->Azetidine Yes Pyrrolidine Prioritize Pyrrolidine Scaffold Flexibility->Pyrrolidine Yes Flexibility->Pyrrolidine No (Consider Pyrrolidine as default due to synthetic ease) Synthesis Synthesis Azetidine->Synthesis Evaluate Synthetic Feasibility Pyrrolidine->Synthesis Evaluate Synthetic Feasibility

Caption: Decision workflow for selecting between azetidine and pyrrolidine scaffolds.

Part 4: Case Studies in Drug Discovery

Examining approved drugs and clinical candidates provides the ultimate validation for the strategic use of these scaffolds.

Case Study 1: Zavegepant (Azetidine)

Zavegepant is a recently FDA-approved CGRP receptor antagonist for the acute treatment of migraine.[19] While the full molecule is complex, the incorporation of small, sp³-rich fragments is a hallmark of modern drug design aimed at improving physicochemical properties. The use of saturated heterocycles like azetidine often contributes to improved solubility and metabolic stability, which are critical for achieving the desired pharmacokinetic profile for a drug like Zavegepant, which is administered as a nasal spray.[19][20]

Case Study 2: DPP-4 Inhibitors (Pyrrolidine)

Many inhibitors of dipeptidyl peptidase IV (DPP-4), used for treating type 2 diabetes, feature a pyrrolidine scaffold. This is because the enzyme's active site has a sub-pocket that favorably accommodates the pyrrolidine ring of proline-like structures. Drugs like Linagliptin and other cyanopyrrolidines effectively mimic the dipeptide substrate, with the pyrrolidine ring playing a crucial role in binding and orientation. In this context, the pyrrolidine is not just a scaffold but a key pharmacophoric element.

Case Study 3: Direct Comparison in DPP-4 Inhibitors

A study by Pfizer directly compared fluorinated pyrrolidine and azetidine amides as DPP-4 inhibitors.[21] The research demonstrated that replacing the traditional pyrrolidine ring with a fluorinated azetidine ring resulted in compounds with unexpectedly strong activity. This highlights that azetidine can serve as a viable, and in some cases superior, bioisostere for pyrrolidine, potentially offering advantages in potency and physicochemical properties.[21] This type of head-to-head comparison provides powerful evidence for the value of exploring azetidines even in chemical spaces traditionally dominated by pyrrolidines.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision that can profoundly impact a drug discovery program.

  • Azetidine is the scaffold of choice when seeking to increase aqueous solubility, enhance metabolic stability, and introduce a rigid, well-defined vector to escape lipophilic pockets or probe new interactions. Its higher ring strain and more challenging synthesis are key considerations.

  • Pyrrolidine remains the workhorse scaffold, prized for its synthetic accessibility, conformational flexibility, and proven track record as a proline mimic. It is an excellent starting point, but its flexibility and higher lipophilicity may present optimization challenges.

Ultimately, the decision is not about which scaffold is universally "better," but which is optimal for the specific biological target and desired property profile. As synthetic methodologies continue to improve, the strategic application of strained rings like azetidine is becoming increasingly central to the design of next-generation therapeutics, offering a powerful tool to overcome the limitations of more traditional scaffolds.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]

  • Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Zavegepant. PubChem - NIH. Available at: [Link]

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  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. Available at: [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available at: [Link]

  • KEGG DRUG: Zavegepant. KEGG. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

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  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - PubMed Central. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters - ACS Publications. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

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Validation

A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated Azetidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Metabolic Stability in Drug Design In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Metabolic Stability in Drug Design

In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is a compound's metabolic stability—its resistance to enzymatic degradation, primarily in the liver.[1][2][3] Poor metabolic stability can lead to rapid clearance from the body, insufficient exposure at the target site, and the formation of potentially toxic metabolites, ultimately dooming a promising therapeutic candidate.[2][3]

Medicinal chemists employ various strategies to enhance metabolic stability, and the incorporation of fluorine into drug scaffolds has become a cornerstone of modern drug design.[4][5][6] This guide provides a comparative framework for assessing the metabolic stability of a particularly valuable chemical motif: the fluorinated azetidine. Azetidines, four-membered saturated nitrogen heterocycles, are increasingly utilized for their ability to impart structural rigidity, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) studies.[7] When combined with the strategic placement of fluorine, these scaffolds can offer significant advantages in overcoming metabolic liabilities.

This document will delve into the mechanistic rationale for fluorine's stabilizing effect, provide a detailed, self-validating experimental protocol for in vitro assessment using human liver microsomes (HLMs), and present a comparative data analysis to guide the optimization of fluorinated azetidine-based drug candidates.

The Strategic Role of Fluorine in Mitigating Metabolism

The metabolic workhorses of the liver are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast majority of drugs.[8][9][10] These enzymes typically catalyze oxidative reactions, such as hydroxylation, at electron-rich or sterically accessible positions on a drug molecule.

The introduction of fluorine enhances metabolic stability through several key mechanisms:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to oxidative cleavage than a carbon-hydrogen (C-H) bond.[4][6][11] By replacing a hydrogen atom at a known site of metabolic attack with fluorine, chemists can effectively "shield" the molecule from CYP-mediated degradation.[4][6]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its presence can withdraw electron density from adjacent atoms.[6][12] This electronic perturbation can deactivate a potential site of metabolism, making it less susceptible to oxidation by CYP enzymes.[6]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule.[4][11] This can orient the molecule within the enzyme's active site in a way that disfavors the metabolic reaction, thereby slowing its degradation rate.

In the context of the azetidine ring, which can be susceptible to CYP-mediated α-carbon oxidation leading to ring scission[13], strategic fluorination can be a powerful tool to enhance the scaffold's stability and, by extension, the overall metabolic profile of the drug candidate.

Comparative In Vitro Assessment: A Methodological Framework

To objectively compare the metabolic stability of fluorinated azetidines against their non-fluorinated counterparts, the human liver microsomal (HLM) stability assay is the industry-standard in vitro tool.[9][14][15] HLMs are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[10]

The assay measures the rate at which a test compound is depleted over time when incubated with HLMs in the presence of a necessary cofactor, NADPH.[9] From this depletion rate, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a quantitative measure of metabolic stability.[9][16]

The following diagram illustrates the comprehensive workflow for this critical assay.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock Prepare 10 mM Test Compound Stock (in DMSO) prep_working Create 125 µM Working Solution (in Acetonitrile) prep_stock->prep_working pre_incubate Pre-incubate HLM & Test Compound (37°C, 5 min) prep_working->pre_incubate prep_hlm Thaw & Prepare HLM Suspension (0.5 mg/mL in Buffer) prep_hlm->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_rxn Initiate Reaction: Add NADPH System pre_incubate->start_rxn time_points Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction: Add Cold Acetonitrile with Internal Standard (IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Slope (k), t½, and CLint plot->calculate compare Compare Analogs & Controls calculate->compare cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating controls to ensure the integrity of the experimental results.

A. Materials & Reagents:

  • Test Compounds: Non-fluorinated azetidine, Mono-fluorinated analog, Di-fluorinated analog.

  • Control Compounds:

    • High-Turnover (Positive Control): Verapamil (known to be rapidly metabolized).[15][17]

    • Low-Turnover (Negative Control): Warfarin (known to be slowly metabolized).[15]

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH Regenerating System (e.g., Corning Gentest™).

  • Solvents: DMSO (ACS Grade), Acetonitrile (LC-MS Grade).

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol).

B. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of all test and control compounds in DMSO.

    • Prepare a 1 µM working solution of each compound by diluting the stock solution in buffer. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[18]

    • Thaw HLM stock on ice and prepare a 0.5 mg/mL working suspension in cold potassium phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure (performed in triplicate):

    • In a 96-well plate, add the HLM working suspension to wells designated for each time point.

    • Add the 1 µM compound working solution to the wells.

    • Negative Control: For one set of wells for the final time point, add buffer instead of the NADPH system. This control accounts for non-enzymatic degradation.[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This is Time 0 .

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold Quenching Solution (Acetonitrile with Internal Standard) to the appropriate wells.[9]

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[3][9]

C. Data Analysis and Calculations:

  • Determine % Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

  • Calculate Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[19]

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

Comparative Data Analysis

The utility of this assay lies in the direct comparison of structurally related compounds. Below is a representative data set comparing a hypothetical parent azetidine with its fluorinated analogs.

Compound IDDescriptiont½ (min)CLint (µL/min/mg)Metabolic Stability Classification
AZ-001 Parent (Non-fluorinated)12115.5High Clearance
AZ-002 Mono-fluoro Analog4828.9Moderate Clearance
AZ-003 Di-fluoro Analog> 90< 12.9Low Clearance
Verapamil High-Turnover Control8173.3High Clearance
Warfarin Low-Turnover Control> 90< 12.9Low Clearance

Classification based on typical industry criteria where CLint < 30 is low, 30-100 is moderate, and > 100 is high.

Interpretation and Mechanistic Insights

The data clearly demonstrates the powerful effect of fluorination.

  • AZ-001 (Parent): The short half-life and high intrinsic clearance suggest the presence of a significant metabolic liability on the molecule, making it susceptible to rapid degradation by CYP enzymes.

  • AZ-002 (Mono-fluoro): The introduction of a single fluorine atom at a presumed metabolic "soft spot" results in a four-fold increase in half-life and a corresponding decrease in clearance. This strongly supports the hypothesis that the targeted position was indeed a primary site of metabolism.

  • AZ-003 (Di-fluoro): Further fluorination dramatically enhances metabolic stability, pushing the half-life beyond the duration of the assay and classifying it as a low-clearance compound, similar to the stable control, Warfarin. This indicates that either a second metabolic site was successfully blocked or the electronic effects of the second fluorine further deactivated the entire scaffold towards oxidation.

The following diagram illustrates the core principle of metabolic blocking that underlies these results.

G cluster_cyp cluster_nonfluoro cluster_fluoro cyp CYP450 Enzyme parent Azetidine-R (Metabolic 'Soft Spot') cyp->parent f_parent Azetidine-R-F (Blocked Site) cyp->f_parent metabolite Azetidine-R-OH (Metabolite) parent->metabolite Rapid Oxidation f_metabolite No Reaction f_parent->f_metabolite Metabolism Inhibited

Caption: Fluorine blocks CYP450-mediated oxidation at metabolic "soft spots".

Conclusion

The strategic incorporation of fluorine is a highly effective and predictable strategy for enhancing the metabolic stability of azetidine-containing drug candidates. The in vitro human liver microsomal stability assay provides a robust, reproducible, and high-throughput method for quantitatively assessing these improvements. By systematically comparing fluorinated analogs against their parent structures, researchers can make data-driven decisions to mitigate metabolic liabilities early in the drug discovery process. This approach of identifying and blocking metabolic "soft spots" is fundamental to optimizing lead compounds, increasing their probability of success, and ultimately accelerating the development of new, effective therapeutics.[20]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 341-377. Retrieved from [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolism and analysis of legal high using LC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

  • MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Retrieved from [Link]

  • National Institutes of Health. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deciphering Key Interactions of Ligands with CYP3A4-Template system*. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents for Microsomal Stability Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Empathia AI. (n.d.). Verapamil and Warfarin Interaction: Important Safety Information. Retrieved from [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of N-Sulfonylated Azetidines: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug discovery, saturated heterocycles are indispensable scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered signif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, saturated heterocycles are indispensable scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3][4] Its inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a unique reactivity profile, making it a versatile building block for complex molecular architectures.[1][2] Activation of the azetidine nitrogen through sulfonylation is a common strategy to modulate its reactivity, stability, and utility as both a synthetic intermediate and a functional motif in bioactive molecules.[5]

This guide provides a comprehensive head-to-head comparison of different N-sulfonylated azetidines, with a focus on the commonly employed tosyl (Ts), nosyl (Ns), and mesyl (Ms) groups. We will delve into their synthesis, comparative stability, reactivity towards nucleophiles, and the ease of deprotection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal N-sulfonylated azetidine for their specific application.

The Influence of the Sulfonyl Group: An Overview

The nature of the sulfonyl group appended to the azetidine nitrogen profoundly impacts the chemical and physical properties of the molecule. This influence stems from the electron-withdrawing capacity of the sulfonyl group, which affects the electron density on the nitrogen atom and, consequently, the polarization and stability of the C-N bonds within the four-membered ring.

  • Tosyl (p-toluenesulfonyl): A widely used activating and protecting group, the tosyl group offers a good balance of reactivity and stability. The aromatic ring provides a useful chromophore for UV visualization during chromatography.

  • Nosyl (2- or 4-nitrobenzenesulfonyl): The presence of a nitro group makes the nosyl group significantly more electron-withdrawing than the tosyl group. This heightened electrophilicity of the azetidine ring generally leads to enhanced reactivity towards nucleophiles. Furthermore, the nosyl group can often be cleaved under milder conditions than the tosyl group.

  • Mesyl (methanesulfonyl): As an alkylsulfonyl group, the mesyl group is a smaller, less sterically hindered alternative to the aryl sulfonyl groups. Its electron-withdrawing effect is comparable to the tosyl group, offering a different steric profile which can be advantageous in certain synthetic transformations.

Synthesis of N-Sulfonylated Azetidines: A Comparative Protocol

A direct comparison of the reactivity and stability of different N-sulfonylated azetidines necessitates a consistent and reproducible synthetic route from a common precursor. Here, we provide a generalized protocol for the N-sulfonylation of azetidine.

Experimental Protocol: N-Sulfonylation of Azetidine

Materials:

  • Azetidine

  • Triethylamine (Et₃N) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl), 2-Nitrobenzenesulfonyl chloride (NsCl), or Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of azetidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.2 M) at 0 °C, add the respective sulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonylated azetidine.

cluster_synthesis Synthesis of N-Sulfonylated Azetidines Azetidine Azetidine Reaction N-Sulfonylation in DCM or THF Azetidine->Reaction Sulfonyl_Chloride R-SO₂Cl (TsCl, NsCl, MsCl) Sulfonyl_Chloride->Reaction Base Et₃N or Pyridine Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Sulfonylated Azetidine Purification->Product

Caption: General workflow for the synthesis of N-sulfonylated azetidines.

Note: Reaction times and yields will vary depending on the specific sulfonyl chloride used. It is anticipated that the more reactive sulfonyl chlorides (e.g., NsCl) may lead to faster reaction times.

Comparative Stability

The stability of the N-sulfonylated azetidine is a critical factor, influencing its storage, handling, and compatibility with various reaction conditions.

N-Sulfonyl GroupStability towards AcidStability towards BaseGeneral Remarks
Tosyl (Ts) Generally stable to mild acids. Can be cleaved by strong acids like HBr in acetic acid or trifluoromethanesulfonic acid.[6]Stable to most non-nucleophilic bases. Can undergo ring-opening with strong, nucleophilic bases.A robust and widely used protecting group.
Nosyl (Ns) More labile than tosyl under certain acidic conditions.Susceptible to cleavage by thiolate nucleophiles in the presence of a base (e.g., thiophenol and K₂CO₃).[7]The increased electron deficiency makes the N-S bond more prone to nucleophilic attack, facilitating deprotection.
Mesyl (Ms) Stability is comparable to the tosyl group.Generally stable, similar to the tosyl group.A smaller, less sterically demanding alternative to aryl sulfonyl groups.

Reactivity in Nucleophilic Ring-Opening Reactions

The primary synthetic utility of N-sulfonylated azetidines lies in their susceptibility to ring-opening by nucleophiles. The sulfonyl group activates the ring, making the methylene carbons adjacent to the nitrogen electrophilic.

N-Nosylazetidine > N-Tosylazetidine ≈ N-Mesylazetidine

This enhanced reactivity of N-nosyl derivatives makes them particularly useful for reactions with weaker nucleophiles or when milder reaction conditions are required.

Experimental Protocol: Nucleophilic Ring-Opening of N-Tosylazetidine with ZnI₂[8]

Materials:

  • 2-Aryl-N-tosylazetidine

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in dry dichloromethane, add zinc iodide (1.5 eq.).

  • Stir the mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the corresponding γ-iodoamine.

cluster_reactivity Nucleophilic Ring-Opening N_Sulfonyl_Azetidine N-Sulfonyl Azetidine Reaction Ring-Opening Reaction N_Sulfonyl_Azetidine->Reaction Nucleophile Nucleophile (e.g., I⁻ from ZnI₂) Nucleophile->Reaction Lewis_Acid Lewis Acid (e.g., ZnI₂) Lewis_Acid->Reaction Product Ring-Opened Product (e.g., γ-Haloamine) Reaction->Product

Caption: General workflow for the nucleophilic ring-opening of N-sulfonylated azetidines.

Deprotection Strategies

The ability to cleave the N-sulfonyl group is crucial for the utility of these derivatives as intermediates in the synthesis of N-H azetidines or other N-functionalized compounds. The choice of deprotection method depends on the specific sulfonyl group and the tolerance of other functional groups in the molecule.

N-Sulfonyl GroupCommon Deprotection Reagents and ConditionsAdvantagesDisadvantages
Tosyl (Ts) Reductive cleavage: Na/naphthalene, Na/liquid NH₃, Mg/MeOH.[9] Acidic cleavage: HBr/AcOH, CF₃SO₃H/thioanisole.[6]Well-established methods.Often requires harsh conditions that may not be compatible with sensitive functional groups.
Nosyl (Ns) Thiolate-mediated cleavage: Thiophenol/K₂CO₃ or Cs₂CO₃ in DMF.[7]Mild conditions, high chemoselectivity.The use of thiols can be undesirable in some contexts due to odor and potential side reactions.
Mesyl (Ms) Similar to tosyl group, often requiring strongly reducing or acidic conditions.Harsh conditions are typically required.

The significantly milder conditions required for N-nosyl deprotection represent a major advantage of this group, particularly in the context of complex molecule synthesis where functional group compatibility is paramount.

Spectroscopic Data Comparison

The electronic environment of the azetidine ring protons is influenced by the N-sulfonyl group. While a comprehensive, directly comparative dataset is not available in a single source, analysis of published data for similar structures suggests the following trends in ¹H NMR chemical shifts for the azetidine ring protons:

N-Nosylazetidine > N-Tosylazetidine > N-Mesylazetidine

The protons of N-nosylazetidine are expected to be the most deshielded (shifted further downfield) due to the strong electron-withdrawing nature of the nosyl group. The chemical shifts for N-tosyl and N-mesyl derivatives are expected to be similar, with potential minor differences arising from the anisotropic effects of the aryl ring in the tosyl group.

Conclusion and Recommendations

The choice of N-sulfonyl group for the activation of azetidines is a critical decision that should be guided by the specific requirements of the synthetic route.

  • N-Tosylazetidines remain the workhorse for many applications, offering a good compromise between reactivity and stability. They are ideal for initial explorations and when harsh deprotection conditions are tolerable.

  • N-Nosylazetidines are the preferred choice when enhanced reactivity towards nucleophiles is desired or when mild deprotection conditions are essential to preserve sensitive functional groups. The ease of cleavage under thiolate-mediated conditions is a significant synthetic advantage.

  • N-Mesylazetidines provide a less sterically hindered alternative to N-tosylazetidines with similar reactivity. They can be advantageous in cases where the bulky tosyl group might impede a desired transformation.

Future research providing direct, quantitative comparisons of reaction kinetics and yields for a standardized set of reactions across these and other N-sulfonylated azetidines would be invaluable to the scientific community.

References

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link].

  • Ghorai, M. K., et al. A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron, 2007, 63(7), 1543-1550.
  • Royal Society of Chemistry. Supporting Information. Available at: [Link].

  • Yadav, L. D. S., et al. The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 2010, 12(8), 1492-1496.
  • Pineschi, M., et al. Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents. The Journal of Organic Chemistry, 2024, 89(21), 15652-15664.
  • Ye, Z., et al. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2017, 22(11), 1895.
  • Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link].

  • Mughal, H., & Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021, 19(15), 3274-3286.
  • Senboku, H., et al. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Tetrahedron Letters, 2003, 44(4), 845-848.
  • Pineschi, M., et al. Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents. Request PDF. Available at: [Link].

  • Zaramella, A., et al. Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 2002, 85(5), 1414-1423.
  • Iván, B., et al. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 2020, 12(11), 2533.
  • ResearchGate. Nucleophilic regio- and stereoselective ring-opening of N-nosyl aziridine 231α-Ns. Available at: [Link].

  • Schindler, C. S., et al. Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
  • Kiso, Y., et al. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
  • Schindler, C. S., et al. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 2025, 15(1), 1-20.
  • Coldham, I., et al. Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 2008, 6(19), 3569-3575.
  • Fukuyama, T., et al. Deprotection of the N-Nosyl Group with a Thiol Resin. Tetrahedron Letters, 1995, 36(36), 6373-6374.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1083181-23-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1083181-23-0). As a valued partner in your research, we are committed to providing information that ensures safety and operational integrity, extending our support beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

The unique structure of this molecule, incorporating a Boc-protected amine, a fluorinated azetidine ring, and a primary aminomethyl group, necessitates a multi-faceted approach to its disposal. The high chemical stability of the carbon-fluorine bond is the primary factor governing the appropriate disposal pathway.[1]

Compound Profile and Hazard Assessment

Understanding the chemical's properties is the foundation of its safe management. The structure combines the reactivity of an azetidine ring with the persistence of a C-F bond and the lability of a Boc protecting group.

Table 1: Physicochemical and Hazard Profile

PropertyValueSource / Comment
CAS Number 1083181-23-0[2][3]
Molecular Formula C₉H₁₇FN₂O₂[2]
Molecular Weight 204.245 g/mol [2]
Known Hazards Based on analogous structures, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete hazard information.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]The Boc group is labile to strong acids, while the amine functionality is basic.

Core Disposal Principle: Destruction of the Fluorinated Heterocycle

The central challenge in disposing of this compound is the robust carbon-fluorine bond. Fluorinated organic compounds are often resistant to degradation and can persist in the environment.[1] Therefore, the primary goal of disposal is not merely neutralization but complete molecular destruction.

The recommended and most effective method for achieving this is high-temperature incineration . This process provides sufficient energy to break the C-F and C-C bonds, ensuring the compound does not persist or form smaller, hazardous fluorinated byproducts.[1][6] Standard chemical neutralization methods suitable for non-halogenated organics are insufficient for this class of compounds.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final disposition.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Characterize and Segregate the Waste Proper segregation is critical for safe and compliant disposal.

  • Identify: All waste containing tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate must be classified as halogenated organic waste .

  • Segregate: Collect this waste in a dedicated container, separate from non-halogenated organic waste, aqueous waste, and solid waste.[7] Cross-contamination of waste streams can interfere with disposal processes and increase costs.

Step 3: Use a Designated Waste Container

  • Select a container made of a compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, leak-proof cap.

  • The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate"

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • Associated hazard pictograms (e.g., irritant, harmful).

Step 4: Manage Spills Immediately and Safely In the event of a small spill, trained personnel should manage the cleanup.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated halogenated organic waste container.

  • Decontamination: Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

Step 5: Store and Await Pickup

  • Keep the waste container tightly closed when not in use.[4]

  • Store the container in a designated, well-ventilated satellite accumulation area that is away from heat, ignition sources, and incompatible materials.

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Ensure the contractor is equipped for high-temperature incineration of halogenated waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generated (tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as 'Halogenated Organic Waste' ppe->classify segregate Step 3: Segregate from Non-Halogenated & Aqueous Waste classify->segregate container Step 4: Use Labeled, Compatible Waste Container segregate->container spill_check Spill Occurred? container->spill_check spill_manage Step 5A: Manage Spill with Inert Absorbent & Collect Waste spill_check->spill_manage Yes store Step 5B: Store Securely in Designated Area spill_check->store No spill_manage->store end Step 6: Transfer to Licensed Hazardous Waste Vendor for Incineration store->end

Caption: Disposal decision workflow for the subject compound.

References

  • Safety and handling of fluorin
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • tert-butyl 3-(aminomethyl)
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • tert-butyl 3-fluoroazetidine-1-carboxylate.
  • chemical label tert-butyl 3-(aminomethyl)
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Azetidine. Tokyo Chemical Industry Co., Ltd.
  • 1-Boc-3-fluoroazetidine-3-methanol.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

This guide provides essential safety protocols for laboratory personnel handling Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1083181-23-0).[1][2] As a specialized azetidine derivative containing b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory personnel handling Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1083181-23-0).[1][2] As a specialized azetidine derivative containing both a primary amine and a fluorine atom, this compound necessitates a rigorous and proactive approach to safety. The following procedures are designed to ensure the well-being of researchers by minimizing exposure risk through proper equipment selection, operational planning, and disposal management.

Hazard Profile Analysis: A Synthesis of Structural Risks

The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Azetidine and its derivatives are known to cause severe skin burns and eye damage.[3][4][5] Analogous compounds consistently show warnings for causing skin and serious eye irritation.[6][7][8][9]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[6][7][9][10]

  • Toxicity: Similar compounds are classified as harmful if swallowed.[7][9][10]

The table below summarizes the anticipated hazard classification based on available data for analogous structures.

Hazard CategoryGHS Hazard Code (Anticipated)Rationale and Reference Insights
Skin Corrosion/Irritation H315: Causes skin irritationBased on classifications for similar Boc-protected azetidines and the known corrosive nature of the parent azetidine ring.[3][6][7][8]
Serious Eye Damage/Irritation H319: Causes serious eye irritationA consistent warning for functionalized azetidines, demanding robust eye protection.[6][7][8][9]
Respiratory Irritation H335: May cause respiratory irritationA common hazard for amine-containing compounds and other functionalized small molecules.[6][7][9][10]
Acute Oral Toxicity H302: Harmful if swallowedThis hazard is noted for several structurally related chemicals, indicating a need to prevent ingestion.[7][9][10]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the primary defense against the hazards identified above. A multi-layered approach is mandatory for all personnel handling this compound.

PPE CategoryItemSpecificationsJustification
Eye and Face Protection Chemical Splash Goggles & Full Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashes (e.g., transfers of solutions).[11][12]Protects against splashes and potential vapors that can cause serious, irreversible eye damage, a known risk with azetidine compounds.[3][4]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Always inspect for tears before use and change frequently. Double-gloving is a required practice.[11]The azetidine ring and primary amine group present a significant risk of skin irritation or burns upon contact.[3][4] Double-gloving provides an additional barrier and allows for safe removal of the outer contaminated layer.
Body Protection Chemical-Resistant Laboratory CoatA low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is essential.[11]Protects underlying clothing and skin from accidental spills and contamination.
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood.This is the primary engineering control to prevent inhalation of any dust or vapors, mitigating the risk of respiratory tract irritation.[12]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are advised when handling larger quantities.[11][12]Protects feet from spills and falling objects.

Operational Workflow for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate from preparation to cleanup.

Step-by-Step Protocol:
  • Pre-Operation Review: Consult this guide and any available institutional Standard Operating Procedures (SOPs) before beginning work. Ensure the chemical fume hood is certified and operational.

  • Area Preparation: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily accessible.

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Chemical Handling:

    • Perform all weighing and solution preparation deep within the chemical fume hood.

    • Use non-sparking tools for handling the solid.[5]

    • Keep the container tightly sealed when not in use.[5][11]

  • Post-Operation Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Segregate all waste materials according to the disposal plan (see Section 5).

  • PPE Doffing: Remove PPE in the reverse order, taking care to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly after all PPE is removed.[3]

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Review Safety Protocols & Verify Fume Hood area 2. Prepare Workspace & Spill Kit prep->area Proceed ppe_on 3. Don Full PPE (Double Glove) area->ppe_on Proceed weigh 4. Weigh & Prepare Solutions ppe_on->weigh Enter Hood experiment 5. Perform Experiment weigh->experiment cleanup 6. Decontaminate & Segregate Waste experiment->cleanup Complete ppe_off 7. Doff PPE Safely cleanup->ppe_off wash 8. Wash Hands Thoroughly ppe_off->wash

Caption: Safe Handling Workflow Diagram.

Emergency Procedures: Spill and Exposure Management

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Rinse the affected skin with copious amounts of water for at least 15 minutes.[13]

  • Seek immediate medical attention.[13]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13]

  • Remove contact lenses if present and easy to do so.[3][13]

  • Seek immediate medical attention.[3]

In Case of a Spill:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

Waste Management and Disposal Plan

As a fluorinated organic compound, all waste generated from the use of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate must be classified and disposed of as halogenated organic waste .[14][15]

  • Waste Segregation: Never mix halogenated waste with non-halogenated organic waste.[16][17] Doing so significantly increases disposal costs and environmental burden.[15]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.[11][18]

cluster_type Identify Waste Type cluster_container Select Correct Container start Waste Generated liquid Liquid Waste (e.g., reaction quench) start->liquid solid Solid Waste (e.g., contaminated gloves, paper) start->solid halogenated_liquid Halogenated Liquid Waste Carboy liquid->halogenated_liquid Is Halogenated halogenated_solid Solid Hazardous Waste Bin solid->halogenated_solid Is Contaminated end Arrange for Pickup by EH&S halogenated_liquid->end halogenated_solid->end

Caption: Waste Segregation Logic Diagram.

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine. Benchchem.
  • Safety D
  • What are the safety precautions when handling azetidine? - Blog. SPARROW.
  • Hazardous waste segreg
  • Halogenated Organic Liquids - Standard Oper
  • 7.2 Organic Solvents. Cornell EHS.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Azetidine. Apollo Scientific.
  • Halogenated Solvents in Laboratories.
  • tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, min 97%, 500 mg. (Source not specified).
  • tert-Butyl 3-(3-Fluoroazetidin-1-yl)
  • chemical label tert-butyl 3-(aminomethyl)
  • tert-Butyl 3-(aminomethyl)-3-(hydroxymethyl)
  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube.
  • tert-Butyl 3-(hydroxymethyl)
  • SAFETY D
  • Buy tert-butyl 3-fluoroazetidine-1-carboxylate | 1255666-44-4.
  • 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281. PubChem.
  • tert-Butyl 3-amino-3-methylazetidine-1-carboxyl
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  • 1784378-75-1|tert-butyl 3-(aminomethyl)-3-(fluoromethyl)
  • Ambeed SDS. Ambeed, Inc.
  • tert-Butyl 3-Aminoazetidine-1-carboxyl
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  • The approaches to fluoroalkylamines a The construction of trifluoroethyl radicals...
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  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Irvine Environmental Health & Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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